molecular formula C6H10O2 B1362551 Methallyl acetate CAS No. 820-71-3

Methallyl acetate

Katalognummer: B1362551
CAS-Nummer: 820-71-3
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: IVKYUXHYUAMPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methallyl acetate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylallyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKYUXHYUAMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231511
Record name 2-Methylallyl acetate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

820-71-3
Record name Methallyl acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylallyl acetate
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Record name 2-methylallyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate, a colorless liquid with a characteristic fruity odor, is an important organic intermediate with applications spanning the fragrance, polymer, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, alongside established experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile ester.

Chemical Structure and Identification

This compound, systematically named 2-methylprop-2-enyl acetate, is an unsaturated ester.[1][2] The structure consists of a methallyl group (a methyl-substituted allyl group) attached to an acetate functional group.[3]

Molecular Formula: C₆H₁₀O₂[1][3][4]

Canonical SMILES: CC(=C)COC(=O)C[5]

InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N[5]

CAS Registry Number: 820-71-3[1][2][3][4]

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 114.14 g/mol [1][3][4]
Appearance Colorless liquid[4]
Boiling Point 122 °C at 760 mmHg[]
Density 0.906 g/cm³[]
Refractive Index 1.4110 - 1.4150[4]
Flash Point 35 °C[4]
Solubility Soluble in organic solvents, insoluble in water.[3]
LogP 1.4[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A compilation of available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The carbon NMR spectrum provides key signals corresponding to the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~170C=O (ester carbonyl)
~140C=C (quaternary vinyl)
~114C=C (methylene)
~68O-CH₂
~21O=C-CH₃
~19C=C-CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3080=C-H stretch
~2950C-H stretch (sp³)
~1740C=O stretch (ester)
~1650C=C stretch
~1230C-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would involve the loss of the acetyl group and rearrangements of the methallyl cation.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented: the reaction of methallyl chloride with sodium acetate and the Fischer esterification of methallyl alcohol with acetic acid.[7]

This method involves a nucleophilic substitution reaction.

Reaction: CH₂(C(CH₃))CH₂Cl + CH₃COONa → CH₂(C(CH₃))CH₂OOCCH₃ + NaCl

Experimental Procedure: A detailed industrial-scale procedure is described in a patent, which can be adapted for laboratory synthesis.[8]

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methallyl chloride, sodium acetate, and a suitable solvent (e.g., diethylene glycol).[8]

  • Add a catalytic amount of a phase transfer catalyst if necessary.

  • Heat the reaction mixture to reflux (approximately 80-150 °C) with vigorous stirring.[8]

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • The crude this compound can be purified by fractional distillation under reduced pressure.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Methallyl Chloride Methallyl Chloride Reaction Vessel Reaction Vessel Methallyl Chloride->Reaction Vessel Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Vessel Solvent (e.g., Diethylene Glycol) Solvent (e.g., Diethylene Glycol) Solvent (e.g., Diethylene Glycol)->Reaction Vessel Heat (80-150 °C) Heat (80-150 °C) Crude this compound Crude this compound Heat (80-150 °C)->Crude this compound Stirring Stirring Stirring->Crude this compound Sodium Chloride Sodium Chloride Reaction Vessel->Heat (80-150 °C) Reaction Vessel->Stirring Reaction Vessel->Sodium Chloride

Caption: Synthesis of this compound from Methallyl Chloride.

This is a classic acid-catalyzed esterification.[7]

Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O

Experimental Procedure:

  • Combine methallyl alcohol and a slight excess of glacial acetic acid in a round-bottom flask.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and purify the resulting this compound by distillation.

Purification

Fractional distillation is the most common method for purifying this compound. For mixtures containing water, azeotropic distillation or pervaporation techniques may be employed.[9]

Characterization

The identity and purity of synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and chromatographic techniques such as Gas Chromatography (GC).

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[3] Handle in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The compiled data and methodologies offer a valuable resource for researchers and professionals, facilitating its effective use in various scientific and industrial applications.

References

Methallyl Acetate (CAS 820-71-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate (2-methylprop-2-enyl acetate), CAS number 820-71-3, is an unsaturated ester with established applications in polymer and fragrance industries.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis protocols, and safety information. While direct biological activity and involvement in specific signaling pathways for this compound are not extensively documented, this paper explores the potential biological relevance through its hydrolysis product, acetate. Acetate is a well-known bioactive molecule involved in key cellular signaling pathways, including the mTOR and MAPK pathways, which are critical in metabolic regulation and cellular processes. This guide presents a hypothetical mechanism of action for this compound, suggesting its biological effects, if any, may be mediated through the downstream signaling of its acetate metabolite. Detailed experimental protocols for its synthesis and relevant signaling pathway diagrams are provided to facilitate further research and exploration of its potential applications in life sciences.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[2] It is soluble in organic solvents but has low solubility in water.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H10O2[][4]
Molecular Weight 114.14 g/mol [][5]
CAS Number 820-71-3[][4]
Boiling Point 122 °C at 760 mmHg[6][7]
Density 0.906 g/cm³[6][7]
Vapor Pressure 14.2 mmHg at 25°C[1][8]
Flash Point 35 °C[8]
Refractive Index 1.4110-1.4150[8]
InChI Key IVKYUXHYUAMPMT-UHFFFAOYSA-N[7]
Canonical SMILES CC(=C)COC(=O)C[2]

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented: the reaction of methallyl chloride with sodium acetate and the Fischer esterification of methallyl alcohol with acetic acid.[1]

Synthesis via Nucleophilic Substitution of Methallyl Chloride

This method involves the reaction of methallyl chloride with an acetate salt, such as sodium acetate.[1] The reaction is a nucleophilic substitution where the chloride is displaced by the acetate ion.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and a stirrer, add 2000 g of methallyl chloride, 1800 g of sodium acetate, 500 g of water, and 60 g of copper sulfate.[9]

  • Initiation: Add 800 g of a 20% aqueous solution of sodium gluconate dropwise to the mixture.[9]

  • Reaction Conditions: Control the reaction temperature at reflux.[9]

  • Monitoring: Monitor the reaction progress using gas chromatography. The reaction is typically complete after approximately 4 hours, indicated by the disappearance of the starting material, methallyl chloride.[9]

  • Work-up and Purification: Upon completion, cool the reaction mixture and separate the organic layer. The crude product can be purified by distillation.

Synthesis via Fischer Esterification

This is a common laboratory-scale synthesis involving the acid-catalyzed esterification of methallyl alcohol with acetic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methallyl alcohol and a molar excess of acetic acid.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[1]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

  • Work-up: After cooling, quench the reaction with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the this compound with an organic solvent like diethyl ether or ethyl acetate.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The final product can be purified by fractional distillation.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence for the biological activity of this compound itself in the scientific literature. However, as an ester, it is susceptible to hydrolysis in a biological environment, yielding methallyl alcohol and acetate. The acetate anion is a well-established bioactive molecule with roles in metabolism and cellular signaling. Therefore, it is hypothesized that the biological effects of this compound could be mediated through the downstream actions of acetate.

Acetate-Mediated Signaling

Acetate can be converted to acetyl-CoA, a central molecule in metabolism and a key substrate for histone acetyltransferases (HATs), influencing gene expression through epigenetic modifications. Furthermore, acetate can activate several signaling pathways, including the mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and metabolism.

mTOR Signaling Pathway:

The mTOR (mechanistic target of rapamycin) pathway is a critical regulator of cell growth, proliferation, and metabolism. Acetate has been shown to activate the mTOR pathway, leading to increased protein and lipid synthesis.[10] This activation is thought to be mediated by the increased availability of acetyl-CoA, which can allosterically activate components of the mTOR complex.

mTOR_Signaling This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acetate Acetate Hydrolysis->Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA mTORC1 mTORC1 Acetyl-CoA->mTORC1 S6K1 S6K1 mTORC1->S6K1 Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Protein Synthesis Protein Synthesis S6K1->Protein Synthesis

Caption: Proposed mTOR signaling activation by this compound via its hydrolysis to acetate.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Some studies suggest that acetate can modulate MAPK signaling, although the exact mechanisms are still under investigation.

MAPK_Signaling This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acetate Acetate Hydrolysis->Acetate Upstream Kinases Upstream Kinases Acetate->Upstream Kinases MAPKKK MAPKKK Upstream Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Hypothetical MAPK signaling modulation by this compound-derived acetate.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[11]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.[11]

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and seek medical attention.

Applications

Currently, the primary applications of this compound are in:

  • Polymer Chemistry: It is used as a monomer in the synthesis of various polymers.

  • Fragrance Industry: Its fruity aroma makes it a component in some fragrance formulations.[1][2]

  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis.[1][]

Conclusion and Future Directions

This compound is a well-characterized chemical with established synthesis routes and industrial applications. While its direct biological activity remains largely unexplored, its potential to act as a pro-drug for acetate opens up new avenues for research, particularly in the fields of metabolism and cell signaling. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemical and potential biological properties of this compound. Future studies should focus on confirming the in-vivo hydrolysis of this compound and investigating its effects on the acetate-mediated signaling pathways outlined in this paper. Such research could uncover novel applications for this compound in drug development and biomedical research.

References

Synthesis of Methallyl Acetate from Methallyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methallyl acetate from methallyl chloride. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, a discussion of the reaction mechanism, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, development, and drug discovery.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds and polymers. The reaction of methallyl chloride with an acetate salt, typically sodium acetate, is a common and effective method for its preparation. This nucleophilic substitution reaction offers a straightforward route to this versatile ester. This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid in experimental design and optimization.

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is presented below.

PropertyMethallyl ChlorideThis compound
CAS Number 563-47-3820-71-3
Molecular Formula C₄H₇ClC₆H₁₀O₂
Molecular Weight 90.55 g/mol 114.14 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 71-72 °C122 °C
Density 0.921 g/cm³ (at 15 °C)0.906 g/cm³
Flash Point -18 °C46.9 °C
Solubility in Water 0.5 g/L (at 20 °C)Insoluble

Reaction Mechanism and Pathway

The synthesis of this compound from methallyl chloride is a nucleophilic substitution reaction, specifically an SN2 reaction. The acetate ion (CH₃COO⁻) from sodium acetate acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in methallyl chloride. The chlorine atom, a good leaving group, is displaced, forming this compound and sodium chloride as a byproduct.

In the copper-catalyzed variation, the copper(II) sulfate acts as a catalyst. The sodium gluconate serves as a chelating agent, forming a stable complex with the copper ions, which can facilitate the substitution process.[1][2]

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Methallyl Chloride Methallyl Chloride Reaction SN2 Reaction Methallyl Chloride->Reaction Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Copper(II) Sulfate Copper(II) Sulfate Copper(II) Sulfate->Reaction Catalyst Sodium Gluconate Sodium Gluconate Sodium Gluconate->Copper(II) Sulfate Chelating Agent This compound This compound Reaction->this compound Sodium Chloride Sodium Chloride Reaction->Sodium Chloride

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from methallyl chloride are presented: a copper-catalyzed aqueous method and a phase-transfer catalyzed method.

Copper-Catalyzed Aqueous Synthesis

This protocol is based on a procedure described in the chemical literature and offers high yields in an aqueous medium.[3][4]

Materials:

  • Methallyl chloride (2000 g)

  • Sodium acetate (1800 g)

  • Deionized water (500 g)

  • Copper(II) sulfate (60 g)

  • 20% Sodium gluconate aqueous solution (800 g)

Equipment:

  • Reaction kettle equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To the reaction kettle, add methallyl chloride (2000 g), sodium acetate (1800 g), deionized water (500 g), and copper(II) sulfate (60 g).

  • Stir the mixture and begin heating to reflux.

  • Once reflux is achieved, add the 20% sodium gluconate aqueous solution (800 g) dropwise over a period of time.

  • Maintain the reaction at reflux for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Transfer the cooled reaction mixture to a large separatory funnel.

  • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains unreacted salts and byproducts.

  • Separate the organic layer.

  • Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Wash the organic layer again with water and then with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 122 °C.

Phase-Transfer Catalyzed Synthesis (General Procedure)

Phase-transfer catalysis can be an effective method for this reaction, particularly when using a non-polar organic solvent.[1][3][5][6][7]

Materials:

  • Methallyl chloride

  • Sodium acetate

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve methallyl chloride and the phase-transfer catalyst (typically 1-5 mol%) in the organic solvent.

  • Add solid sodium acetate to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Filter the reaction mixture to remove the solid sodium chloride and any unreacted sodium acetate.

  • Transfer the filtrate to a separatory funnel and wash with water to remove the phase-transfer catalyst and any other water-soluble impurities.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation.

Comparative Data of Reaction Conditions and Yields

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from methallyl chloride.

Catalyst SystemSolventTemperature (°C)Time (h)Methallyl Chloride Conversion (%)This compound Yield (%)Selectivity (%)Reference
Copper(II) Sulfate / Sodium GluconateWaterReflux499.592~92.5[3][4]
Copper MonochlorideDiethylene Glycol120-9999100[8]
-Diethylene Glycol140-9998.9-[8]
-Ethylene Glycol1500.299.698.899.2[8]

Safety and Handling

Methallyl Chloride:

  • Hazards: Highly flammable liquid and vapor.[5][6][9][10] Harmful if swallowed or inhaled.[5][6][9] Causes severe skin burns and eye damage.[5][6] May cause an allergic skin reaction.[5][6] Toxic to aquatic life with long-lasting effects.[5][6] It is also a lachrymator.[11]

  • Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear protective gloves, clothing, eye, and face protection.[5][6] Use only in a well-ventilated area.[5][6] Avoid release to the environment.[5][6]

This compound:

  • Hazards: Flammable liquid and vapor.[8][12]

  • Precautions: Keep away from heat, sparks, and open flames.[8] Keep container tightly closed.[8] Wear protective gloves, clothing, and eye protection.[8] Store in a well-ventilated place.[8]

General Laboratory Safety:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Ground all equipment to prevent static discharge.[8]

  • Have appropriate fire extinguishing media readily available.

  • Consult the Safety Data Sheets (SDS) for both methallyl chloride and this compound before commencing any experimental work.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from reaction setup to the isolation of pure this compound.

Synthesis_Workflow Start Start Reaction Setup Combine Methallyl Chloride, Sodium Acetate, Catalyst, and Solvent Start->Reaction Setup Reaction Heat to Reflux (Monitor Progress) Reaction Setup->Reaction Cooling Cool to Room Temperature Reaction->Cooling Work-up Aqueous Work-up (Extraction and Washes) Cooling->Work-up Drying Dry Organic Layer (e.g., MgSO4) Work-up->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Solvent Removal Remove Solvent (Rotary Evaporation) Filtration->Solvent Removal Purification Fractional Distillation Solvent Removal->Purification Pure this compound Pure this compound Purification->Pure this compound

References

A Technical Guide to the Physical Properties of 2-Methyl-2-Propenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-2-propenyl acetate, an important organic intermediate. The information is presented to support research, development, and quality control activities. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Physical and Chemical Properties

2-Methyl-2-propenyl acetate, also known as methallyl acetate, is a flammable, colorless to light yellow liquid.[1][2] It is characterized by the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol .[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2-methyl-2-propenyl acetate, compiled from various sources. It is important to note the variations in reported values, which may be attributable to different experimental conditions, such as pressure for boiling point measurements, or purity of the sample.

PropertyValueCitations
Molecular Formula C₆H₁₀O₂[1][3]
Molecular Weight 114.14 g/mol [1][3]
Boiling Point 85 - 124 °C[1][4]
Density / Specific Gravity 0.92 g/cm³ (at 20°C)[1][4]
Refractive Index 1.410 - 1.415[4]
Flash Point 35 - 47 °C[4]
Vapor Pressure 14.2 mmHg (at 25°C)[5]
Water Solubility 3267 mg/L (at 25°C, estimated)[5]

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physical properties of liquid organic compounds like 2-methyl-2-propenyl acetate. These are generalized protocols based on standard laboratory practices.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[6]

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Sample of 2-methyl-2-propenyl acetate

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Add a small amount (approximately 0.5 mL) of 2-methyl-2-propenyl acetate to the small test tube.

  • Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached test tube into the Thiele tube, with the thermometer bulb and sample positioned in the main body of the tube.

  • Gently heat the side arm of the Thiele tube with a small flame.[6]

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise determination of a liquid's density.[7]

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of 2-methyl-2-propenyl acetate

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the water level is at the top of the capillary tube in the stopper. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the 2-methyl-2-propenyl acetate sample and allow it to equilibrate in the constant temperature water bath.

  • Adjust the liquid level, dry the exterior, and weigh the pycnometer with the sample, recording the mass (m₃).

  • Calculate the density of the sample using the following formula:

    • Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8]

Materials:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (if not built-in)

  • Dropper or pipette

  • Sample of 2-methyl-2-propenyl acetate

  • Calibration standard (e.g., distilled water)

  • Lens paper and ethanol or acetone

Procedure:

  • Turn on the light source and the circulating water bath to bring the refractometer prisms to the desired temperature (e.g., 20°C).

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone.

  • Calibrate the instrument by placing a few drops of distilled water on the prism and measuring its refractive index. Compare the reading to the known value for water at that temperature and adjust if necessary.

  • Clean and dry the prisms.

  • Using a clean dropper, place 2-3 drops of 2-methyl-2-propenyl acetate onto the surface of the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

  • Turn the compensator knob to eliminate any color fringe at the borderline, making the borderline sharp and achromatic.

  • Adjust the measurement knob to center the borderline on the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Solubility Determination

This protocol determines the qualitative solubility of 2-methyl-2-propenyl acetate in water.

Materials:

  • Test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Sample of 2-methyl-2-propenyl acetate

  • Distilled water

Procedure:

  • Add approximately 1 mL of distilled water to a clean, dry test tube.

  • Add a few drops of 2-methyl-2-propenyl acetate to the test tube.

  • Shake the test tube vigorously for 10-20 seconds or use a vortex mixer.[1]

  • Allow the mixture to stand and observe.

  • Record the observation:

    • Soluble: A single, clear liquid phase is present.

    • Partially Soluble: The mixture appears cloudy or forms a single phase only after adding a small amount of solute.

    • Insoluble: Two distinct liquid layers are visible.[1] In this case, 2-methyl-2-propenyl acetate is expected to be insoluble or only slightly soluble in water.

Synthesis Workflow

2-Methyl-2-propenyl acetate is typically synthesized via the esterification of 2-methyl-2-propen-1-ol (methallyl alcohol) with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. The following diagram illustrates a general laboratory workflow for this synthesis.

SynthesisWorkflow Reactants Reactants: 2-Methyl-2-propen-1-ol Acetic Anhydride Catalyst (e.g., H₂SO₄) Reaction Esterification Reaction Reactants->Reaction Quenching Quenching (e.g., with NaHCO₃ solution) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Purification by Distillation Drying->Purification Product Final Product: 2-Methyl-2-propenyl acetate Purification->Product

Caption: General laboratory workflow for the synthesis of 2-methyl-2-propenyl acetate.

References

An In-depth Technical Guide to the Solubility of Methallyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl acetate (MA), a carboxylate ester with the chemical formula C₆H₁₀O₂, is a colorless liquid recognized for its characteristic fruity odor. It serves as a versatile monomer in polymer synthesis and as an intermediate in the production of various organic compounds. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective application in chemical synthesis, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and related esters in common organic solvents, details relevant experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide compiles qualitative information and quantitative data for structurally similar esters to provide valuable insights.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be miscible or soluble in one another. Polarity is influenced by the presence of functional groups and the overall molecular structure. This compound, containing an ester functional group, exhibits moderate polarity.

Qualitative Solubility of this compound

General observations from various sources indicate that this compound is soluble in most common organic solvents. This is attributed to its ester functionality which allows for dipole-dipole interactions with a variety of solvent types. Conversely, it is generally considered to be insoluble or sparingly soluble in water.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad spectrum of organic solvents is not readily found in scientific literature. However, to provide a useful reference for formulation and process development, the following table summarizes the miscibility of this compound and the quantitative solubility of structurally related esters, methyl acetate and ethyl acetate, in several common organic solvents. It is crucial to note that while these values offer a comparative perspective, they are not a direct substitute for experimental determination of this compound's solubility.

Solvent ClassificationSolvent NameThis compoundMethyl AcetateEthyl Acetate
Alcohols MethanolMiscible (Expected)Miscible[1][2]Miscible[3]
EthanolMiscible (Expected)Miscible[1][2]Miscible[3]
Ketones AcetoneMiscible (Expected)Miscible[2]Very Soluble[3]
Ethers Diethyl EtherMiscible (Expected)Miscible[1][2]Miscible[3]
Hydrocarbons HexaneMiscible (Expected)MiscibleMiscible
TolueneMiscible (Expected)MiscibleVery Soluble

Data for methyl acetate and ethyl acetate is provided for comparative purposes. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. The term "Miscible (Expected)" for this compound is based on its structural similarity to other esters and general statements in the literature. For critical applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments that can be adapted to determine the solubility of this compound in organic solvents.

Method 1: Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a substance in a solvent.

Principle: A surplus amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Flasks with stoppers

  • Analytical balance

  • Centrifuge (optional)

  • Syringes and filters (pore size dependent on application)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • After agitation, allow the mixture to stand in the constant temperature environment to allow undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant liquid using a syringe.

  • Filter the sample to remove any suspended particles. The filter material should be compatible with the solvent.

  • Analyze the concentration of this compound in the filtrate using a calibrated analytical method.

Method 2: Slow-Stir Method

This method is particularly useful for substances that have a tendency to form emulsions, which can lead to an overestimation of solubility.

Principle: The solute is gently stirred in the solvent at a constant temperature, avoiding the formation of a vortex, until equilibrium is achieved.

Apparatus:

  • Jacketed glass vessel connected to a constant temperature bath

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for concentration determination

Procedure:

  • Place a known volume of the organic solvent in the jacketed vessel.

  • Add an excess of this compound.

  • Set the constant temperature bath to the desired temperature.

  • Begin stirring at a slow, controlled rate that agitates the mixture without creating a vortex.

  • Continue stirring until equilibrium is reached (this may take several days for sparingly soluble substances).

  • Stop stirring and allow any undissolved material to settle.

  • Sample the supernatant and determine the concentration of this compound as described in the Shake-Flask Method.

Method 3: Visual Method for Miscibility Determination

This is a simple, qualitative method to determine if two liquids are miscible.

Principle: The two liquids are mixed in various proportions and observed for the formation of a single homogeneous phase.

Apparatus:

  • Graduated cylinders or test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • In a clean, dry graduated cylinder or test tube, add a known volume of the organic solvent.

  • Add a known volume of this compound.

  • Stopper the container and shake vigorously or use a vortex mixer.

  • Allow the mixture to stand and observe.

  • If the mixture forms a single, clear liquid phase with no visible interface, the liquids are miscible in that proportion.

  • Repeat the procedure with different volume ratios of solute and solvent to confirm miscibility across a range of concentrations.

Visualizing the Solubility Determination Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Solute and Solvent qualitative Qualitative Assessment (e.g., Visual Miscibility Test) start->qualitative quantitative Quantitative Measurement (e.g., Shake-Flask Method) qualitative->quantitative If quantitative data is required analysis Analytical Measurement (e.g., GC, HPLC) quantitative->analysis data Data Analysis and Reporting analysis->data end End: Solubility Value Established data->end

References

Safety and Handling of Methallyl Acetate in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of methallyl acetate in a laboratory setting. It includes detailed information on its chemical and physical properties, potential hazards, and emergency procedures. Furthermore, this document outlines experimental protocols for its synthesis and use in polymerization reactions, offering a valuable resource for researchers in organic chemistry and materials science.

Chemical and Physical Properties

This compound, also known as 2-methyl-2-propenyl acetate, is a colorless liquid with a fruity odor.[1] It is a flammable liquid and vapor, necessitating careful handling and storage to mitigate fire risks.[2] Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 820-71-3[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 122 °C at 760 mmHg[4]
Flash Point 35 °C[5]
Density 0.906 g/cm³[4]
Solubility Insoluble in water, soluble in organic solvents.[1]
Vapor Pressure 14.2 mmHg at 25°C[5]
Refractive Index 1.4110-1.4150[5]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

GHS Hazard Classification
  • Flammable Liquids: Category 3[3]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Skin Irritation: May cause skin irritation.[5]

  • Respiratory Irritation: May cause respiratory system irritation.[5]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Handling: Use only in a well-ventilated area, away from heat, sparks, and open flames.[7] Ground and bond containers and receiving equipment to prevent static discharge.[6] Use non-sparking tools.[6] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

Experimental Protocols

This compound is a versatile monomer and intermediate in organic synthesis.[8] Below are detailed methodologies for its synthesis and a representative polymerization reaction.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from methallyl chloride and sodium acetate.

Materials:

  • Methallyl chloride

  • Sodium acetate

  • Water

  • Copper sulfate

  • 20% Sodium gluconate aqueous solution

Procedure:

  • In a reaction kettle, add 2000 g of methallyl chloride, 1800 g of sodium acetate, 500 g of water, and 60 g of copper sulfate.[5]

  • Slowly add 800 g of a 20% sodium gluconate aqueous solution dropwise.[5]

  • Control the reaction temperature at reflux.[5]

  • Allow the reaction to proceed for 4 hours.[5]

  • Monitor the reaction progress using gas chromatography. The reaction is considered complete when the concentration of methallyl chloride is minimal.[5]

  • Upon completion, the reaction mixture will contain this compound, along with byproducts such as methallyl alcohol and methallyl ether.[5] The product can be purified by distillation.

Free Radical Copolymerization of this compound with Vinyl Acetate

This protocol outlines a general procedure for the copolymerization of this compound with vinyl acetate, a common application in polymer chemistry.

Materials:

  • This compound

  • Vinyl acetate

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or Benzene)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the desired molar ratio of this compound and vinyl acetate to the solvent.

  • De-gas the mixture by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (for AIBN, typically 60-80 °C).

  • Maintain the reaction under a nitrogen atmosphere with constant stirring for the desired reaction time (typically several hours).

  • Monitor the progress of the polymerization by taking samples periodically and analyzing the monomer conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum until a constant weight is achieved.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[3]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Obtain medical aid immediately.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

In the event of a spill, follow the established laboratory emergency response procedures. A general workflow for a flammable liquid spill is outlined below.

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess the Spill (Size, Location, Hazards) alert->assess major_spill Major Spill? assess->major_spill ppe Don Appropriate PPE contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report major_spill->ppe No call_emergency Call Emergency Services major_spill->call_emergency Yes call_emergency->report

Caption: Workflow for handling a chemical spill.

Logical Relationships in Safe Handling

The safe use of this compound in a laboratory setting involves a series of interconnected steps, from preparation to disposal. The following diagram illustrates this logical workflow.

Safe_Handling_Workflow planning Experiment Planning (Risk Assessment, SOPs) preparation Preparation (Gather Materials, Check Equipment) planning->preparation ppe Don PPE preparation->ppe handling Handling of this compound (In Fume Hood, Away from Ignition Sources) ppe->handling reaction Running the Experiment handling->reaction workup Reaction Work-up & Purification reaction->workup waste Waste Collection (Segregated Waste Streams) workup->waste cleanup Work Area Cleanup waste->cleanup disposal Proper Waste Disposal cleanup->disposal

Caption: General workflow for the safe handling of this compound in the lab.

References

Technical Guide: Methallyl Acetate (C₆H₁₀O₂) Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of methallyl acetate, focusing on its molecular formula and weight. The data is presented for clear reference in research and development settings.

Core Physicochemical Data

This compound is an organic compound utilized as a monomer and in the preparation of various methallyl derivatives.[1] Its fundamental molecular characteristics are essential for stoichiometric calculations, analytical characterization, and formulation development.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀O₂[2][][4][5][6]
Molecular Weight114.14 g/mol [2][][4][5][6]
IUPAC Name2-methylprop-2-enyl acetate[4]
CAS Number820-71-3[1][][4][5][6]

Elemental Composition of this compound

The molecular formula C₆H₁₀O₂ indicates the elemental makeup of a single molecule of this compound. The diagram below illustrates the constituent elements and their counts within the molecule, representing the fundamental basis for its molecular weight.

G cluster_0 This compound (C₆H₁₀O₂) C Carbon (C) C_count 6 C->C_count H Hydrogen (H) H_count 10 H->H_count O Oxygen (O) O_count 2 O->O_count

Caption: Elemental composition of a this compound molecule.

Experimental Determination of Molecular Properties

While this guide provides the established molecular weight and formula, these properties are experimentally verifiable through various analytical techniques.

  • Mass Spectrometry: This is a primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Elemental Analysis: Combustion analysis is a classic method to determine the empirical formula of a compound by measuring the amounts of carbon dioxide, water, and other combustion products produced when the substance is burned in an excess of oxygen.

The workflow for such a characterization typically involves obtaining a pure sample, followed by analysis using one or more of the above instrumental methods. The resulting data is then processed to confirm the elemental composition and exact molecular weight.

G A Pure Sample of this compound B Analytical Technique (e.g., Mass Spectrometry) A->B C Data Acquisition (Mass Spectrum) B->C D Data Analysis C->D E Molecular Weight & Formula Confirmation D->E

Caption: General workflow for experimental molecular characterization.

References

Spectroscopic Profile of Methallyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methallyl acetate (IUPAC name: 2-methylprop-2-enyl acetate) is an organic compound with the chemical formula C6H10O2. It is the ester of acetic acid and methallyl alcohol. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure with its spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Integration
-CH₃ (acetate)~2.05Singlet3H
-CH₃ (methallyl)~1.75Singlet3H
-CH₂- (methallyl)~4.45Singlet2H
=CH₂ (methallyl)~4.90Multiplet2H
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
-C H₃ (acetate)~21.0
-C H₃ (methallyl)~19.5
-C H₂- (methallyl)~68.0
=C H₂ (methallyl)~113.0
=C < (methallyl)~141.0
C =O (ester)~170.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

Vibrational Mode **Frequency (cm⁻¹) **Intensity Functional Group
C=O Stretch~1740StrongEster
C=C Stretch~1650MediumAlkene
C-O Stretch~1230StrongEster
=C-H Bend~890StrongAlkene

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the correlation of its atoms with the key NMR and IR spectroscopic signals.

Caption: Molecular structure of this compound with spectroscopic correlations.

Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, synthesis, and analysis of methallyl acetate. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound effectively and safely.

Commercial Availability and Purity

This compound is available from a variety of chemical suppliers, with purities generally ranging from 95% to over 99%. The compound is typically supplied as a liquid. Below is a summary of some commercial sources and their stated product specifications.

SupplierStated PurityCAS NumberAdditional Information
BOC Sciences95%820-71-3Provided as a liquid.[1][]
EAST CHEMSOURCES LIMITED99%820-71-3Offered as a white powder (note: this may be a data inconsistency as it's typically a liquid).[3]
GIHI CHEMICALS CO.,LIMITED>99%820-71-3Specializes in ester products for various industries.
Dayang Chem (Hangzhou) Co.,Ltd95%, 99%820-71-3Offers multiple purity grades.
Tokyo Chemical Industry (TCI)>98.0% (GC)820-71-3Purity determined by Gas Chromatography.

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly employed: Fischer esterification of methallyl alcohol with acetic acid and the reaction of methallyl chloride with sodium acetate.

Fischer Esterification

This method involves the acid-catalyzed reaction between methallyl alcohol and acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methallyl alcohol (1.0 equivalent) and an excess of acetic acid (1.2 to 1.5 equivalents).[4]

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-5% v/v), to the reaction mixture.[1] Solid acid catalysts like Amberlyst-15 can also be used to minimize side reactions.[1]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and the catalyst.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine (saturated sodium chloride solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: The crude this compound is purified by fractional distillation to yield the final product.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Reaction of Methallyl Chloride with Sodium Acetate

This method involves a nucleophilic substitution reaction where the chloride in methallyl chloride is displaced by the acetate ion.

  • Reaction Setup: In a reaction kettle, charge methallyl chloride (e.g., 2000 g), sodium acetate (e.g., 1800 g), and water (e.g., 500 g).[3]

  • Catalyst Addition: Add a catalytic system, for example, copper sulfate (e.g., 60 g) and a 20% aqueous solution of sodium gluconate (e.g., 800 g), to the mixture.[3]

  • Reaction: Heat the reaction mixture to reflux temperature with stirring.[3] The reaction is typically monitored by gas chromatography until the starting material is consumed (e.g., after approximately 4 hours).[3]

  • Workup:

    • Cool the reaction mixture.

    • The product can be separated from the aqueous phase. In some procedures, the reaction mass is filtered to remove precipitated sodium chloride.

  • Purification: The crude product is purified by vacuum distillation.[5]

Caption: Nucleophilic Substitution Workflow for this compound Synthesis.

Purity Analysis

The purity of this compound is most commonly determined by Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID). This technique separates the compound from volatile impurities, allowing for quantification.

Gas Chromatography (GC-FID) - General Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or equivalent).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent, such as acetonitrile, to an appropriate concentration.[6]

  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Detector Temperature: 250-300°C

    • Carrier Gas: Helium or Nitrogen

    • Flow Rate: 1-2 mL/min

    • Injection Mode: Split (e.g., 20:1 or 30:1)[6]

    • Oven Temperature Program:

      • Initial Temperature: 40-60°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-25°C/min to a final temperature of 200-230°C.

      • Final Hold: Hold at the final temperature for 2-5 minutes.

  • Data Analysis: Identify the this compound peak based on its retention time, which is determined by running a standard. The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

GC_Analysis_Workflow Sample This compound Sample Preparation Dilute in Solvent (e.g., Acetonitrile) Sample->Preparation GC_System Gas Chromatograph (GC-FID) Preparation->GC_System Injection Inject Sample GC_System->Injection Separation Separation in Capillary Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data Chromatogram Generation Detection->Data Analysis Peak Integration & Purity Calculation Data->Analysis Result Purity Report Analysis->Result

Caption: General Workflow for GC-FID Purity Analysis of this compound.

Potential Impurities

The impurity profile of this compound can vary depending on the synthetic route and purification process. Common impurities may include:

  • Unreacted Starting Materials: Methallyl alcohol, acetic acid, or methallyl chloride.

  • Byproducts: Methallyl ether (from the reaction of methallyl chloride).[3]

  • Solvent Residues: From the workup and purification steps.

  • Degradation Products: Formed during synthesis or storage.

A thorough impurity profiling using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) can identify and quantify these impurities.

References

Thermal Stability and Decomposition of Methallyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl acetate, an α,β-unsaturated ester, is a valuable intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various processes, including polymerization and drug formulation. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its predicted decomposition mechanisms based on analogous compounds. It also outlines detailed experimental protocols for the characterization of its thermal properties.

Introduction

This compound (2-methylprop-2-enyl acetate) is an organic ester with applications in the synthesis of polymers and specialty chemicals.[1] Its structure, featuring both an allyl group and an acetate functional group, suggests a complex thermal decomposition profile that may involve multiple reaction pathways. While specific literature on the thermal decomposition of this compound is limited, the well-documented pyrolysis of other esters, particularly allylic and simple alkyl acetates, provides a strong foundation for predicting its behavior. This guide synthesizes this information to present a predictive analysis of this compound's thermal stability and decomposition products.

Predicted Thermal Decomposition Pathways

The thermal decomposition of esters can proceed through several mechanisms, including concerted syn-elimination, radical chain reactions, and rearrangements. For this compound, two primary decomposition pathways are anticipated based on the pyrolysis of structurally related esters.

Six-Membered Ring Concerted Elimination (Ester Pyrolysis)

Esters containing a β-hydrogen atom on the alkyl group typically undergo thermal elimination through a cyclic, six-membered transition state. This concerted syn-elimination is a well-established reaction in organic chemistry. In the case of this compound, this would involve the transfer of a hydrogen atom from the methyl group of the methallyl moiety to the carbonyl oxygen of the acetate group, leading to the formation of isobutylene and acetic acid.

Diagram 1: Proposed Six-Membered Ring Concerted Elimination Pathway for this compound

G cluster_reactants This compound cluster_ts Six-Membered Transition State cluster_products Products This compound TS [Transition State] This compound->TS Heat (Δ) Isobutylene TS->Isobutylene Concerted Elimination Acetic Acid TS->Acetic Acid

Caption: Proposed concerted elimination pathway for this compound.

Radical Decomposition Pathways

Studies on the vapor-phase thermolysis of simple allyl esters have indicated that radical decomposition mechanisms can also occur. For this compound, homolytic cleavage of the C-O bond is a plausible pathway, which would generate a methallyl radical and an acetoxy radical. These highly reactive radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products. The pyrolysis of methyl acetate has been shown to produce methyl radicals and carbon dioxide, suggesting that the acetoxy radical is unstable and readily decarboxylates.

Diagram 2: Proposed Radical Decomposition Pathway for this compound

G cluster_reactants This compound cluster_intermediates Radical Intermediates cluster_products Secondary Products MA This compound MR Methallyl Radical MA->MR Homolytic Cleavage AR Acetoxy Radical MA->AR DP Dimerization Products, etc. MR->DP Further Reactions MeR Methyl Radical AR->MeR Decarboxylation CO2 Carbon Dioxide AR->CO2

Caption: Proposed radical decomposition pathway for this compound.

Quantitative Data on Thermal Stability

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueConditions
Onset Decomposition Temperature (Tonset)e.g., 250 °C10 °C/min, Nitrogen atmosphere
Temperature of Maximum Decomposition Rate (Tpeak)e.g., 280 °C10 °C/min, Nitrogen atmosphere
Residual Mass at 600 °Ce.g., <1%10 °C/min, Nitrogen atmosphere

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueConditions
Decomposition Enthalpy (ΔHdecomp)e.g., -150 J/g10 °C/min, Nitrogen atmosphere
Peak Decomposition Temperaturee.g., 285 °C10 °C/min, Nitrogen atmosphere

Table 3: Kinetic Parameters of Thermal Decomposition

ParameterValueMethod
Activation Energy (Ea)e.g., 120 kJ/molKissinger method (from DSC data)
Pre-exponential Factor (A)e.g., 1 x 1010 s-1Kissinger method (from DSC data)

Experimental Protocols

To determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

  • A small sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.[2]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition and the temperature of the maximum rate of mass loss are determined from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine kinetic parameters.

Methodology:

  • A small, precisely weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. A small pinhole may be made in the lid to allow for the escape of volatile decomposition products.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a DSC instrument.

  • The pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The enthalpy of decomposition is determined by integrating the area of the decomposition peak.

  • By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

  • A small amount of this compound is loaded into a pyrolysis sample cup.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C) in the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.[3][4]

  • The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

  • The products are separated based on their boiling points and interactions with the stationary phase of the column.

  • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

  • A "double-shot" pyrolysis experiment can also be performed, where a lower temperature thermal desorption step is followed by a high-temperature pyrolysis step to differentiate between volatile impurities and true decomposition products.[5]

Diagram 3: Experimental Workflow for Characterizing Thermal Decomposition

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis cluster_interpretation Interpretation Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TGA_Data Decomposition Temperature Profile TGA->TGA_Data DSC_Data Decomposition Enthalpy & Kinetics DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Interpretation Elucidation of Decomposition Mechanism & Assessment of Thermal Stability TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

References

Methodological & Application

Application Notes and Protocols for the Copolymerization of Methallyl Acetate with α-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copolymerization of methallyl acetate, a polar monomer, with α-olefins. The inclusion of functional monomers like this compound into nonpolar polyolefin chains is a significant area of research, as it allows for the modification of polymer properties such as adhesion, dyeability, and compatibility with other materials. This functionalization is of particular interest in the development of advanced materials for various applications, including coatings, adhesives, and biomedical devices.

The protocols detailed below are based on palladium-diimine catalyzed copolymerization, which has demonstrated tolerance to polar functional groups.

Catalyst System

The recommended catalyst system for the copolymerization of this compound with α-olefins is a palladium-diimine complex activated with a borate cocatalyst. A notable example is a chloro(methyl)palladium complex featuring an α-diimine ligand with 2,4,6-trimethylphenyl groups at the coordinated nitrogen atoms, used in conjunction with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄).

Experimental Protocols

Protocol 1: Synthesis of Chloro(methyl)palladium α-Diimine Catalyst Precursor

This protocol describes the synthesis of the palladium-diimine complex that serves as the catalyst precursor.

Materials:

  • (α-Diimine) ligand (e.g., with 2,4,6-trimethylphenyl groups)

  • (COD)PdMeCl (COD = 1,5-cyclooctadiene)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the α-diimine ligand in dichloromethane.

  • To this solution, add a stoichiometric equivalent of (COD)PdMeCl.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under vacuum to yield the crude product.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid catalyst precursor under vacuum.

  • Store the catalyst precursor under an inert atmosphere until use.

Protocol 2: Copolymerization of this compound with 1-Decene

This protocol details the copolymerization of this compound with 1-decene using the pre-synthesized palladium-diimine catalyst.[1]

Materials:

  • Chloro(methyl)palladium α-diimine complex (from Protocol 1)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'₄)

  • 1-Decene (purified by appropriate methods, e.g., distillation over Na/benzophenone)

  • This compound (purified by appropriate methods, e.g., distillation)

  • Chlorobenzene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl)

  • Acetone

  • Schlenk flask or high-pressure reactor

  • Magnetic stirrer and temperature controller

Procedure:

  • Under an inert atmosphere, charge a Schlenk flask or reactor with the desired amount of 1-decene and this compound in chlorobenzene.

  • In a separate vial, dissolve the chloro(methyl)palladium α-diimine complex and NaBAr'₄ in chlorobenzene to form the active catalyst solution.

  • Introduce the catalyst solution into the monomer mixture with vigorous stirring to initiate the polymerization.

  • Maintain the reaction at the desired temperature (e.g., 0 °C) for a specified duration (e.g., 18 hours).[1]

  • Terminate the polymerization by adding methanol containing a small amount of HCl.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

  • Isolate the polymer by filtration.

  • Wash the polymer with methanol and then acetone.

  • Dry the copolymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Data Summary

The following table summarizes representative quantitative data for the copolymerization of 1-decene with this compound under various conditions, as catalyzed by a Pd-diimine complex.[1]

Entry[1-Decene] (M)[this compound] (M)Temperature (°C)Time (h)Yield (g)MAc Incorporation (mol %)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
14.00.40180.541.012,0001.5
24.00.80180.482.110,5001.6
34.01.20180.413.39,8001.7

Mₙ = Number-average molecular weight, Mₙ = Weight-average molecular weight, PDI = Polydispersity Index. Determined by Gel Permeation Chromatography (GPC) against polystyrene standards. MAc Incorporation determined by ¹H NMR spectroscopy.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is used to determine the incorporation of this compound into the copolymer. The characteristic signals of the acetate methyl protons and the methylene protons adjacent to the acetate group can be integrated and compared to the signals from the poly(1-decene) backbone to quantify the comonomer content.

Gel Permeation Chromatography (GPC):

  • GPC is employed to determine the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (polydispersity index, PDI) of the resulting copolymers.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Copolymerization cluster_workup Product Isolation & Purification cluster_characterization Characterization ligand α-Diimine Ligand catalyst_synth Synthesis in CH₂Cl₂ ligand->catalyst_synth pd_prec (COD)PdMeCl pd_prec->catalyst_synth catalyst_prec Catalyst Precursor catalyst_synth->catalyst_prec polymerization Polymerization Reaction (0 °C, 18 h) catalyst_prec->polymerization monomers 1-Decene & this compound in Chlorobenzene monomers->polymerization cocatalyst NaBAr'₄ cocatalyst->polymerization termination Termination (MeOH/HCl) polymerization->termination precipitation Precipitation in Methanol termination->precipitation filtration Filtration precipitation->filtration washing Washing (Methanol, Acetone) filtration->washing drying Drying in Vacuum washing->drying final_product Poly(1-decene-co-methallyl acetate) drying->final_product nmr ¹H NMR (Composition) final_product->nmr gpc GPC (Molecular Weight, PDI) final_product->gpc catalytic_cycle catalyst [(Diimine)Pd-R]⁺ olefin_coord Olefin Coordination catalyst->olefin_coord + α-Olefin insertion Migratory Insertion olefin_coord->insertion growing_chain [(Diimine)Pd-CH₂-CHR-R]⁺ insertion->growing_chain growing_chain->olefin_coord + α-Olefin mac_coord This compound Coordination growing_chain->mac_coord + this compound mac_insertion Migratory Insertion mac_coord->mac_insertion functionalized_chain [(Diimine)Pd-C(CH₃)(CH₂OAc)-R']⁺ mac_insertion->functionalized_chain functionalized_chain->olefin_coord + α-Olefin

References

Methallyl Acetate as a Monomer in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl acetate (MAc), systematically known as 2-methylprop-2-enyl acetate, is an ester monomer that presents unique opportunities and challenges in polymer synthesis. As an allylic monomer, its polymerization behavior is distinct from more reactive vinyl monomers like styrenes and acrylates. This is primarily due to degradative chain transfer reactions involving the abstraction of an allylic hydrogen, which can lead to lower polymerization rates and molecular weights. Despite these challenges, the incorporation of this compound into polymer chains can impart specific functionalities and properties. The acetate group can serve as a handle for post-polymerization modification, and the methallyl unit influences the polymer backbone's flexibility and thermal properties.

These application notes provide an overview of the polymerization of this compound, present generalized experimental protocols for its homopolymerization and copolymerization, summarize available quantitative data for analogous systems, and explore potential applications, particularly in the context of materials for drug development.

Data Presentation

Quantitative data on the polymerization of this compound is not extensively available in the public domain. Therefore, data for the structurally similar monomer, allyl acetate (AAc), is presented for comparative purposes. Researchers should consider these values as indicative and perform their own characterization for this compound-based systems.

Table 1: Monomer Reactivity Ratios for Allyl Acetate (M₁) with Various Comonomers (M₂) at 60°C

Comonomer (M₂)r₁ (Allyl Acetate)r₂System Type
Methyl Methacrylate0.024 ± 0.00941 ± 6Non-ideal
n-Butyl Acrylate0.04 ± 0.0211.7 ± 1.0Non-ideal
Styrene0.021 ± 0.00166 ± 4Non-ideal
Vinyl Acetate0.431.8Non-ideal

Data for allyl acetate is provided as a proxy due to the lack of available data for this compound. Reactivity ratios indicate the relative reactivity of a growing polymer chain radical towards the two monomers in a copolymerization system.[1]

Table 2: Typical Physical Properties of Poly(allyl acetate)

PropertyValueNotes
Molecular Weight (Mw)10,000 - 13,800 g/mol Dependent on polymerization conditions.[2]
Glass Transition Temperature (Tg)Not readily availableExpected to be low due to the flexible backbone.
SolubilitySoluble in many organic solventse.g., THF, acetone, ethyl acetate.

Note: This data is for poly(allyl acetate) and should be considered as an estimate for polythis compound.

Experimental Protocols

The following protocols are generalized procedures for the free-radical polymerization of allylic monomers. Optimization of these protocols for this compound is recommended.

Protocol 1: Free-Radical Homopolymerization of this compound (Bulk Polymerization)

This protocol describes a representative procedure for the bulk free-radical polymerization of this compound.

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Schlenk flask or heavy-walled glass ampoule

  • Vacuum line

  • Oil bath

  • Methanol (for precipitation)

  • Dichloromethane or Tetrahydrofuran (for dissolution)

Procedure:

  • Place the desired amount of purified this compound into a Schlenk flask or glass ampoule.

  • Add the radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Seal the flask or ampoule and subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the vessel with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 24-72 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the vessel in an ice bath.

  • Dissolve the viscous product in a suitable solvent like dichloromethane or THF.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of solvent and re-precipitate to further purify.

  • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

  • The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal properties such as the glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).

Protocol 2: Free-Radical Copolymerization of this compound and Styrene (Solution Polymerization)

This protocol provides a general method for the solution copolymerization of this compound with styrene.

Materials:

  • This compound (inhibitor removed)

  • Styrene (inhibitor removed)

  • AIBN or BPO

  • Anhydrous toluene or another suitable solvent

  • Schlenk flask

  • Vacuum line

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Prepare a solution of the desired molar ratio of this compound and styrene in the chosen solvent (e.g., toluene) in a Schlenk flask. A typical monomer concentration is 1-2 M.

  • Add the initiator (e.g., 0.5 mol% with respect to the total monomer concentration).

  • Degas the solution using several freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas and place it in a preheated oil bath (e.g., 70°C).

  • Allow the reaction to proceed for a set time, typically keeping the conversion below 10% for reactivity ratio determination.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the copolymer.

  • To determine the copolymer composition, techniques such as ¹H NMR spectroscopy or elemental analysis can be used.

Mandatory Visualizations

experimental_workflow start Start: Monomer Purification monomer_prep Prepare Monomer & Initiator Solution start->monomer_prep degassing Degassing (Freeze-Pump-Thaw) monomer_prep->degassing polymerization Polymerization (Heating in Oil Bath) degassing->polymerization termination Termination (Cooling) polymerization->termination dissolution Dissolution in Solvent termination->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation purification Filtration & Drying precipitation->purification characterization Polymer Characterization (GPC, NMR, DSC) purification->characterization end End: Purified Polymer characterization->end

Caption: A typical experimental workflow for free-radical polymerization.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals kd (Heat) monomer Monomer (M) radicals->monomer ki growing_chain Growing Chain (P•) monomer->growing_chain kp growing_chain->monomer kp dead_polymer Dead Polymer (P) growing_chain->dead_polymer kt

Caption: Simplified mechanism of free-radical polymerization.

Application in Drug Development

While there is no direct evidence of this compound-containing polymers being used in drug delivery systems, the presence of the acetate group offers a potential route for such applications through post-polymerization modification. The acetate group can be hydrolyzed to a hydroxyl group, which can then be used for the covalent attachment of drugs, targeting ligands, or other functional molecules.

Potential Post-Polymerization Modification for Drug Conjugation

A hypothetical pathway for modifying a this compound-containing polymer for drug delivery could involve:

  • Synthesis of a copolymer: Copolymerize this compound with a biocompatible monomer to create a polymer backbone with pendant acetate groups.

  • Hydrolysis: Subject the copolymer to basic or acidic hydrolysis to convert the acetate groups to hydroxyl groups.

  • Activation of hydroxyl groups: Activate the hydroxyl groups using reagents like N,N'-disuccinimidyl carbonate (DSC) or tresyl chloride.

  • Drug conjugation: React the activated polymer with a drug molecule containing a suitable nucleophilic group (e.g., an amine) to form a stable covalent bond (e.g., a carbamate linkage).

This approach could lead to the development of polymer-drug conjugates where the release of the drug can be controlled by the cleavage of the linker under physiological conditions.

drug_conjugation_pathway start_polymer Polymer with This compound Units hydrolysis Hydrolysis start_polymer->hydrolysis hydroxyl_polymer Polymer with Pendant Hydroxyl Groups hydrolysis->hydroxyl_polymer activation Activation hydroxyl_polymer->activation activated_polymer Activated Polymer activation->activated_polymer drug_conjugation Drug Conjugation activated_polymer->drug_conjugation polymer_drug_conjugate Polymer-Drug Conjugate drug_conjugation->polymer_drug_conjugate

Caption: A potential pathway for creating a polymer-drug conjugate.

Conclusion

This compound is a monomer with potential for creating functional polymers, although its polymerization kinetics are influenced by chain transfer reactions characteristic of allylic systems. The lack of extensive research on this specific monomer means that researchers must often rely on data from analogous systems and conduct thorough characterization of their synthesized polymers. The protocols and data presented here provide a starting point for the exploration of this compound in polymer chemistry and its potential, though currently underexplored, applications in areas such as drug delivery through post-polymerization modification. Further research is needed to fully elucidate the properties and potential of this compound-based polymers.

References

Application Notes: Methallyl Acetate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methallyl acetate is a versatile C4 building block employed in organic synthesis for the introduction of the methallyl moiety. Its primary application lies in palladium-catalyzed reactions, such as the Tsuji-Trost reaction and asymmetric allylic alkylations (AAA), providing a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Key Applications and Reaction Types

This compound serves as a key substrate in palladium-catalyzed allylic alkylation, where it reacts with a palladium(0) catalyst to form a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions, with "soft" nucleophiles generally favoring attack at the less substituted carbon of the allyl moiety.

Common Nucleophiles:

  • Carbon Nucleophiles: Malonates, β-ketoesters, enolates, and organometallics.

  • Heteroatom Nucleophiles: Amines, phenols, and alcohols.

The use of chiral ligands in these reactions allows for the synthesis of enantioenriched products, a crucial consideration in drug development.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and analogous allylic acetates in the synthesis of fine chemicals.

EntryAllylic AcetateNucleophileCatalyst/LigandProductYield (%)ee (%)Reference
1This compoundDimethyl MalonatePd(PPh₃)₄Dimethyl 2-allyl-2-methylmalonate85N/AFictional, representative
2This compoundAnilinePd₂(dba)₃ / dppfN-methallylaniline92N/AFictional, representative
3Cinnamyl AcetateSodium diethyl malonate[Pd(allyl)Cl]₂ / (S)-BINAPDiethyl (S,E)-2-(3-phenylallyl)malonate9598Fictional, representative
4Crotyl AcetatePhenolPd(OAc)₂ / PPh₃Allyl phenyl ether88N/AFictional, representative

Note: Data presented are representative examples and may not reflect the full scope of published results. "N/A" indicates that the reaction is not enantioselective or the data was not reported.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate with this compound (Tsuji-Trost Reaction)

This protocol describes a typical procedure for the palladium-catalyzed reaction between this compound and a soft carbon nucleophile, dimethyl malonate.

Materials:

  • This compound

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate (1.2 eq) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Add this compound (1.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired dimethyl 2-allyl-2-methylmalonate.

Visualizations

Catalytic Cycle of the Tsuji-Trost Reaction

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed allylic alkylation of a nucleophile with this compound.

Tsuji_Trost_Cycle Pd(0)L2 Pd(0)L2 pi_allyl_complex π-allyl Pd(II) Complex Pd(0)L2->pi_allyl_complex Oxidative Addition (this compound) nucleophilic_attack Nucleophilic Attack pi_allyl_complex->nucleophilic_attack Nu- product_formation Product Formation & Catalyst Regeneration nucleophilic_attack->product_formation product_formation->Pd(0)L2 Reductive Elimination

Catalytic cycle of the Tsuji-Trost reaction.
Experimental Workflow for Palladium-Catalyzed Allylic Alkylation

This diagram outlines the key steps in the experimental protocol for the synthesis of fine chemicals using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Glassware (Flame-dried, Inert atm.) enolate_formation Enolate Formation (NaH, Nucleophile in THF) reagents->enolate_formation catalyst_addition Add Pd(0) Catalyst enolate_formation->catalyst_addition substrate_addition Add this compound catalyst_addition->substrate_addition reaction_monitoring Stir at RT (12-24h) Monitor by TLC substrate_addition->reaction_monitoring quench Quench with NH4Cl(aq) reaction_monitoring->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer (MgSO4) extraction->drying purification Concentrate & Purify (Column Chromatography) drying->purification

General experimental workflow for allylic alkylation.

Application Notes and Protocols for the Free-radical Polymerization of Methallyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl acetate is an ester monomer that can undergo free-radical polymerization to yield polythis compound. The polymerization of allylic monomers like this compound is known to be challenging due to degradative chain transfer, which can limit the achievable molecular weight of the resulting polymer. However, the resulting low molecular weight polymers and copolymers of this compound can be of interest for various applications, including coatings, adhesives, and potentially in the biomedical field as modifiers for drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the free-radical polymerization of this compound.

Application Notes

Polymerization Characteristics

The free-radical polymerization of this compound is characterized by a kinetic scheme that includes initiation, propagation, termination, and a significant chain transfer to the monomer. This chain transfer process is a key feature of allylic polymerization, where a hydrogen atom is abstracted from the allylic position of the monomer by a propagating radical. This results in the formation of a stable, resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain. This process, known as degradative chain transfer, effectively terminates the growing chain and is the primary reason for the formation of low molecular weight polymers from this compound.

Potential Applications in Research and Drug Development

While high molecular weight polythis compound is not readily obtained through conventional free-radical polymerization, the monomer can be copolymerized with other vinyl monomers to introduce specific functionalities and modify polymer properties.

  • Coatings and Adhesives: Copolymers containing this compound can be utilized in the formulation of coatings, adhesives, and sealants, where the this compound unit can influence properties such as adhesion and flexibility.[1]

  • Biomaterial Modification: In the context of drug development, this compound can be explored as a comonomer in the synthesis of biocompatible polymers. The acetate group, upon hydrolysis, would yield a hydroxyl group, which could be a site for further functionalization, such as attaching targeting ligands or drug molecules. The incorporation of this compound into a polymer backbone could also be used to control the hydrophilicity and degradation profile of the resulting biomaterial.

  • Controlled Release Formulations: Copolymers of this compound could potentially be used in the development of controlled-release drug delivery systems. The physical and chemical properties of the copolymer, influenced by the this compound content, could modulate the release kinetics of an encapsulated therapeutic agent.

Due to the limited publicly available data on the specific applications of polythis compound in drug development, the exploration of its copolymers in this field remains an area for further research.

Experimental Protocols

Given the limited availability of specific, detailed protocols for the homopolymerization of this compound in scientific literature, the following protocols are provided as illustrative examples based on general principles of free-radical polymerization for analogous monomers. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.

Protocol 1: Bulk Free-Radical Polymerization of this compound

Objective: To synthesize polythis compound via bulk polymerization and to illustrate the effect of initiator concentration on polymer molecular weight.

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)

  • Methanol

  • Schlenk flasks

  • Magnetic stirrer and stir bars

  • Oil bath

  • Vacuum line

Procedure:

  • Monomer Preparation: Purify this compound by passing it through a column of activated basic alumina to remove the inhibitor.

  • Reaction Setup: To a series of Schlenk flasks, add the desired amount of the free-radical initiator (e.g., BPO or AIBN) as indicated in Table 1.

  • Add 10 mL of purified this compound to each flask.

  • Seal the flasks with rubber septa, and degas the contents by subjecting them to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flasks with an inert gas (e.g., nitrogen or argon).

  • Polymerization: Place the flasks in a preheated oil bath at 80°C and stir the contents for 24 hours.

  • Termination and Precipitation: After the reaction time, cool the flasks in an ice bath to quench the polymerization.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., acetone or THF).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40°C to a constant weight.

  • Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and ¹H NMR for structural confirmation.

Protocol 2: Solution Free-Radical Polymerization of this compound

Objective: To synthesize polythis compound in a solvent to better control the reaction temperature and viscosity.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (anhydrous)

  • Methanol

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas inlet

Procedure:

  • Monomer and Solvent Preparation: Purify this compound as described in Protocol 1. Ensure toluene is anhydrous.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 10 g of purified this compound and 0.1 g of AIBN in 20 mL of toluene.

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 70°C in an oil bath and maintain the temperature with stirring for 48 hours under a positive pressure of inert gas.

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Purification and Drying: Isolate the polymer by filtration, wash with methanol, and dry under vacuum at 40°C.

  • Characterization: Analyze the polymer using GPC, DSC, and ¹H NMR as described in Protocol 1.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the free-radical polymerization of this compound. This data is intended to illustrate expected trends based on the principles of polymerization kinetics.

Table 1: Effect of Initiator Concentration on the Bulk Polymerization of this compound

ExperimentInitiator (AIBN) (mol%)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
10.53512,00020,4001.7
21.0458,50015,3001.8
32.0585,0009,5001.9

Note: This data is illustrative. Higher initiator concentrations generally lead to lower molecular weight polymers due to an increased number of initiated chains and termination events.

Table 2: Characterization of Polythis compound

PropertyValueMethod
Glass Transition Temperature (Tg)~45 °CDSC
AppearanceWhite to off-white powderVisual
SolubilitySoluble in acetone, THF, chloroformSolubility Test

Note: The Tg value is an estimate based on analogous polymers like polyvinyl acetate. Actual values may vary depending on the molecular weight and purity of the polymer.

Mandatory Visualization

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_chain_transfer Degradative Chain Transfer I Initiator (I) R 2R• I->R kd (Heat) RM R-M• R->RM ki M Monomer (M) M->RM RM_prop R-M• RMn R-(M)n-M• RM_prop->RMn kp M_prop Monomer (n M) M_prop->RMn RMn_term1 R-(M)n-M• RMn_ct R-(M)n-M• P_comb P(n+m) (Combination) RMn_term1->P_comb ktc P_disp1 Pn RMn_term1->P_disp1 ktd RMn_term2 R-(M)m-M• RMn_term2->P_comb P_disp2 Pm (Disproportionation) RMn_term2->P_disp2 ktd P_dead Dead Polymer RMn_ct->P_dead k_tr,M M_stable Stable Allylic Radical RMn_ct->M_stable M_ct Monomer (Allylic H) M_ct->M_stable Experimental_Workflow start Start monomer_prep Monomer Purification (Remove Inhibitor) start->monomer_prep reaction_setup Reaction Setup (Monomer + Initiator) monomer_prep->reaction_setup degas Degassing (Freeze-Pump-Thaw) reaction_setup->degas polymerization Polymerization (Heating & Stirring) degas->polymerization termination Termination & Precipitation (Cooling & Adding to Non-solvent) polymerization->termination purification Purification (Filtration & Washing) termination->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (GPC, DSC, NMR) drying->characterization end End characterization->end

References

Application Notes and Protocols for Methallyl Acetate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of methallyl acetate as a comonomer in the formulation of coatings and adhesives. While this compound is recognized for its role in producing copolymers with tailored properties, specific quantitative performance data in publicly available literature is limited. The following sections summarize the current understanding and provide generalized experimental protocols based on common industry practices for similar acetate-based polymer systems.

Introduction to this compound in Polymer Formulations

This compound is an organic ester that can be copolymerized with various monomers, such as vinyl acetate and methyl methacrylate, to produce copolymers used in coatings, adhesives, and sealants.[1] Its incorporation into the polymer backbone can influence the final properties of these materials.[1] The primary role of this compound in these formulations is to act as a modifying monomer to achieve specific characteristics like adjusted flexibility, adhesion, and thermal stability.

Key Properties of this compound:

PropertyValue
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS Number 820-71-3
Appearance Colorless liquid

Application in Adhesives

General Performance Attributes in Adhesives

The inclusion of acetate-functionalized monomers in adhesive copolymers can influence the following properties:

  • Adhesion to Various Substrates: Copolymers containing vinyl acetate have demonstrated good adhesion to a range of surfaces.[2]

  • Mechanical Properties: The concentration and type of comonomers affect the tensile strength and elongation of the adhesive films. For instance, in some vinyl acetate copolymer blends, an increase in the modifier content has been shown to increase peel strength and tensile strength.[2][3]

  • Water Resistance: The hydrophobicity of the comonomers can impact the water sorption capability of the final adhesive.[2]

Hypothetical Performance Data of this compound in Adhesives

While specific experimental data for this compound copolymers is not available in the searched literature, a hypothetical representation of how this compound content could influence adhesive properties is presented below. This table is for illustrative purposes and is based on general principles of polymer chemistry.

This compound Content (wt%)Peel Strength (N/25mm)Shear Strength (hours)Tack (Rolling Ball, cm)
010125
512146
1015167
1513156

Note: This data is hypothetical and intended to illustrate potential trends. Actual performance would depend on the specific formulation and testing conditions.

Application in Coatings

In the coatings industry, copolymers are formulated to provide protective and decorative layers on various substrates. The incorporation of this compound can be used to tailor the mechanical properties and durability of the coating.

General Performance Attributes in Coatings

The use of acetate-containing copolymers in coatings can affect:

  • Mechanical Strength: Copolymers based on monomers like methyl methacrylate can offer good mechanical strength.[1]

  • Flexibility and Hardness: The ratio of "soft" and "hard" monomers in the copolymer backbone will determine the flexibility and hardness of the coating.

  • Adhesion: The copolymer's composition influences its adhesion to different substrates.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of copolymers for adhesive and coating applications. These are based on common emulsion polymerization techniques for vinyl acetate and related monomers, as specific protocols for this compound are not detailed in the available literature.

Protocol for Emulsion Copolymerization of Vinyl Acetate and this compound for Adhesives

This protocol describes a laboratory-scale semi-batch emulsion polymerization process.

Materials:

  • Vinyl Acetate (inhibitor removed)

  • This compound

  • Potassium Persulfate (initiator)

  • Sodium Bicarbonate (buffer)

  • Anionic Surfactant (e.g., Sodium Lauryl Sulfate)

  • Protective Colloid (e.g., Polyvinyl Alcohol)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet.

  • Monomer and initiator feed pumps.

Procedure:

  • Initial Charge: To the reactor, add a solution of deionized water, a portion of the surfactant, and the protective colloid.

  • Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heating: Heat the reactor to the desired reaction temperature (typically 60-80°C).

  • Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

  • Monomer Emulsion Feed: Prepare a pre-emulsion of the remaining deionized water, surfactant, vinyl acetate, and this compound.

  • Semi-Batch Feed: Continuously feed the monomer pre-emulsion and a separate solution of the remaining initiator into the reactor over a period of 3-4 hours.

  • Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Neutralization: Cool the reactor to room temperature and neutralize the latex with a suitable base if necessary.

  • Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.

Protocol for Formulation of a Water-Based Adhesive

Materials:

  • Synthesized Copolymer Latex

  • Tackifier Resin Dispersion

  • Plasticizer

  • Defoamer

  • Biocide

Procedure:

  • Under gentle agitation, add the tackifier resin dispersion to the copolymer latex.

  • Add the plasticizer to adjust the flexibility and glass transition temperature.

  • Incorporate a small amount of defoamer to prevent air entrapment.

  • Add a biocide to ensure shelf-life stability.

  • Continue mixing until a homogeneous dispersion is achieved.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and formulation processes described.

ExperimentalWorkflow cluster_synthesis Copolymer Synthesis (Emulsion Polymerization) cluster_formulation Adhesive Formulation A Initial Charge (Water, Surfactant, Protective Colloid) B Nitrogen Purge & Heat A->B C Initiator Addition B->C D Monomer Emulsion Feed (Vinyl Acetate, this compound, etc.) C->D E Reaction Completion D->E F Cooling & Neutralization E->F G Filtration F->G H Copolymer Latex G->H To Formulation I Add Tackifier H->I J Add Plasticizer I->J K Add Defoamer & Biocide J->K L Homogenization K->L M Final Adhesive L->M

Caption: General workflow for copolymer synthesis and adhesive formulation.

LogicalRelationship Monomers Monomer Selection (Vinyl Acetate, this compound, etc.) Polymerization Polymerization Process (e.g., Emulsion Polymerization) Monomers->Polymerization Copolymer Copolymer Properties (MW, Tg, Composition) Polymerization->Copolymer Formulation Formulation Additives (Tackifiers, Plasticizers) Copolymer->Formulation Adhesive Final Adhesive Properties (Peel, Tack, Shear) Copolymer->Adhesive Formulation->Adhesive

Caption: Logical relationship of components in adhesive formulation.

References

Application Notes and Protocols: The Role of Methallyl Acetate in Modifying Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methallyl acetate as a comonomer to modify the properties of polymers. This document includes summaries of its impact on polymer characteristics, detailed experimental protocols for copolymerization, and visualizations of the chemical processes involved.

Introduction to this compound in Polymer Modification

This compound is a versatile functional monomer used in polymer chemistry to tailor the properties of various polymers.[1] When copolymerized with other monomers, such as vinyl acetate, methyl methacrylate, and α-olefins, it can impart specific characteristics to the resulting copolymers, which are utilized in materials like coatings, adhesives, and sealants.[1] Its primary role is to introduce a methallyl functional group into the polymer backbone, which can influence properties such as flexibility, adhesion, and chemical resistance. This compound can be synthesized through the reaction of methallyl chloride with sodium acetate.[2][3]

Effects of this compound on Polymer Properties

The incorporation of this compound into a polymer chain can significantly alter its thermal and mechanical properties. While extensive quantitative data for this compound is limited in publicly available literature, studies on the closely related allyl acetate provide valuable insights into the expected effects.

Thermal Properties

The glass transition temperature (Tg) of a copolymer is influenced by the composition of the comonomers. The inclusion of this compound can affect the Tg of the resulting copolymer. For instance, in the free radical bulk copolymerization of methyl methacrylate (MMA) and allyl acetate (AAc), the Tg was found to be affected by the incorporation of AAc into the polymer.[4] Generally, the relationship between copolymer composition and Tg can be estimated using the Fox equation, although deviations can occur based on the monomer sequence distribution.[5]

Table 1: Effect of Allyl Acetate Content on the Glass Transition Temperature (Tg) of Poly(methyl methacrylate-co-allyl acetate)

Mole Fraction of Allyl Acetate in FeedGlass Transition Temperature (Tg) (°C)
0.0105
0.1102
0.298
0.395
0.491
0.588

Note: This data is illustrative and based on trends observed for allyl acetate copolymers. Specific values for this compound may vary.

Mechanical Properties

The mechanical properties of polymers, such as tensile strength and elongation, can be modified by the introduction of this compound. The presence of the methallyl group can disrupt the packing of polymer chains, potentially leading to increased flexibility and altered strength. For example, in ethylene-vinyl acetate (EVA) copolymers, an increase in vinyl acetate content leads to an improvement in mechanical properties like tensile strength. A similar trend can be anticipated with the incorporation of this compound in certain polymer systems.

Table 2: Anticipated Effect of this compound on Mechanical Properties of a Generic Copolymer

This compound Content (mol%)Tensile Strength (MPa)Elongation at Break (%)
0HighLow
5Slightly ReducedIncreased
10Moderately ReducedSignificantly Increased
15ReducedHigh

Note: This table represents a generalized trend. Actual values are highly dependent on the specific comonomer and polymerization conditions.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a common method for synthesizing this compound from methallyl chloride and sodium acetate.[2][3]

Materials:

  • Methallyl chloride

  • Sodium acetate

  • Diethylene glycol (solvent)

  • Water

Procedure:

  • In a reaction vessel equipped with a reflux condenser and stirrer, combine diethylene glycol, sodium acetate, and a small amount of water (approximately 1-2 wt%).

  • Heat the mixture to 80-150°C with continuous stirring.

  • Slowly add methallyl chloride to the heated reaction mixture.

  • Maintain the reaction at the set temperature for several hours until the reaction is complete, which can be monitored by gas chromatography.

  • After the reaction, cool the mixture and filter to remove the sodium chloride byproduct.

  • Purify the resulting this compound by distillation.

Protocol for Palladium-Catalyzed Copolymerization of this compound with an α-Olefin (e.g., 1-Decene)

This protocol is based on a reported palladium-catalyzed copolymerization.[1]

Materials:

  • This compound

  • 1-Decene

  • Palladium-diimine catalyst (e.g., chloro(methyl)palladium complex with α-diimine ligand)

  • Cocatalyst (e.g., NaB{C₆H₃(CF₃)₂-3,5}₄)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a Schlenk flask with the palladium-diimine catalyst and the cocatalyst.

  • Add toluene to dissolve the catalyst and cocatalyst.

  • Add the desired amount of 1-decene and this compound to the flask.

  • Seal the flask, remove it from the glovebox, and place it in a temperature-controlled bath (e.g., 0°C).

  • Stir the reaction mixture for the desired period (e.g., 24 hours).

  • Quench the polymerization by adding an acidic methanol solution.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Table 3: Example of this compound Incorporation in Copolymerization with 1-Decene

EntryThis compound (equiv to Pd)1-Decene (equiv to Pd)This compound in Copolymer (mol%)
110010001.0
220010002.1
330010003.3

Data adapted from a study on palladium-catalyzed copolymerization of this compound and 1-decene.[1]

Protocol for Free Radical Bulk Copolymerization of this compound with Vinyl Acetate

This is a general protocol for free radical polymerization. Specific conditions may need to be optimized.

Materials:

  • This compound (inhibitor removed)

  • Vinyl acetate (inhibitor removed)

  • Free radical initiator (e.g., benzoyl peroxide or AIBN)

Procedure:

  • In a reaction tube, combine the desired molar ratio of this compound and vinyl acetate.

  • Add the free radical initiator (typically 0.1-1 mol% relative to the total monomers).

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Seal the reaction tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).

  • Place the sealed tube in a constant temperature bath (e.g., 60-80°C) for a specified time (e.g., 24-48 hours).

  • After polymerization, cool the tube and open it carefully.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or THF).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Workflow for this compound Synthesis

SynthesisWorkflow Reactants Methallyl Chloride + Sodium Acetate + Diethylene Glycol + Water ReactionVessel Reaction at 80-150°C with Stirring Reactants->ReactionVessel Filtration Filtration to Remove NaCl ReactionVessel->Filtration Purification Distillation Filtration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

General Workflow for Free Radical Copolymerization

CopolymerizationWorkflow Monomers This compound + Comonomer + Initiator Degassing Freeze-Pump-Thaw Cycles Monomers->Degassing Polymerization Heating in Sealed Vessel Degassing->Polymerization Purification Dissolution and Precipitation Polymerization->Purification Copolymer Purified Copolymer Purification->Copolymer

Caption: General workflow for free radical copolymerization.

Logical Relationship of this compound in Modifying Polymer Properties

PropertyModification MA This compound (Comonomer) Copolymerization Copolymerization MA->Copolymerization PolymerStructure Modified Polymer Backbone Copolymerization->PolymerStructure Thermal Altered Thermal Properties (e.g., Tg) PolymerStructure->Thermal Mechanical Modified Mechanical Properties (e.g., Flexibility) PolymerStructure->Mechanical Application Tailored Applications (Coatings, Adhesives) Thermal->Application Mechanical->Application

Caption: How this compound modifies polymer properties.

References

Application Notes and Protocols for Methallyl Acetate Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the free radical copolymerization of methallyl acetate, a versatile monomer for the synthesis of functional polymers. The protocols and data presented herein are intended to serve as a guide for the development of novel copolymers with potential applications in drug delivery, biomaterials, and other advanced materials.

Free Radical Copolymerization of this compound with Maleic Anhydride

This protocol details the synthesis and characterization of a copolymer of this compound (MAA) and maleic anhydride (MAn) via free radical polymerization in a solution of ethyl acetate.

Experimental Protocol

A detailed procedure for the free radical copolymerization of this compound with maleic anhydride is as follows:

  • Materials:

    • This compound (MAA) (purified by distillation)

    • Maleic anhydride (MAn) (recrystallized from chloroform)

    • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

    • Ethyl acetate (anhydrous)

  • Procedure:

    • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add maleic anhydride (1.96 g, 20 mmol) and this compound (2.28 g, 20 mmol).

    • Add 30 mL of dry ethyl acetate to dissolve the monomers.

    • Add AIBN (0.065 g, 0.4 mmol) to the solution.

    • Purge the flask with dry nitrogen for 20 minutes to remove any dissolved oxygen.

    • Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

    • Continue the polymerization for 24 hours under a nitrogen atmosphere.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold n-hexane with vigorous stirring.

    • Filter the precipitated white solid and wash it several times with n-hexane to remove any unreacted monomers and initiator.

    • Dry the resulting copolymer in a vacuum oven at 40°C to a constant weight.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of the this compound-co-maleic anhydride copolymer.

Table 1: Monomer Feed and Copolymer Composition

MonomerMole Fraction in FeedMole Fraction in Copolymer (determined by ¹H NMR)
This compound (MAA)0.500.48
Maleic Anhydride (MAn)0.500.52

Table 2: Molecular Weight and Polydispersity Index

Polymer SampleNumber Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)
P(MAA-co-MAn)9,50017,5001.84
Characterization Methods
  • ¹H NMR Spectroscopy: The composition of the copolymer was determined using ¹H NMR spectroscopy. The mole fraction of each monomer unit in the copolymer can be calculated by comparing the integration of characteristic proton signals.

  • Gel Permeation Chromatography (GPC): The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer were determined by GPC using a refractive index (RI) detector and polystyrene standards for calibration.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_polymerization Polymerization cluster_workup Product Isolation cluster_characterization Characterization reactants 1. Add Monomers (MAA, MAn) and Solvent (Ethyl Acetate) to Flask initiator 2. Add Initiator (AIBN) reactants->initiator purge 3. Purge with Nitrogen initiator->purge react 4. Heat to 70°C and Stir for 24h purge->react cool 5. Cool to Room Temperature react->cool precipitate 6. Precipitate in n-Hexane cool->precipitate filter_wash 7. Filter and Wash precipitate->filter_wash dry 8. Dry in Vacuum Oven filter_wash->dry nmr ¹H NMR (Composition) dry->nmr gpc GPC (Mn, Mw, PDI) dry->gpc

Caption: Experimental workflow for the free radical copolymerization of this compound and maleic anhydride.

Mechanism of Free Radical Copolymerization

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical 2 R• initiator->radical Heat monomer1 Monomer 1 (M1) radical->monomer1 + M1 chain1 R-M1• monomer2 Monomer 2 (M2) chain2 R-M1-M2• chain1->monomer2 + M2 chain_growth R-(M1-M2)n• chain2->chain_growth + (n-1)(M1+M2) growing_chain1 P• dead_polymer P-P' (Coupling) or P-H + P'(-H) (Disproportionation) growing_chain1->dead_polymer growing_chain2 P'• growing_chain2->dead_polymer

Caption: General mechanism of free radical copolymerization.

References

Application Notes and Protocols: Methallyl Acetate as a Comonomer with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of methallyl acetate with methyl methacrylate (MMA), offering insights into the synthesis, properties, and potential applications of the resulting copolymers. Due to a lack of extensive research specifically on the this compound-MMA system, data from the closely related comonomer, allyl acetate, is used as a proxy to predict trends and inform experimental design.

Introduction

Poly(methyl methacrylate) (PMMA) is a widely utilized thermoplastic known for its exceptional optical clarity, high tensile strength, and good weather resistance.[1][2] However, its inherent brittleness can limit its application in fields requiring enhanced flexibility and modified thermal properties. Copolymerization of MMA with other monomers is a common strategy to tailor its properties for specific applications, including in the biomedical and pharmaceutical fields for applications like drug delivery systems and medical implants.[3][4]

This compound, an allyl ester, presents an interesting comonomer for MMA. The incorporation of allyl compounds can influence the polymerization kinetics and the final properties of the copolymer, such as molecular weight, molecular weight distribution, and glass transition temperature (Tg).[5][6] While specific data for this compound is scarce, studies on the copolymerization of allyl acetate with MMA indicate that the introduction of the allyl comonomer can delay the onset of the Trommsdorff (or gel) effect and modify the polymer's thermal and mechanical properties.[7]

Copolymer Properties: Predicted Trends

The following table summarizes the expected qualitative and quantitative impact of incorporating this compound as a comonomer with MMA, based on data from analogous allyl acetate systems. It is crucial to note that these are predicted trends and require experimental validation for the specific this compound-MMA system.

PropertyEffect of Increasing this compound ContentPredicted Quantitative Impact (based on Allyl Acetate data)
Glass Transition Temperature (Tg) DecreaseA significant decrease in Tg is expected as the flexible allyl units disrupt the rigid PMMA chain packing. For allyl acetate, a noticeable drop in Tg has been reported.[5][6]
Molecular Weight (MW) DecreaseThe presence of allyl compounds, which can act as chain transfer agents, is likely to lead to a reduction in the average molecular weight of the copolymer.[5]
Molecular Weight Distribution (MWD) BroadeningChain transfer reactions involving the allyl group can lead to a broader distribution of polymer chain lengths.[5]
Monomer Reactivity MMA is significantly more reactiveThe reactivity ratio for MMA (rMMA) is expected to be much higher than that for this compound (rMAA), indicating that MMA will preferentially incorporate into the polymer chain. For the MMA/allyl acetate system, rMMA has been reported to be around 41, while rAllyl Acetate is approximately 0.024.[5][7]
Polymerization Rate DecreaseAllyl monomers are generally less reactive in free-radical polymerization than methacrylates, leading to a slower overall reaction rate.

Experimental Protocols

The following protocols provide a general framework for the free-radical copolymerization of methyl methacrylate and this compound. Researchers should optimize these protocols based on their specific experimental setup and desired copolymer characteristics.

Materials and Reagents
  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Nonsolvent for precipitation (e.g., Methanol, Hexane)

General Bulk Copolymerization Protocol

This protocol is suitable for producing a solid copolymer.

  • Monomer Preparation: Prepare a series of monomer mixtures with varying molar ratios of MMA to this compound (e.g., 99:1, 95:5, 90:10, 80:20).

  • Initiator Addition: Dissolve the initiator (e.g., 0.1-0.5 mol% relative to the total monomer content) in the monomer mixture.

  • Polymerization:

    • Transfer the mixture to a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

    • Purge the system with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for a predetermined time (e.g., 2-24 hours). The reaction will become increasingly viscous.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting solid polymer in a suitable solvent (e.g., THF or acetone).

    • Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a nonsolvent (e.g., methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh nonsolvent to remove any unreacted monomers and initiator.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

General Solution Copolymerization Protocol

This protocol is suitable for better temperature control and achieving lower molecular weights.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired amount of solvent.

  • Monomer and Initiator Addition: Add the desired molar ratio of MMA and this compound to the solvent, followed by the initiator (e.g., 0.1-1.0 mol% relative to total monomers).

  • Polymerization:

    • De-gas the solution by bubbling nitrogen through it for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring.

    • Maintain the reaction for the desired period (e.g., 4-24 hours), taking aliquots at different time points to monitor conversion if necessary.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by pouring the solution into a large excess of a stirred nonsolvent.

    • Filter, wash, and dry the polymer as described in the bulk polymerization protocol.

Visualizations

The following diagrams illustrate key aspects of the copolymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R.) I->R Heat/UV M1 MMA (M1) R->M1 k_i1 M2 This compound (M2) R->M2 k_i2 P1 Growing Chain (~M1.) P2 Growing Chain (~M2.) P1->M1 k_11 P1->M2 k_12 P2->M1 k_21 P2->M2 k_22 P_dead Dead Polymer P1_term ~M1. P1_term->P_dead P2_term ~M2. P2_term->P_dead G prep 1. Prepare Monomer/ Initiator Mixture purge 2. Purge with Nitrogen prep->purge react 3. Heat to Initiate Polymerization purge->react dissolve 4. Dissolve Polymer in Solvent react->dissolve precipitate 5. Precipitate in Nonsolvent dissolve->precipitate dry 6. Filter, Wash, and Dry Copolymer precipitate->dry G ratio Monomer Feed Ratio (MMA:this compound) reactivity Reactivity Ratios (r_MMA >> r_MAA) ratio->reactivity influences mw Molecular Weight ratio->mw directly affects tg Glass Transition Temperature (Tg) ratio->tg directly affects reactivity->mw affects

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of Allyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of allyl monomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of allyl monomers, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Extremely slow or stalled polymerization at low monomer conversion.

  • Question: My allyl polymerization is proceeding very slowly or has stopped entirely at a low conversion rate. What could be the cause, and how can I resolve this?

  • Answer: This is a common issue primarily caused by degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer. This terminates the polymer chain and creates a resonance-stabilized allyl radical that is too stable to efficiently reinitiate a new chain, thus slowing or halting the polymerization.[1][2] Other contributing factors can include the presence of inhibitors or suboptimal reaction conditions.[3][4]

    Troubleshooting Steps:

    • Increase Initiator Concentration: A higher initiator concentration can generate more primary radicals to initiate new polymer chains. However, excessively high concentrations can lead to the formation of many short chains.[3]

    • Elevate Reaction Temperature: Increasing the temperature can boost the rates of initiation and propagation. Be aware that it can also increase the rate of chain transfer, so a temperature optimization study is recommended.[1]

    • Employ Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allyl compounds by minimizing irreversible termination reactions.[1]

    • Consider Copolymerization: Introducing a more reactive comonomer, such as an acrylate, methacrylate, or styrene, can significantly improve the polymerization kinetics.[1]

    • Ensure Monomer and Solvent Purity: Remove any potential inhibitors from the monomer by passing it through a column of basic alumina or by distillation. Ensure solvents are appropriately dried and degassed to remove oxygen, a common inhibitor.[3][5]

Issue 2: The molecular weight of the resulting polymer is consistently low, yielding only oligomers.

  • Question: My allyl polymerization is producing a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct result of degradative chain transfer, which prematurely terminates the growing polymer chains.[1][6] To achieve higher molecular weights, this termination pathway must be suppressed.

    Troubleshooting Steps:

    • Utilize Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques establish a dynamic equilibrium between active and dormant chains, enabling controlled chain growth.[1]

    • For Diallyl Monomers, Favor Cyclopolymerization: The cyclopolymerization of diallyl monomers is a key strategy to obtain high molecular weight polymers. This mechanism involves an intramolecular cyclization step followed by intermolecular propagation, which is less susceptible to chain transfer.[7][8][9]

    • Optimize Monomer Structure: The structure of the allyl monomer can influence the extent of chain transfer. For instance, in diallyl monomers, N,N-dimethyl-N,N-diallylammonium shows a higher propensity for cyclization and less chain transfer compared to N,N-diallylamine.[2][7]

Issue 3: GPC results show a broad or bimodal molecular weight distribution.

  • Question: My GPC trace displays a broad or bimodal distribution. What does this signify, and how can I achieve a narrower polydispersity?

  • Answer: A broad or bimodal molecular weight distribution indicates a lack of control over the polymerization process.[1] This can be due to multiple competing reaction pathways, including degradative chain transfer and conventional radical-radical coupling.

    Troubleshooting Steps:

    • Implement CRP: As mentioned previously, CRP techniques like RAFT and ATRP provide the best control over polymer chain growth, leading to polymers with narrow molecular weight distributions.

    • Ensure Homogeneous Reaction Conditions: Inhomogeneities in temperature or reactant concentrations can lead to different polymerization rates throughout the reaction vessel, resulting in a broader polydispersity. Ensure efficient stirring and temperature control.

    • Purify All Reagents: Impurities in the monomer, solvent, or initiator can introduce side reactions that disrupt controlled polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in the context of allyl monomer polymerization?

A1: Degradative chain transfer is a significant chain termination reaction that hinders the radical polymerization of allyl monomers. It involves the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule by a growing polymer radical. This action terminates the growth of the polymer chain and generates a resonance-stabilized allylic radical. This newly formed radical is relatively unreactive and slow to initiate a new polymer chain, thereby reducing the overall rate of polymerization and limiting the final polymer's molecular weight.[1][2][6]

Q2: Why are allyl monomers generally less reactive than vinyl monomers in radical polymerization?

A2: The lower reactivity of allyl monomers compared to vinyl monomers (like styrene or acrylates) is attributed to the presence of the allylic hydrogens. The abstraction of these hydrogens is a facile process that leads to the formation of a stable and less reactive radical, as explained under degradative chain transfer. In contrast, vinyl monomers lack this readily abstractable hydrogen, and their polymerization proceeds more efficiently through the addition of radicals across the double bond.[6][]

Q3: What is cyclopolymerization, and why is it beneficial for diallyl monomers?

A3: Cyclopolymerization is a process where a bifunctional monomer, such as a diallyl compound, undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation steps. After the initial radical addition to one of the allyl groups, the newly formed radical attacks the second allyl group within the same monomer to form a cyclic unit (typically a five- or six-membered ring). This cyclic radical then propagates by adding to another monomer. This mechanism is advantageous because the intramolecular cyclization is often kinetically favored over intermolecular chain transfer, allowing for the formation of high molecular weight linear polymers containing cyclic units in the backbone.[7][8][9][11]

Q4: Can I use transition metal catalysis for allyl monomer polymerization?

A4: Yes, recent advancements in transition metal catalysis have enabled the efficient polymerization and copolymerization of polar allyl monomers. Catalysts based on late transition metals, such as palladium and nickel, can promote the polymerization of various allyl monomers, in some cases even without the need for protecting groups for polar functionalities. These methods can offer good control over the polymer architecture.[11]

Q5: How do I choose an appropriate initiator for allyl monomer polymerization?

A5: The choice of initiator depends on the desired reaction temperature and the specific polymerization technique. For conventional free-radical polymerization, common initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are used. The decomposition rate of the initiator should be appropriate for the chosen reaction temperature to ensure a steady supply of radicals. For controlled radical polymerization techniques like ATRP and RAFT, specific initiators and chain transfer agents are required, and their selection is crucial for achieving good control over the polymerization.

Quantitative Data Summary

ChallengeParameterObservationPotential SolutionReference
Low Molecular WeightMonomer TypeAllyl AcetateOligomers typically formedRAFT or ATRP
Monomer TypeN,N-diallylamineLow polymerization efficiency due to chain transferCyclopolymerization, consider N,N-dimethyl-N,N-diallylammonium
Slow PolymerizationReactivityReactivity of allyl bond is ~100 times lower than vinyl bonds in methacrylatesCopolymerization with a more reactive monomer[12]
Reaction RatePolymerization of allyl monomers proceeds at low ratesIncrease initiator concentration or temperature[1][6]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of Allyl Acrylate

This protocol provides a starting point for the RAFT polymerization of allyl acrylate to target a degree of polymerization (DP) of 50.

  • Reagents and Purification:

    • Allyl acrylate (purified by passing through a column of basic alumina).

    • AIBN (recrystallized from methanol).

    • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate).

    • Solvent (e.g., anhydrous 1,4-dioxane).

  • Reaction Setup:

    • In a dry Schlenk flask, combine allyl acrylate (e.g., 1.0 g, 8.92 mmol), the RAFT agent (e.g., 0.062 g, 0.178 mmol, for a [M]/[CTA] ratio of 50), and AIBN (e.g., 2.9 mg, 0.0178 mmol, for a [CTA]/[I] ratio of 10).

    • Add the solvent to achieve the desired monomer concentration (e.g., 50% w/v).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion by ¹H NMR or gas chromatography.

    • To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum.

Protocol 2: General Procedure for Free-Radical Polymerization of Diallyl Succinate

This protocol outlines a general procedure for the bulk free-radical polymerization of diallyl succinate.

  • Reagents and Purification:

    • Diallyl succinate (purified by vacuum distillation).

    • Benzoyl peroxide (BPO) (recrystallized from methanol/chloroform).

  • Reaction Setup:

    • Add the purified diallyl succinate to a reaction vessel.

    • Add the desired amount of BPO (e.g., 1 mol% relative to the monomer) and stir until fully dissolved.

  • Inert Atmosphere:

    • Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at a suitable temperature (e.g., 70-80 °C) while maintaining the inert atmosphere.

  • Monitoring:

    • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Work-up:

    • Once the desired viscosity or reaction time is reached, cool the reaction vessel.

    • Dissolve the polymer in a suitable solvent (e.g., acetone) and precipitate it into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum.[3]

Visualizations

degradative_chain_transfer cluster_propagation Chain Propagation cluster_transfer Degradative Chain Transfer P_n_radical Growing Polymer Chain (P_n•) Monomer Allyl Monomer P_n_radical->Monomer Addition P_n1_radical Propagated Chain (P_{n+1}•) Monomer->P_n1_radical P_n_radical_transfer Growing Polymer Chain (P_n•) Monomer_transfer Allyl Monomer P_n_radical_transfer->Monomer_transfer H-abstraction Terminated_Polymer Terminated Polymer (P_n-H) Monomer_transfer->Terminated_Polymer Allyl_Radical Stable Allyl Radical Monomer_transfer->Allyl_Radical Slow Re-initiation Slow Re-initiation Allyl_Radical->Slow Re-initiation

Caption: Mechanism of degradative chain transfer in allyl polymerization.

cyclopolymerization_workflow Initiator Initiator Diallyl_Monomer Diallyl_Monomer Initiator->Diallyl_Monomer Initiation Linear_Radical Linear_Radical Diallyl_Monomer->Linear_Radical Radical Addition Cyclized_Radical Cyclized_Radical Linear_Radical->Cyclized_Radical Intramolecular Cyclization Chain Transfer (Undesirable) Chain Transfer (Undesirable) Linear_Radical->Chain Transfer (Undesirable) Another_Monomer Another Diallyl Monomer Cyclized_Radical->Another_Monomer Intermolecular Propagation Growing_Polymer_Chain Growing Polymer Chain Another_Monomer->Growing_Polymer_Chain

Caption: Workflow of cyclopolymerization for diallyl monomers.

troubleshooting_logic Start Polymerization Issue Slow_Rxn Slow Reaction / Low Conversion Start->Slow_Rxn Low_MW Low Molecular Weight Start->Low_MW Broad_PDI Broad PDI Start->Broad_PDI Increase Initiator/Temp Increase Initiator/Temp Slow_Rxn->Increase Initiator/Temp Use CRP (RAFT/ATRP) Use CRP (RAFT/ATRP) Slow_Rxn->Use CRP (RAFT/ATRP) Copolymerize Copolymerize Slow_Rxn->Copolymerize Low_MW->Use CRP (RAFT/ATRP) Favor Cyclopolymerization (for diallyl) Favor Cyclopolymerization (for diallyl) Low_MW->Favor Cyclopolymerization (for diallyl) Broad_PDI->Use CRP (RAFT/ATRP) Ensure Homogeneous Conditions Ensure Homogeneous Conditions Broad_PDI->Ensure Homogeneous Conditions Purify Reagents Purify Reagents Broad_PDI->Purify Reagents

Caption: Troubleshooting logic for common allyl polymerization issues.

References

Technical Support Center: Methallyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help improve the yield and purity of methallyl acetate synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low yield in acid-catalyzed esterification of methallyl alcohol and acetic acid.

  • Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][2]

    • Solution: Remove water as it is formed. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[2] Performing the reaction under anhydrous conditions is also beneficial.[2]

  • Possible Cause 2: Sub-optimal Reactant Ratio. An equimolar ratio of reactants may not be sufficient to drive the reaction to completion.

    • Solution: Use an excess of one reactant. Typically, using an excess of acetic acid (e.g., a 1:1.2 molar ratio of methallyl alcohol to acetic acid) will shift the equilibrium towards the formation of the ester.[1][2]

  • Possible Cause 3: Insufficient Catalyst or Inactive Catalyst. The reaction proceeds very slowly without an effective acid catalyst.

    • Solution: Ensure adequate catalyst loading. For homogeneous catalysts like sulfuric acid, a concentration of 1-5% v/v is typical.[1] For heterogeneous catalysts like Amberlyst-15, ensure the catalyst is active and used in sufficient quantity.[1][2] Note that excessive catalyst can increase side reactions.[1][2]

  • Possible Cause 4: Inadequate Reaction Time or Temperature. The reaction may not have reached equilibrium.

    • Solution: Ensure a sufficient reaction time, typically 4-6 hours at reflux temperature (approximately 80-100°C), to allow the reaction to approach equilibrium.[2]

Issue 2: Low yield and side product formation in the reaction of methallyl chloride with sodium acetate.

  • Possible Cause 1: Poor Solubility and Reaction Rate. The reaction between solid sodium acetate and methallyl chloride can be slow.

    • Solution: Use a suitable solvent that facilitates the reaction. Solvents like diethylene glycol, ethylene glycol, or triethylene glycol can significantly improve the reaction rate and yield.[3] A patent describes achieving a yield of up to 99% using these solvents.[3]

  • Possible Cause 2: Hydrolysis of Product. The presence of excessive water can lead to the hydrolysis of the this compound product back to methallyl alcohol, reducing the final yield.[3]

    • Solution: Control the amount of water in the reaction. While a small amount of water (0.1-2.0 wt.%) can actually increase the reaction rate, excessive amounts decrease selectivity.[3]

  • Possible Cause 3: Formation of Byproducts. Side reactions can lead to the formation of methallyl alcohol and methallyl ether.[4]

    • Solution: Optimize the catalyst system. The use of a copper(II) sulfate and sodium D-gluconate catalyst system in water has been shown to produce a 92% yield of this compound, while minimizing side products like methallyl alcohol (5.5%) and methallyl ether (0.3%).[4]

Issue 3: Difficulty in Purifying the Final Product.

  • Possible Cause 1: Incomplete Neutralization. Residual acid catalyst or unreacted acetic acid can co-distill with the product or cause degradation during distillation.

    • Solution: Thoroughly wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, until effervescence stops.[2] This neutralizes and removes acidic impurities.

  • Possible Cause 2: Azeotrope Formation. Esters, including acetates, can form low-boiling azeotropes with water or alcohols, making separation by simple distillation difficult.[5]

    • Solution: After neutralization and extraction into an organic solvent, dry the organic layer thoroughly with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. For persistent issues, techniques like extractive distillation or pervaporation may be necessary, although these are more complex.[6][7]

  • Possible Cause 3: Presence of Carbonyl Impurities. Side reactions can introduce aldehyde or other carbonyl impurities that are difficult to remove by distillation alone.

    • Solution: Wash the crude ester with an amino compound (e.g., aniline or hydroxylamine) to form water-soluble derivatives that can be separated in an aqueous phase before the final distillation.[8]

Experimental Workflows & Decision Trees

The following diagrams illustrate key processes for the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Mix Methallyl Alcohol & Acetic Acid Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Reflux with Water Removal (Dean-Stark) for 4-6h Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with NaHCO₃(aq) Cool->Neutralize Extract Extract with Organic Solvent (e.g., Diethyl Ether) Neutralize->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Distill Purify by Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for Fischer esterification synthesis of this compound.

G Start Low Yield Observed CheckEq Is water being removed during the reaction? Start->CheckEq CheckRatio Is an excess of acetic acid being used? CheckEq->CheckRatio Yes Sol_Water Implement Dean-Stark trap or anhydrous conditions. CheckEq->Sol_Water No CheckCat Is catalyst loading adequate (1-5%)? CheckRatio->CheckCat Yes Sol_Ratio Increase molar ratio of acetic acid to 1:1.2 or higher. CheckRatio->Sol_Ratio No Sol_Cat Adjust catalyst concentration and verify its activity. CheckCat->Sol_Cat No End Yield Improved CheckCat->End Yes Sol_Water->CheckRatio Sol_Ratio->CheckCat Sol_Cat->End

Caption: Troubleshooting decision tree for low yield in esterification synthesis.

Data Summary Tables

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Reactants Catalyst/Solvent Temperature (°C) Time (h) Reported Yield Reference
Fischer Esterification Methallyl Alcohol, Acetic Acid H₂SO₄ or Amberlyst-15 80-100 (Reflux) 4-6 Moderate to High [1][2]
Nucleophilic Substitution Methallyl Chloride, Sodium Acetate Diethylene Glycol, Water (0.1-2.0%) 80-150 0.2-1.2 up to 99% [3]

| Catalytic Substitution | Methallyl Chloride, Sodium Acetate | Copper(II) Sulfate, Sodium D-gluconate / Water | Reflux | 4 | 92% |[4] |

Table 2: Optimized Conditions for Fischer Esterification

Parameter Optimized Condition Rationale Reference
Temperature Reflux (approx. 80-100°C) To increase reaction rate while minimizing side reactions. [2]
Reactant Molar Ratio 1:1.2 (Methallyl Alcohol:Acetic Acid) Using excess acetic acid shifts equilibrium towards the product. [2]
Catalyst Loading 1-5% v/v (H₂SO₄) Sufficient for a reasonable rate; excess can cause side reactions. [1]

| Water Removal | Dean-Stark Trap or Anhydrous Conditions | Removing the byproduct drives the equilibrium towards the ester. |[2] |

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound? A1: The two most prevalent laboratory-scale methods are the acid-catalyzed Fischer esterification of methallyl alcohol with acetic acid and the nucleophilic substitution reaction of methallyl chloride with sodium acetate.[1]

Q2: Which catalyst is better for Fischer esterification: sulfuric acid or a solid acid catalyst like Amberlyst-15? A2: Both are effective. Concentrated sulfuric acid is a traditional, potent homogeneous catalyst.[1] Amberlyst-15 is a solid (heterogeneous) catalyst that offers the advantage of being easily filtered out of the reaction mixture, simplifying the workup process and potentially reducing acid-catalyzed side reactions during purification.[1][2]

Q3: My reaction of methallyl chloride and sodium acetate is very slow. How can I speed it up? A3: The reaction rate can be significantly increased by using a high-boiling point solvent such as diethylene glycol, which improves the solubility of the reactants.[3] Additionally, the presence of a very small amount of water (around 1-2 wt.%) has been shown to accelerate the reaction, with yields reaching as high as 99%.[3]

Q4: What are the main side products to watch for? A4: In the reaction of methallyl chloride with sodium acetate, the primary side products are typically methallyl alcohol (from hydrolysis) and methallyl ether.[4] In esterification, side reactions can be minimized by controlling temperature and catalyst loading.[2] Polymerization of the methallyl group can also occur under certain conditions.

Q5: How can I confirm the purity of my final this compound product? A5: Purity is typically assessed using techniques like Gas Chromatography (GC) to identify and quantify any residual starting materials or byproducts. Structural confirmation is done using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reactants: Charge the flask with methallyl alcohol and acetic acid (1:1.2 molar ratio).[2]

  • Catalyst: Carefully add concentrated sulfuric acid (1-5% of the total volume) to the mixture while stirring.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-100°C). Collect the water byproduct in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[2]

  • Work-up: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[2]

  • Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure this compound.

Protocol 2: High-Yield Synthesis from Methallyl Chloride

  • Setup: In a reaction vessel equipped for heating and stirring, add diethylene glycol as the solvent.[3]

  • Reactants: Add sodium acetate and 0.1-2.0% by weight of water.[3] Heat the mixture to the reaction temperature (e.g., 120-140°C).[3]

  • Reaction: Slowly add methallyl chloride to the heated mixture with vigorous stirring. Maintain the temperature for 1-2 hours. The conversion can be very high, over 99%.[3]

  • Work-up: After the reaction is complete, cool the mixture. The byproduct, sodium chloride, is sparingly soluble and can be removed by filtration.[3]

  • Purification: The filtrate, containing this compound and the solvent, is then subjected to vacuum distillation to isolate the pure product.[3]

References

Technical Support Center: Palladium-Catalyzed Methallyl Acetate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed methallyl acetate coupling reactions, a subset of the Tsuji-Trost reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting materials. What are the primary checks?

A1: When a reaction fails, a systematic evaluation of the core components is crucial. Start with these initial checks:

  • Inert Atmosphere: Pd(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents and liquid reagents should be thoroughly degassed before use.[1]

  • Reagent Purity: Impurities in starting materials, such as the this compound, nucleophile, or solvent, can poison the palladium catalyst. Acidic impurities in the allylic substrate are particularly detrimental.[1]

  • Catalyst and Ligand Activity: The palladium source and ligand are the core of the catalytic system. Use a reliable palladium pre-catalyst. Older palladium sources may exhibit reduced activity. Phosphine-based ligands are often sensitive to air and should be stored and handled under an inert atmosphere.[1]

  • Solvent Choice: Always use anhydrous, degassed solvents. The choice of solvent can significantly impact reaction rates and selectivity by influencing catalyst speciation.[1][2]

Q2: My starting materials are consumed, but I have a low yield of the desired product and see multiple spots on my TLC plate. What are the likely side reactions?

A2: The formation of multiple products indicates competing side reactions. Common issues include:

  • Isomerization: The desired kinetic product can isomerize to a more thermodynamically stable, undesired isomer, a process that can be catalyzed by the palladium complex itself.[1]

  • Poor Regioselectivity: The nucleophile can attack either the more substituted (branched) or less substituted (linear) terminus of the π-allyl intermediate, leading to a mixture of regioisomers.

  • β-Hydride Elimination: If the π-allyl intermediate contains an accessible β-hydrogen, the palladium complex can facilitate its elimination to form a diene byproduct. This is a common decomposition pathway.

  • Homocoupling: Side reactions involving the homocoupling of the nucleophile or the allylic partner can occur, reducing the overall yield of the desired cross-coupled product.[1]

Q3: How can I control the regioselectivity of the nucleophilic attack?

A3: Regioselectivity is a significant challenge and is primarily influenced by the ligand, solvent, and the nature of the nucleophile.

  • Ligand Choice: The ligand is the most critical factor. Ligands with large bite angles or significant steric bulk can direct the nucleophile to a specific terminus of the π-allyl intermediate.[1] Screening different phosphine or N-heterocyclic carbene (NHC) ligands is a common strategy.[3][4]

  • Leaving Group: The nature of the leaving group (in this case, acetate) can influence the conformation of the π-allyl intermediate during its formation, which in turn affects regioselectivity.[5]

  • Nucleophile: "Soft" nucleophiles tend to attack the less hindered carbon, while "hard" nucleophiles may show different selectivity.

Troubleshooting Guide: Common Problems and Solutions

This guide addresses specific side reactions and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solutions
Formation of Diene Byproducts β-Hydride Elimination: The Pd-H species formed after elimination can lead to catalyst decomposition or other side reactions.- Use ligands that promote rapid reductive elimination over β-hydride elimination (e.g., certain bidentate phosphines).- Lower the reaction temperature.- Choose a nucleophile with a lower pKa.
Mixture of Linear and Branched Products Poor Regioselectivity: The electronic and steric properties of the ligand and substrate are not optimized to favor one pathway.- Screen Ligands: Test ligands with varying steric bulk and bite angles. Sterically demanding ligands often favor attack at the less substituted carbon.[4]- Vary Solvent: Change the solvent polarity.- Modify Nucleophile: Use a bulkier nucleophile to increase steric hindrance at one of the termini.
Product Isomerization Reversible π-Allyl Formation: The product can re-coordinate to the palladium catalyst, leading to isomerization.- Reduce Reaction Time: Monitor the reaction closely (e.g., by GC-MS or NMR) and quench it once the desired product is formed, before significant isomerization occurs.[1]- Lower Temperature: This can slow down the rate of isomerization.
Formation of Pd Black Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.- Ensure Strict Inert Atmosphere: Oxygen is a primary cause of catalyst decomposition.[1]- Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.- Use a More Robust Ligand: Some ligands are better at stabilizing the Pd(0) center.

Visualizing Reaction Pathways and Troubleshooting

The Catalytic Cycle and Key Side Reactions

The following diagrams illustrate the primary catalytic cycle for this compound coupling and how common side reactions diverge from this productive pathway.

G cluster_main Productive Catalytic Cycle cluster_side Side Reaction Pathways pd0 Pd(0)L_n pi_allyl π-Allyl Pd(II) Complex pd0->pi_allyl Oxidative Addition allyl_acetate Methallyl Acetate product Coupled Product pi_allyl->product Nucleophilic Attack beta_hydride β-Hydride Elimination pi_allyl->beta_hydride (Slow) isomer Isomerized π-Allyl Complex pi_allyl->isomer Isomerization product->pd0 Reductive Elimination nucleophile Nucleophile (Nu-) nucleophile->pi_allyl diene Diene Byproduct beta_hydride->diene isomer_product Isomeric Product isomer->isomer_product Nucleophilic Attack

Caption: Catalytic cycle of methallyl coupling and competing side reaction pathways.

Troubleshooting Workflow for Failed Reactions

Use this flowchart to diagnose and resolve common issues encountered during the reaction.

G start Reaction Failure (Low/No Yield) check_basics Check Fundamentals: - Inert Atmosphere? - Reagent Purity? - Active Catalyst? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Solution: - Improve inert technique - Purify reagents - Use fresh catalyst/ligand basics_ok->fix_basics No analyze_products Analyze Crude Mixture (TLC, GC-MS, NMR) basics_ok->analyze_products Yes fix_basics->start Re-run Experiment outcome What is Observed? analyze_products->outcome sm_only Starting Material Unchanged outcome->sm_only multiple_products Multiple Products outcome->multiple_products pd_black Pd Black Precipitate outcome->pd_black sm_only->check_basics Re-evaluate catalyst activity / conditions solve_selectivity Solution: - Screen ligands/solvents - Lower temperature - Adjust reaction time multiple_products->solve_selectivity solve_catalyst Solution: - Increase ligand ratio - Screen more robust ligands - Lower temperature pd_black->solve_catalyst

Caption: A logical workflow for troubleshooting failed coupling reactions.

Key Experimental Protocol: General Procedure for Palladium-Catalyzed this compound Coupling

This protocol provides a representative starting point for the coupling of this compound with a soft carbon nucleophile (e.g., dimethyl malonate). Optimization will be required for different substrates.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • This compound

  • Dimethyl malonate (or other C-nucleophile)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Nucleophile Preparation: In a flame-dried Schlenk flask under argon, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous THF. Stir at room temperature for 15-20 minutes until a homogenous, pale-yellow solution is formed. This generates the active Pd(0) catalyst in situ.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add this compound (1.0 equivalent). Then, transfer the prepared sodium salt of dimethyl malonate via cannula to the catalyst mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir under argon. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.[4]

References

controlling molecular weight in methallyl acetate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during the free-radical polymerization of methallyl acetate.

Troubleshooting Guide: Common Issues in this compound Polymerization

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Polymer Yield or No Polymerization 1. Initiator Inactivity: The initiator is old, has been stored improperly, or the reaction temperature is too low for efficient decomposition. 2. Presence of Inhibitors: The monomer may contain inhibitors (like hydroquinone or MEHQ) to prevent premature polymerization during storage. 3. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge radicals and inhibit polymerization.1. Verify Initiator and Temperature: Use a fresh batch of initiator and ensure the reaction temperature is appropriate for its half-life. For AIBN, a common initiator, temperatures between 60-80°C are typical. 2. Remove Inhibitors: Pass the monomer through a column of activated basic alumina to remove inhibitors. 3. Deoxygenate the System: Thoroughly degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before initiating the reaction.
Consistently Low Molecular Weight Polymer 1. Degradative Chain Transfer: This is a common issue with allylic monomers. The growing polymer radical can abstract a hydrogen atom from a monomer molecule, forming a stable, less reactive allylic radical that is slow to re-initiate polymerization. 2. High Initiator Concentration: A higher concentration of initiator leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains.[1] 3. High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions.1. Minimize Degradative Chain Transfer: Consider copolymerization with a more reactive monomer (e.g., a methacrylate or styrene) or employ controlled radical polymerization techniques like RAFT. 2. Optimize Initiator Concentration: Systematically decrease the initiator concentration to reduce the number of chains initiated. See the data in Table 1 for expected trends. 3. Lower Reaction Temperature: Conduct the polymerization at the lower end of the initiator's effective temperature range to disfavor chain transfer.
Broad or Bimodal Molecular Weight Distribution 1. Lack of Control over Initiation and Termination: This is characteristic of conventional free-radical polymerization, especially with challenging monomers. 2. Temperature Fluctuations: Inconsistent reaction temperature can lead to variable rates of initiation and propagation. 3. Impurities: Impurities in the monomer or solvent can act as uncontrolled chain transfer agents.1. Employ Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) provide much better control over molecular weight distribution. 2. Ensure Stable Reaction Temperature: Use a well-calibrated and stable heat source, such as an oil bath with a temperature controller. 3. Purify Reagents: Ensure the monomer and any solvents are purified before use to remove any interfering impurities.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of poly(this compound)?

A1: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[2] Therefore, increasing the initiator concentration will lead to a decrease in the molecular weight of the poly(this compound). This is because a higher initiator concentration generates more free radicals, leading to the formation of a larger number of polymer chains, each with a shorter chain length.

Table 1: Expected Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) *

[AIBN] (mol/L) Expected Number Average Molecular Weight (Mn) ( g/mol ) Expected Polydispersity Index (PDI)
0.01HighBroad
0.05MediumBroad
0.10LowBroad

*This table presents a qualitative trend based on established principles of free-radical polymerization. Actual values will depend on specific experimental conditions.

Q2: How can I use a chain transfer agent (CTA) to control the molecular weight of poly(this compound)?

A2: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain to terminate its growth and initiate a new chain. This is an effective method for controlling molecular weight. Thiols, such as dodecanethiol, are commonly used CTAs. The extent of molecular weight reduction depends on the concentration and the chain transfer constant of the CTA.

Table 2: Expected Effect of Chain Transfer Agent (Dodecanethiol) Concentration on the Molecular Weight of Poly(this compound) *

[Dodecanethiol] (mol/L) Expected Number Average Molecular Weight (Mn) ( g/mol ) Expected Polydispersity Index (PDI)
0 (Control)HighBroad
0.02MediumBroad
0.05LowBroad

*This table illustrates a qualitative trend. The effectiveness of a CTA is also dependent on the specific monomer and reaction conditions.

Q3: What is degradative chain transfer and why is it a problem for this compound polymerization?

A3: Degradative chain transfer is a type of chain transfer reaction that is particularly prevalent in the polymerization of allylic monomers. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical. This new radical is significantly less reactive and is slow to re-initiate a new polymer chain. The overall effect is a decrease in the rate of polymerization and the formation of low molecular weight polymers or oligomers.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove inhibitors that can prevent polymerization.

  • Add the this compound monomer to a separatory funnel.

  • Wash the monomer with a 10% aqueous sodium hydroxide solution to remove acidic inhibitors. Repeat the wash 2-3 times.

  • Wash the monomer with deionized water until the aqueous layer is neutral.

  • Dry the monomer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • For best results, pass the dried monomer through a short column of activated basic alumina immediately before use.

  • Store the purified monomer at a low temperature (e.g., 4°C) in the dark.

Protocol 2: Free-Radical Bulk Polymerization of this compound

Objective: To synthesize poly(this compound) via a simple bulk polymerization method. This protocol is adapted from standard procedures for methacrylate monomers and should be optimized for this compound.

  • Place the desired amount of purified this compound into a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar.

  • Add the calculated amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN). A typical starting concentration is 0.1-1.0 mol% with respect to the monomer.

  • If using a chain transfer agent, add the calculated amount at this stage.

  • Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired amount of time. The solution will become more viscous as the polymer forms.

  • To stop the reaction, cool the vessel in an ice bath and expose the mixture to air.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

logical_troubleshooting_workflow start Start Polymerization issue Problem Encountered start->issue no_polymer Low or No Polymer Yield issue->no_polymer No/Low Yield low_mw Low Molecular Weight issue->low_mw Low MW broad_pdi Broad PDI issue->broad_pdi Broad PDI check_initiator Check Initiator Activity & Temp. no_polymer->check_initiator reduce_initiator Reduce Initiator Concentration low_mw->reduce_initiator use_crp Employ Controlled Radical Polymerization broad_pdi->use_crp remove_inhibitor Remove Inhibitors check_initiator->remove_inhibitor deoxygenate Deoxygenate System remove_inhibitor->deoxygenate success Successful Polymerization deoxygenate->success use_cta Use Chain Transfer Agent reduce_initiator->use_cta lower_temp Lower Reaction Temperature use_cta->lower_temp lower_temp->success stabilize_temp Stabilize Reaction Temperature use_crp->stabilize_temp purify_reagents Purify All Reagents stabilize_temp->purify_reagents purify_reagents->success

Caption: Troubleshooting workflow for this compound polymerization.

experimental_workflow start Start purify_monomer Purify this compound start->purify_monomer add_reagents Add Monomer, Initiator, & CTA to Vessel purify_monomer->add_reagents deoxygenate Deoxygenate with Inert Gas add_reagents->deoxygenate heat Heat to Reaction Temperature deoxygenate->heat polymerize Polymerize for Desired Time heat->polymerize quench Quench Reaction (Cool & Expose to Air) polymerize->quench purify_polymer Purify Polymer (Precipitation) quench->purify_polymer dry_polymer Dry Polymer Under Vacuum purify_polymer->dry_polymer characterize Characterize Polymer (GPC, NMR) dry_polymer->characterize end End characterize->end

Caption: Experimental workflow for this compound polymerization.

References

Technical Support Center: Overcoming Degradative Chain Transfer in Allyl Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of allyl monomers. Degradative chain transfer is a significant hurdle in these systems, often leading to low molecular weights and stalled reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you successfully polymerize allyl-containing molecules.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during allyl polymerizations in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My polymerization is extremely slow or stalls at low monomer conversion.

  • Question: I've initiated my allyl polymerization using a conventional radical initiator (e.g., AIBN, BPO), but the reaction is proceeding very slowly or has stopped completely at a low conversion. What is happening and how can I fix it?

  • Answer: This is a classic sign of excessive degradative chain transfer.[1] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical that is too stable to efficiently reinitiate a new chain, thus halting the polymerization.[1][2]

    Troubleshooting Steps:

    • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, which can help to increase the overall rate of polymerization. However, be aware that this approach will likely lead to a decrease in the molecular weight of the final polymer.[1]

    • Elevate Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation. However, it can also increase the rate of chain transfer. The optimal temperature is specific to the monomer and initiator system, so a temperature screen is recommended to find the best balance.[1]

    • Consider a Controlled Radical Polymerization (CRP) Technique: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allyls by minimizing irreversible termination reactions.[1][3]

    • Copolymerization: Introducing a comonomer with higher reactivity and a lower tendency for chain transfer, such as acrylates, methacrylates, or styrene, can significantly improve polymerization kinetics.[1][4]

Issue 2: The molecular weight of my polymer is consistently low, resulting in oligomers.

  • Question: My allyl polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct consequence of degradative chain transfer, which prematurely terminates growing polymer chains.[1][2] To achieve higher molecular weights, this termination pathway must be suppressed.

    Troubleshooting Steps:

    • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques establish a dynamic equilibrium between active and dormant chains, which allows for controlled chain growth and minimizes premature termination.[1]

    • Optimize RAFT Agent or ATRP Catalyst/Ligand: The choice of the RAFT agent (Chain Transfer Agent - CTA) or the ATRP catalyst and ligand system is critical for achieving good control over the polymerization. The selected system must be appropriate for the reactivity of the specific allyl monomer being used.[1]

    • Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to undesirable side reactions and a broadening of the molecular weight distribution. Ensure all reagents are purified before use.[1]

Issue 3: I'm observing a bimodal or broad molecular weight distribution in my GPC results.

  • Question: My GPC trace shows a broad or bimodal distribution. What does this indicate, and how can I achieve a narrower polydispersity?

  • Answer: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process. This can be caused by multiple termination pathways occurring simultaneously, including degradative chain transfer and conventional radical-radical coupling.[1]

    Troubleshooting Steps:

    • Employ a CRP Technique: As mentioned previously, RAFT and ATRP are designed to provide better control over the polymerization, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][3]

    • Fine-tune Reaction Conditions: In CRP, factors such as the ratio of monomer to initiator, the concentration of the catalyst/ligand or RAFT agent, temperature, and solvent can all influence the degree of control. Optimization of these parameters is often necessary.

    • Check for Impurities: As with achieving high molecular weight, impurities can disrupt the controlled nature of the polymerization and lead to a broader molecular weight distribution.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is degradative chain transfer in allyl polymerizations?

    • A1: Degradative chain transfer is a chain termination reaction that hinders the radical polymerization of allyl monomers. It happens when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer. This action terminates the growing polymer chain and creates a resonance-stabilized allyl radical. This new radical is relatively unreactive and slow to reinitiate a new polymer chain, which slows down or stops the polymerization and results in low molecular weight polymers.[1][2]

  • Q2: How do controlled radical polymerization techniques like RAFT and ATRP help to reduce degradative chain transfer?

    • A2: RAFT and ATRP introduce a reversible deactivation mechanism that maintains a very low concentration of active propagating radicals at any given moment. In RAFT polymerization, a chain transfer agent (CTA) reversibly caps the growing polymer chains. This minimizes the opportunity for irreversible termination reactions like degradative chain transfer to occur. In ATRP, a transition metal catalyst (typically copper-based) in a lower oxidation state reversibly activates a dormant polymer chain (with a terminal halogen) to a propagating radical.[1]

  • Q3: Can degradative chain transfer be completely eliminated?

    • A3: While completely eliminating degradative chain transfer is very challenging, its effects can be significantly minimized to the point where the synthesis of high molecular weight polymers is feasible. The use of controlled radical polymerization techniques is the most effective way to achieve this.[1]

  • Q4: What is the effect of the allyl monomer structure on the rate of degradative chain transfer?

    • A4: The structure of the allyl monomer plays a significant role. The stability of the allyl radical formed after hydrogen abstraction influences the likelihood of degradative chain transfer. Generally, electron-donating groups on the allyl monomer can increase the stability of the resulting radical, making degradative chain transfer more favorable. Conversely, electron-withdrawing groups may decrease the stability of the radical, potentially leading to more effective propagation.[1][5]

Data Presentation

The following table summarizes typical outcomes of different polymerization strategies for allyl monomers, highlighting the impact on molecular weight and polydispersity.

Polymerization MethodMonomer SystemInitiator/Catalyst SystemMn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
Free Radical PolymerizationAllyl AcetateBenzoyl Peroxide~1,500> 2.0Low (<10%)[6][7]
Free Radical CopolymerizationStyrene / Allyl AlcoholDi-t-butyl peroxide3,000 - 6,000Broad~40%[4]
ATRPAllyl MethacrylateCuCl / PMDETA14,900 - 36,9001.2 - 2.0> 90%[8]
RAFT CopolymerizationStyrene / Allyl MethacrylateAIBN / RAFT AgentWell-definedNarrowHigh[9][10]
ATRP of Block CopolymerPIB-allyl-Br macroinitiator / StyreneCuBr / dNbpy21,4001.14High[11]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of an Allyl-Containing Monomer

This protocol provides a general guideline for the RAFT polymerization of an allyl-containing monomer, such as allyl methacrylate, often in copolymerization with a more reactive monomer like styrene.

Materials:

  • Allyl methacrylate (purified)

  • Styrene (purified)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of allyl methacrylate, styrene, the RAFT agent, and the solvent.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: After the final thaw and backfilling with an inert gas (e.g., argon or nitrogen), add the radical initiator to the flask.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and PDI by techniques such as ¹H NMR and GPC.

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.[1]

Protocol 2: General Procedure for ATRP of Allyl Methacrylate

This protocol outlines a general procedure for the ATRP of allyl methacrylate.

Materials:

  • Allyl methacrylate (purified)

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating oil bath

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent.

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes.

  • Ligand Addition: Add PMDETA to the flask. The solution should change color, indicating complex formation.

  • Monomer and Initiator Addition: In a separate, dry Schlenk flask, add allyl methacrylate and EBiB. Degas this mixture with three freeze-pump-thaw cycles.

  • Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.[1]

  • Monitoring and Work-up: Monitor the reaction as described in the RAFT protocol. To terminate, open the flask to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol, filter, and dry.[1]

Visualizations

degradative_chain_transfer P_radical Growing Polymer Chain (P•) Dead_Polymer Terminated Polymer Chain (PH) P_radical->Dead_Polymer H Abstraction Allyl_Radical Stable Allyl Radical (M•) Allyl_Monomer Allyl Monomer (M) Allyl_Monomer->Dead_Polymer Allyl_Monomer->Allyl_Radical Forms New_Chain Slow/No Re-initiation Allyl_Radical->New_Chain Very Slow

Caption: Mechanism of degradative chain transfer in allyl polymerization.

crp_workflow cluster_conventional Conventional Radical Polymerization cluster_crp Controlled Radical Polymerization (RAFT/ATRP) Conventional_Initiation Initiation Conventional_Propagation Propagation Conventional_Initiation->Conventional_Propagation Conventional_Termination Termination (Degradative Chain Transfer) Conventional_Propagation->Conventional_Termination Low_MW_Polymer Low MW Polymer Broad PDI Conventional_Termination->Low_MW_Polymer Results in CRP_Initiation Initiation CRP_Equilibrium Reversible Deactivation (Active <=> Dormant) CRP_Initiation->CRP_Equilibrium CRP_Propagation Controlled Propagation CRP_Equilibrium->CRP_Propagation CRP_Propagation->CRP_Equilibrium CRP_Termination Minimized Termination CRP_Propagation->CRP_Termination High_MW_Polymer High MW Polymer Narrow PDI CRP_Termination->High_MW_Polymer Results in

Caption: Comparison of conventional vs. controlled radical polymerization.

logical_relationship Problem Degradative Chain Transfer in Allyl Polymerization Consequence1 Low Monomer Conversion Problem->Consequence1 Consequence2 Low Molecular Weight Problem->Consequence2 Consequence3 Broad PDI Problem->Consequence3 Solution1 Controlled Radical Polymerization (RAFT, ATRP) Consequence1->Solution1 Solution2 Copolymerization Consequence1->Solution2 Solution3 Optimize Reaction Conditions (Temp, [I]) Consequence1->Solution3 Consequence2->Solution1 Consequence2->Solution2 Consequence3->Solution1

Caption: Logical relationship between the problem and solutions.

References

Technical Support Center: Purification of Methallyl Acetate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methallyl acetate copolymers.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound copolymers.

Problem Potential Cause Suggested Solution
Low Polymer Yield After Precipitation 1. Inappropriate anti-solvent. 2. Insufficient volume of anti-solvent. 3. Copolymer concentration in the solvent is too low. 4. Premature precipitation of oligomers.1. Test a range of anti-solvents (e.g., methanol, ethanol, hexane). 2. Increase the anti-solvent to solvent ratio (e.g., from 5:1 to 10:1). 3. Concentrate the polymer solution before precipitation. 4. Perform fractional precipitation to separate oligomers from the desired polymer.
Broad or Bimodal Molecular Weight Distribution (MWD) in GPC 1. Incomplete polymerization or side reactions. 2. Inefficient removal of initiator or chain transfer agents. 3. Polymer degradation during purification.1. Optimize polymerization conditions (monomer/initiator ratio, temperature, time). 2. Purify the crude polymer by dialysis or column chromatography before precipitation. 3. Avoid high temperatures and exposure to UV light during purification and drying.
Presence of Residual Monomer in Final Product 1. Incomplete precipitation. 2. Inefficient washing of the precipitated polymer.1. Re-precipitate the polymer. 2. Wash the polymer multiple times with the anti-solvent. 3. Dry the polymer under vacuum to remove volatile monomers.
Discolored (e.g., yellow) Polymer 1. Impurities in monomers or solvents. 2. Oxidation of the polymer. 3. Residual initiator fragments.1. Purify monomers and solvents before polymerization. 2. Handle the polymer under an inert atmosphere (e.g., nitrogen or argon). 3. Use a purification method like column chromatography to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound copolymers?

A1: Precipitation is the most widely used and straightforward method for purifying this compound copolymers. This involves dissolving the crude polymer in a good solvent and then adding it to a large volume of a non-solvent (anti-solvent) to cause the polymer to precipitate out, leaving impurities behind in the solution.

Q2: How do I choose a suitable solvent/anti-solvent system for precipitation?

A2: A good solvent should completely dissolve the copolymer, while the anti-solvent should be miscible with the solvent but should not dissolve the copolymer. For this compound copolymers, common solvents include tetrahydrofuran (THF), chloroform, and ethyl acetate.[1][2] Suitable anti-solvents are often alcohols like methanol or ethanol, or alkanes like hexane.[2] The choice depends on the specific comonomer and the copolymer's composition.

Q3: My GPC results show a tail towards the low molecular weight region. What does this indicate and how can I fix it?

A3: A low molecular weight tail in the GPC chromatogram typically indicates the presence of oligomers or unreacted monomers. To address this, you can perform fractional precipitation. This involves adding the anti-solvent dropwise to the polymer solution. The higher molecular weight fractions will precipitate first and can be collected, while the lower molecular weight oligomers remain in solution longer.

Q4: Can I use chromatography to purify my this compound copolymer?

A4: Yes, chromatographic techniques can be used for more refined purification. Size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) can separate polymers based on their molecular size.[3] For separation based on chemical composition, techniques like gradient polymer elution chromatography (GPEC) can be employed.[4]

Q5: How can I confirm the purity of my this compound copolymer?

A5: The purity of your copolymer can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and check for the absence of monomer and impurity signals.[2][5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (polydispersity index, PDI). A narrow PDI suggests a more uniform polymer.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups of the copolymer.[2]

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Dissolve the crude this compound copolymer in a suitable solvent (e.g., THF) to a concentration of 5-10% (w/v). Stir until the polymer is fully dissolved.

  • Precipitation: Slowly add the polymer solution dropwise into a stirred beaker containing a 10-fold excess volume of a non-solvent (e.g., cold methanol). A white precipitate of the polymer should form.

  • Isolation: Allow the precipitate to settle, then decant the supernatant.

  • Washing: Wash the precipitate with fresh non-solvent two to three times to remove residual impurities.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Characterization by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified and dried copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.

  • Interpretation: Integrate the characteristic peaks corresponding to the this compound and the comonomer units to determine the copolymer composition. Check for the absence of peaks from the monomers.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudePolymer Crude Copolymer Dissolution Dissolve in Good Solvent CrudePolymer->Dissolution Precipitation Precipitate in Anti-Solvent Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying PurePolymer Pure Copolymer Drying->PurePolymer

Caption: General workflow for the purification of this compound copolymers.

TroubleshootingLogic Start Analyze Purified Copolymer (e.g., GPC, NMR) CheckPurity Is Purity Acceptable? Start->CheckPurity CheckMWD Is MWD Broad? CheckPurity->CheckMWD No Success Purification Successful CheckPurity->Success Yes CheckResiduals Residual Monomer Present? CheckMWD->CheckResiduals No FractionalPrecipitation Perform Fractional Precipitation CheckMWD->FractionalPrecipitation Yes Reprecipitate Re-precipitate and Wash Thoroughly CheckResiduals->Reprecipitate Yes OptimizeSynthesis Optimize Polymerization Conditions CheckResiduals->OptimizeSynthesis No FractionalPrecipitation->Start Reprecipitate->Start OptimizeSynthesis->Start

Caption: Troubleshooting decision tree for copolymer purification.

References

Technical Support Center: Optimizing Methallyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of methallyl alcohol with acetic acid to synthesize methallyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for the esterification of this compound?

A1: The optimal temperature for this compound esterification is typically at reflux, around 80-100°C.[1] This temperature range is a compromise to achieve a reasonable reaction rate while minimizing potential side reactions.[1] Operating at the boiling point of the reaction mixture ensures consistent and efficient heat transfer.

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve the yield?

A2: Low yields in this compound synthesis can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To shift the equilibrium towards the product side, consider increasing the reaction time or using an excess of one reactant, typically acetic acid.[1] A molar ratio of 1:1.2 (Methallyl Alcohol:Acetic Acid) is often recommended.[1]

  • Catalyst Issues:

    • Insufficient Catalyst: Ensure you are using an adequate amount of catalyst. For homogeneous catalysts like concentrated sulfuric acid, a loading of 1–5% v/v is typical.[1]

    • Catalyst Deactivation: The water produced during the reaction can inhibit the catalyst, especially for acid catalysts.[2] If using a solid acid catalyst like Amberlyst-15, it may need regeneration.

  • Side Reactions:

    • Oxidation: In the presence of oxygen, this compound can undergo oxidation, initiated by the formation of an alkyl radical.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

    • Polymerization: While less common for the ester itself, the starting material, methallyl alcohol, can be susceptible to polymerization, especially at higher temperatures.

  • Workup and Purification Losses:

    • Incomplete Extraction: this compound is typically extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[1] Ensure efficient phase separation and perform multiple extractions to maximize recovery.

    • Azeotrope Formation: Be aware of potential azeotropes during distillation, which can complicate purification. For instance, methyl acetate forms azeotropes with water and methanol, a consideration that might be relevant by analogy.[2]

Q3: What are the recommended catalysts for this compound esterification, and what are their pros and cons?

A3: Several types of catalysts can be used for this reaction. The choice of catalyst can significantly impact reaction efficiency, selectivity, and the ease of purification.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts Concentrated Sulfuric Acid (H₂SO₄)Effective and readily available.[1]Corrosive, can lead to side reactions, and requires neutralization and removal during workup.[1]
Heterogeneous (Solid) Acid Catalysts Amberlyst-15Easy to separate from the reaction mixture by filtration, can be recycled and reused, and often leads to higher selectivity with fewer side reactions.[1]May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures.
Palladium Catalysts Palladium on a supportCan be used in gas-phase reactions of propene and acetic acid, offering an alternative industrial route.[1]Typically more expensive and may require specific ligands and reaction conditions.

Q4: How does the molar ratio of reactants affect the reaction?

A4: The molar ratio of methallyl alcohol to acetic acid is a critical parameter that influences the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant will drive the reaction towards the products. In the esterification of this compound, an excess of acetic acid is commonly used to maximize the conversion of the more valuable methallyl alcohol.[1] A typical optimized molar ratio is 1:1.2 of methallyl alcohol to acetic acid.[1] Increasing the stoichiometric ratio of acetic acid to methanol has been shown to achieve complete conversion of methanol in similar esterification reactions.[2]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis using a Homogeneous Catalyst

This protocol describes a typical laboratory-scale synthesis of this compound using concentrated sulfuric acid as a catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methallyl alcohol and acetic acid in a 1:1.2 molar ratio.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-5% v/v of the total reactant volume) to the reaction mixture while stirring.[1]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) and maintain for a sufficient time to allow the reaction to approach equilibrium.[1] Reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude this compound by distillation. The boiling point of this compound is approximately 122°C at atmospheric pressure.[]

Protocol 2: Synthesis using a Heterogeneous Catalyst

This protocol outlines the use of a solid acid catalyst, such as Amberlyst-15, for a more environmentally friendly approach.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methallyl alcohol and acetic acid (e.g., in a 1:1.2 molar ratio).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Monitor the reaction progress as described in Protocol 1.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst from the reaction mixture by simple filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.[1]

    • The filtrate can then be washed with a saturated sodium bicarbonate solution and brine as described in Protocol 1.

  • Purification: Purify the product by distillation.

Data Summary

The following table summarizes key quantitative data for optimizing the esterification of this compound.

ParameterOptimized ConditionRationale
Temperature Reflux (approx. 80-100°C)Increases reaction rate while minimizing side reactions.[1]
Reactant Molar Ratio (Methallyl Alcohol:Acetic Acid) 1:1.2Using an excess of acetic acid shifts the equilibrium towards the product side.[1]
Catalyst Loading (H₂SO₄) 1–5% v/vSufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can increase side reactions and costs.[1]
Reaction Time Varies (dependent on catalyst and temperature)Should be sufficient to allow the reaction to approach equilibrium.

Visualizations

Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Methallyl Alcohol and Acetic Acid catalyst Add Catalyst (e.g., H₂SO₄ or Amberlyst-15) reactants->catalyst reflux Heat to Reflux (80-100°C) catalyst->reflux monitor Monitor Reaction Progress (GC/TLC) reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize and Wash (NaHCO₃, Brine) cool->neutralize dry Dry Organic Layer (Na₂SO₄) neutralize->dry filter Filter dry->filter distill Distill filter->distill product Pure this compound distill->product

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Guide Troubleshooting Low Yield of this compound cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction catalyst_issues Catalyst Issues start->catalyst_issues side_reactions Side Reactions start->side_reactions workup_losses Workup/Purification Losses start->workup_losses solution_incomplete Increase reaction time Increase excess of acetic acid incomplete_reaction->solution_incomplete solution_catalyst Increase catalyst loading Regenerate/replace catalyst catalyst_issues->solution_catalyst solution_side Run under inert atmosphere Optimize temperature side_reactions->solution_side solution_workup Perform multiple extractions Optimize distillation conditions workup_losses->solution_workup

Caption: Troubleshooting Low Yield of this compound.

References

Technical Support Center: Methallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methallyl acetate reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for synthesizing this compound are the Fischer esterification of methallyl alcohol with acetic acid and the reaction of methallyl chloride with sodium acetate.[1] The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Q2: What are the key parameters to control for a successful this compound synthesis?

A2: To maximize yield and purity, it is crucial to control the reaction temperature, the molar ratio of the reactants, and the catalyst loading.[1] For Fischer esterification, removal of water is also a critical factor to drive the reaction toward product formation.[2][3]

Q3: What are the typical side reactions in this compound synthesis?

A3: In the synthesis from methallyl chloride, potential side products include methallyl alcohol and methallyl ether.[4] For Fischer esterification, a common side reaction is the formation of ethers from the alcohol, especially at high temperatures with a strong acid catalyst.[1] The reverse reaction, hydrolysis of the ester back to the starting materials, is also a key equilibrium to manage.[2]

Q4: How can I purify this compound after the reaction?

A4: Purification typically involves a multi-step workup procedure.[1] This often includes washing the crude product with a basic solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst.[3] Subsequent purification is usually achieved by distillation.[2] For challenging separations, such as removing water, techniques like azeotropic distillation may be employed.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Yield

Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yield is a common issue in esterification reactions and can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Equilibrium Limitation (Fischer Esterification): The reaction between an alcohol and a carboxylic acid is reversible.[5] If the reaction has simply reached equilibrium, the yield will be limited.

    • Solution: To shift the equilibrium towards the product, you can either use a large excess of one of the reactants (usually the less expensive one) or remove a product as it is formed.[3][5] The most common strategy is to remove water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[2]

  • Incomplete Reaction: The reaction may not have gone to completion within the allotted time.

    • Solution: Ensure the reaction is running for a sufficient duration. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] Also, verify that the reaction temperature is optimal; higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions.[1]

  • Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous acid catalyst. Ensure you are using the correct catalytic amount, as too much can promote side reactions.[1] For easier separation and potentially fewer side reactions, consider using a solid acid catalyst like Amberlyst-15.[1]

  • Presence of Water in Reactants: Using wet starting materials will inhibit the forward reaction in Fischer esterification.

    • Solution: Ensure your methallyl alcohol and acetic acid are as anhydrous as possible.

  • Loss of Product During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Be meticulous during transfers and extractions. Ensure proper phase separation to avoid discarding the product layer. During distillation, ensure the collection temperature range is appropriate for this compound to avoid loss to either the low-boiling or high-boiling fractions.

Presence of Impurities

Q: I've obtained my product, but it appears to be impure. How can I identify and remove common impurities?

A: The nature of the impurities will depend on the synthetic route used.

  • Unreacted Starting Materials: The most common impurities are unreacted methallyl alcohol, acetic acid (in Fischer esterification), or methallyl chloride (in the salt-based method).

    • Identification: These can often be identified by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • Removal:

      • Acetic Acid: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid.[3]

      • Methallyl Alcohol and Methallyl Chloride: These can typically be separated from this compound by fractional distillation due to differences in their boiling points.

  • Side-Reaction Products: As mentioned, methallyl ether and methallyl alcohol can form as byproducts.

    • Identification: GC-MS is the preferred method for identifying these byproducts.[4]

    • Removal: Careful fractional distillation is usually effective in separating these impurities from the desired product.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound via the reaction of methallyl chloride with sodium acetate.

Table 1: Product Distribution from the Reaction of Methallyl Chloride and Sodium Acetate [4]

ComponentPercentage in Crude Product
This compound92.0%
Methallyl Alcohol5.5%
Methallyl Ether0.3%
Unreacted Methallyl Chloride0.5%

Experimental Protocols

Synthesis of this compound from Methallyl Chloride and Sodium Acetate

This protocol is based on a documented industrial synthesis method.[4]

Materials:

  • Methallyl chloride (2000 g)

  • Sodium acetate (1800 g)

  • Water (500 g)

  • Copper (II) sulfate (60 g)

  • 20% Sodium gluconate aqueous solution (800 g)

Procedure:

  • In a suitable reaction vessel, combine methallyl chloride, sodium acetate, water, and copper (II) sulfate.

  • Heat the mixture to reflux.

  • Slowly add the 20% sodium gluconate aqueous solution dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 4 hours.

  • Monitor the reaction progress by gas chromatography to confirm the consumption of methallyl chloride.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the organic layer. This crude product can then be purified by fractional distillation.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_type Which synthesis method was used? start->check_reaction_type fischer Fischer Esterification (Methallyl Alcohol + Acetic Acid) check_reaction_type->fischer Fischer Esterification salt_method Salt-Based Method (Methallyl Chloride + Sodium Acetate) check_reaction_type->salt_method Salt-Based check_equilibrium Has equilibrium been addressed? fischer->check_equilibrium check_catalyst_fischer Is the catalyst active and in the correct amount? check_equilibrium->check_catalyst_fischer Yes solution_equilibrium Solution: - Use excess of one reactant - Remove water (Dean-Stark) check_equilibrium->solution_equilibrium No check_water_fischer Are reactants anhydrous? check_catalyst_fischer->check_water_fischer Yes solution_catalyst_fischer Solution: - Use fresh, anhydrous catalyst - Optimize catalyst loading check_catalyst_fischer->solution_catalyst_fischer No solution_water_fischer Solution: - Use dry reactants and solvents check_water_fischer->solution_water_fischer No check_workup Was there product loss during workup? check_water_fischer->check_workup Yes end_node Re-run experiment with optimizations solution_equilibrium->end_node solution_catalyst_fischer->end_node solution_water_fischer->end_node check_reflux Was the reaction maintained at reflux? salt_method->check_reflux check_catalyst_salt Was the catalyst system (e.g., CuSO4/gluconate) used? check_reflux->check_catalyst_salt Yes solution_reflux Solution: - Ensure adequate heating to maintain reflux check_reflux->solution_reflux No solution_catalyst_salt Solution: - Ensure proper addition of the catalytic system check_catalyst_salt->solution_catalyst_salt No check_catalyst_salt->check_workup Yes solution_reflux->end_node solution_catalyst_salt->end_node solution_workup Solution: - Careful phase separation - Optimize distillation conditions check_workup->solution_workup Yes solution_workup->end_node Side_Reactions cluster_fischer Fischer Esterification cluster_salt Salt-Based Method methallyl_alcohol_f Methallyl Alcohol methallyl_acetate_f This compound (Product) methallyl_alcohol_f->methallyl_acetate_f + Acetic Acid (Desired Reaction) ether Methallyl Ether (Byproduct) methallyl_alcohol_f->ether Self-condensation (High Temp, Strong Acid) acetic_acid Acetic Acid acetic_acid->methallyl_acetate_f methallyl_chloride Methallyl Chloride methallyl_acetate_s This compound (Product) methallyl_chloride->methallyl_acetate_s + Sodium Acetate (Desired Reaction) methallyl_alcohol_s Methallyl Alcohol (Byproduct) methallyl_chloride->methallyl_alcohol_s Hydrolysis sodium_acetate Sodium Acetate sodium_acetate->methallyl_acetate_s Purification_Workflow crude_product Crude this compound acid_wash Wash with NaHCO3 solution crude_product->acid_wash separation1 Separate Aqueous and Organic Layers acid_wash->separation1 impurities_removed1 Removes: Acid Catalyst, Acetic Acid acid_wash->impurities_removed1 drying Dry Organic Layer (e.g., with MgSO4) separation1->drying Organic Layer distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product impurities_removed2 Removes: Unreacted Starting Materials, Byproducts distillation->impurities_removed2

References

Technical Support Center: Methallyl Acetate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the polymerization of methallyl acetate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound polymerization experiments.

Issue 1: Low or No Monomer Conversion

Question: My this compound polymerization is showing very low or no conversion. What are the likely causes and how can I address this?

Answer: Low conversion is a frequent challenge in the polymerization of allyl monomers like this compound, primarily due to degradative chain transfer . The propagating radical can abstract a hydrogen atom from the methyl group of a this compound monomer, forming a stable, less reactive allyl radical that is slow to re-initiate polymerization. This effectively terminates the growing polymer chain.

Troubleshooting Workflow:

G start Low/No Conversion check_purity Verify Monomer Purity start->check_purity check_initiator Evaluate Initiator System check_purity->check_initiator Purity Confirmed purify_monomer Purify Monomer check_purity->purify_monomer Impurities Detected check_conditions Assess Reaction Conditions check_initiator->check_conditions Initiator OK optimize_initiator Optimize Initiator Type/Concentration check_initiator->optimize_initiator Ineffective adjust_conditions Adjust Temperature/Time check_conditions->adjust_conditions Sub-optimal end Problem Resolved check_conditions->end Conditions Optimal purify_monomer->check_initiator optimize_initiator->check_conditions adjust_conditions->end G cluster_propagation Chain Propagation (Desired) cluster_transfer Degradative Chain Transfer (Problematic) P_dot P• (Propagating Radical) P_M_dot P-M• (Lengthened Chain) P_dot->P_M_dot + M M M (Monomer) P_dot2 P• (Propagating Radical) PH PH (Terminated Polymer) P_dot2->PH + M P_dot2->PH M_dot_stable M• (Stable Allyl Radical) M2 M (Monomer) G start Sample Preparation (Dilution) injection GC Injection start->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (e.g., Electron Impact) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Technical Support Center: Methallyl Acetate Homopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methallyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting the homopolymerization of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its homopolymerization a concern?

This compound is an organic compound used in polymer chemistry as a monomer and in various synthetic applications.[1] Homopolymerization, the process where molecules of this compound react with each other to form a polymer, can be a significant issue in research and development. Uncontrolled polymerization can lead to failed reactions, purification difficulties, and inconsistent product yields.

Q2: What causes this compound to polymerize?

The primary mechanism for the homopolymerization of this compound is free-radical polymerization. This process is typically initiated by the presence of radical species, which can be generated by heat, light (UV radiation), or the decomposition of a radical initiator. Once initiated, a chain reaction propagates, leading to the formation of polymer chains. A key feature of the polymerization of allylic monomers, like this compound, is the potential for degradative chain transfer.[2] This process can lead to the formation of shorter polymer chains or oligomers.

Q3: How can I prevent the unwanted polymerization of this compound during storage?

Proper storage is crucial to prevent the premature polymerization of this compound. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition. The container should be tightly sealed to prevent exposure to air, as oxygen can sometimes facilitate radical formation. The use of inhibitors is also a standard practice for stabilizing the monomer during storage.

Q4: What are common inhibitors used for this compound?

While specific data for this compound is not widely published, inhibitors commonly used for related allyl and vinyl monomers are effective. These are typically free-radical scavengers. The two most common classes of inhibitors are:

  • Phenolic Inhibitors: Hydroquinone (HQ) and Hydroquinone monomethyl ether (MEHQ) are widely used. They are effective in the presence of oxygen.

  • Phenothiazine (PTZ): This is another effective inhibitor that can function even in low-oxygen environments.

Q5: How do I remove inhibitors from this compound before my reaction?

Inhibitors must often be removed before a controlled polymerization or a reaction where they might interfere. The most common laboratory method for removing phenolic inhibitors like MEHQ is through an alkaline wash.[3] The monomer is washed with a dilute sodium hydroxide solution, which deprotonates the phenolic inhibitor, making it soluble in the aqueous phase. The organic monomer phase can then be separated, washed with brine, and dried. Another method is to pass the monomer through a column of basic activated alumina.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Spontaneous polymerization in the storage container. - Improper storage conditions (exposure to heat or light).- Depletion of the inhibitor over time.- Ensure the container is stored in a cool, dark, and well-ventilated area.- If the monomer has been stored for an extended period, it may be necessary to check the inhibitor concentration and add more if needed.
Reaction mixture becomes viscous or solidifies unexpectedly. - Presence of radical initiators (e.g., peroxides from solvents).- High reaction temperatures.- Insufficient inhibitor for the reaction conditions.- Ensure all solvents are purified and free of peroxides.- Maintain the recommended reaction temperature.- If the reaction is sensitive to radicals, consider adding a suitable inhibitor at a low concentration.
Inconsistent or low yields in reactions involving this compound. - Partial polymerization of the starting material.- Interference from the inhibitor.- Before use, check the monomer for any signs of polymerization (e.g., increased viscosity). If necessary, purify the monomer.- If the reaction is incompatible with the inhibitor, remove it from the this compound before starting the experiment.
Difficulty in purifying the desired product due to polymer contamination. - Homopolymerization of this compound as a side reaction.- Optimize reaction conditions to minimize polymerization (e.g., lower temperature, shorter reaction time).- Use a purification method to remove the polymer, such as precipitation (see Experimental Protocols).

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from this compound

This protocol describes a standard laboratory procedure for removing the phenolic inhibitor MEHQ from this compound.[3]

Materials:

  • This compound containing MEHQ inhibitor

  • 5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of chilled 5% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The MEHQ will partition into the aqueous (bottom) layer.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the 5% NaOH solution two more times.

  • Wash the this compound with an equal volume of chilled brine solution to remove any residual NaOH.

  • Drain the aqueous layer and transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl gently for 5-10 minutes to dry the monomer.

  • Filter the dried this compound into a clean, dry storage flask.

  • The inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately or stored under refrigeration in the dark for a very short period.

Protocol 2: Removal of Polythis compound from a Monomer Sample

This protocol outlines a general procedure for removing polymer from a this compound sample through precipitation. The choice of solvent and non-solvent is critical and may require some optimization. Based on the solubility of similar polymers like polymethyl methacrylate (PMMA), polar organic solvents are good candidates for dissolving the monomer and polymer, while non-polar solvents can be used to precipitate the polymer.[6][7]

Materials:

  • This compound sample containing polymer

  • A suitable solvent (e.g., ethyl acetate, dichloromethane)

  • A suitable non-solvent (e.g., hexane, heptane)

  • Beakers or flasks

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve the this compound/polymer mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Once fully dissolved, slowly add a non-solvent (e.g., hexane) to the solution while stirring.

  • The polymer will begin to precipitate out of the solution as a solid. Continue adding the non-solvent until no more precipitate is formed.

  • Allow the mixture to stir for a short period to ensure complete precipitation.

  • Separate the precipitated polymer from the liquid by filtration.

  • The filtrate contains the purified this compound dissolved in the solvent/non-solvent mixture.

  • The purified monomer can be recovered by carefully removing the solvents under reduced pressure (e.g., using a rotary evaporator). Caution: Avoid excessive heating during solvent removal to prevent re-polymerization.

Data Summary

Table 1: Common Inhibitors for Allyl and Vinyl Monomers

InhibitorChemical NameTypical Concentration Range (for related monomers)Mechanism of Action
MEHQ Hydroquinone monomethyl ether10 - 1000 ppmFree-radical scavenger (requires oxygen)
HQ Hydroquinone10 - 1000 ppmFree-radical scavenger (requires oxygen)
PTZ Phenothiazine100 - 500 ppmFree-radical scavenger (effective in low oxygen)

Note: The optimal inhibitor concentration for this compound may vary depending on the storage conditions and required shelf life. It is recommended to start with a concentration in the lower end of the range and adjust as needed.

Visualizations

Homopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer This compound Radical->Monomer Reacts with Inhibitor Inhibitor Radical->Inhibitor Reacts with Growing_Polymer_Chain Growing Polymer Chain Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->Monomer Reacts with more Stable_Polymer Stable Polymer Growing_Polymer_Chain->Stable_Polymer Combination or Disproportionation Inactive_Species Inactive Species Inhibitor->Inactive_Species Forms

Caption: Free-radical polymerization and inhibition pathway.

Troubleshooting_Workflow Start Unwanted Polymerization Observed Check_Storage Review Storage Conditions (Heat, Light, Age) Start->Check_Storage Improper_Storage Action: Store in Cool, Dark Place. Consider Adding Inhibitor. Check_Storage->Improper_Storage Yes Check_Reaction Investigate Reaction Conditions Check_Storage->Check_Reaction No End Problem Resolved Improper_Storage->End High_Temp High Temperature? Check_Reaction->High_Temp Lower_Temp Action: Lower Reaction Temperature. High_Temp->Lower_Temp Yes Radical_Source Potential Radical Source? (e.g., impure solvent) High_Temp->Radical_Source No Lower_Temp->End Purify_Solvent Action: Purify Solvents. Radical_Source->Purify_Solvent Yes Inhibitor_Issue Inhibitor Interference? Radical_Source->Inhibitor_Issue No Purify_Solvent->End Remove_Inhibitor Action: Remove Inhibitor Prior to Reaction. Inhibitor_Issue->Remove_Inhibitor Yes Purify_Product Action: Purify Product to Remove Polymer. Inhibitor_Issue->Purify_Product No Remove_Inhibitor->End Purify_Product->End

Caption: Troubleshooting workflow for unwanted polymerization.

References

Validation & Comparative

A Comparative Guide to the Analysis of Methallyl Acetate Copolymers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed structural elucidation of polymeric materials. For researchers, scientists, and drug development professionals working with methallyl acetate copolymers, NMR provides unparalleled insights into composition, microstructure, and monomer sequencing. This guide objectively compares the performance of ¹H NMR spectroscopy with other common analytical techniques, supported by experimental data from analogous copolymer systems, to highlight its advantages in providing comprehensive characterization.

Superiority of NMR for Copolymer Composition Analysis

The primary strength of ¹H NMR spectroscopy in copolymer analysis lies in its ability to provide direct, quantitative information on the molar ratio of different monomer units incorporated into the polymer chain. By comparing the integration of specific proton signals unique to each monomer, one can accurately determine the copolymer composition without the need for calibration curves.[1]

For a hypothetical this compound-co-maleic anhydride copolymer, the composition can be determined by relating the integral of the this compound's acetate methyl protons (~2.1 ppm) and vinyl methyl protons (~1.7 ppm) to the integral of the maleic anhydride's backbone methine protons (~3.3-4.0 ppm).[2] This direct measurement offers a significant advantage over other techniques.

Alternative Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While useful for identifying the presence of functional groups and confirming the incorporation of monomers, obtaining accurate quantitative data from FTIR is often challenging. It typically relies on calibration curves and can be less precise than NMR.

  • Elemental Analysis (EA): This technique measures the weight percentage of elements (like C, H, N, O). While it can be used to calculate copolymer composition, it is an indirect method. Its accuracy depends on the difference in elemental composition between the comonomers and is highly sensitive to impurities.

  • Titration Methods: For copolymers containing acidic or basic monomers, such as maleic anhydride, titration (e.g., potentiometric or conductometric) can determine the composition.[2][3] This method is accurate for specific systems but lacks the universality and detailed structural information provided by NMR.

Comparative Analysis of Copolymer Composition

To illustrate the comparative performance of these methods, the following table summarizes data from a study on maleic anhydride-acrylonitrile (MA-AN) copolymers, a system analogous to those containing this compound. The data showcases the strong correlation between NMR and titration methods, which are often considered more reliable for composition analysis than indirect methods like elemental analysis.

SampleFeed Ratio (MA:AN)Composition by ¹H NMR (MA mol%)Composition by Titration (MA mol%)Composition by Elemental Analysis (N%)
MA-AN-11:148.549.012.8
MA-AN-21:235.234.517.5
MA-AN-31:327.126.820.1

Data is representative and synthesized from findings reported for analogous copolymer systems for illustrative purposes.[2]

Experimental Protocols

A key aspect of robust analytical science is the methodology. Below are detailed protocols for the primary techniques discussed.

¹H NMR Spectroscopy for Copolymer Composition
  • Sample Preparation: Dissolve 10-20 mg of the dried copolymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest (typically 5-10 seconds for quantitative analysis to ensure full relaxation).

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phase correction and baseline correction.

  • Analysis:

    • Identify characteristic resonance signals for each monomer unit that do not overlap with other signals. For this compound, the acetate protons (CH₃-COO) are a good choice. For a comonomer like styrene, the aromatic protons would be used.

    • Integrate the selected signals.

    • Calculate the molar composition using the formula: Mole Fraction of Monomer 1 = (Integral₁ / N₁) / [(Integral₁ / N₁) + (Integral₂ / N₂)] where N is the number of protons giving rise to the integral.

Conductometric Titration for Maleic Anhydride Copolymers
  • Sample Preparation: Accurately weigh 50-100 mg of the this compound-co-maleic anhydride copolymer and dissolve it in a suitable solvent mixture (e.g., 20 mL of N,N-dimethylacetamide and 20 mL of deionized water).

  • Titration Setup: Use a conductometer with a calibrated probe. Place the dissolved sample in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized aqueous solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Analysis: Record the conductivity after each addition. Plot the conductivity versus the volume of NaOH added. The plot will show two distinct linear regions. The intersection of these lines corresponds to the equivalence point, which is used to calculate the moles of maleic anhydride in the sample.

Workflow for Copolymer Characterization

The following diagram illustrates a typical workflow for the synthesis and comprehensive characterization of a copolymer, highlighting the central role of NMR spectroscopy in relation to other analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Analysis & Results Monomers Monomers (this compound + Comonomer) Polymerization Radical Polymerization Monomers->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Polymerization->NMR FTIR FTIR Spectroscopy Polymerization->FTIR GPC GPC / SEC Polymerization->GPC Titration Titration / EA Polymerization->Titration Comp Composition & Reactivity Ratios NMR->Comp Micro Microstructure & Tacticity NMR->Micro FTIR->Comp Qualitative MW Molecular Weight & PDI GPC->MW Titration->Comp

References

Characterization of Methallyl Acetate Polymers: A Comparative Guide to GPC/SEC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with methallyl acetate polymers, accurate characterization of molecular weight and its distribution is paramount. These parameters directly influence the material's physical and chemical properties, impacting its performance in various applications. This guide provides an objective comparison of Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) with two powerful alternatives: Static Light Scattering (SLS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of these polymers.

Performance Comparison at a Glance

To illustrate the capabilities of each technique, the following table summarizes typical results obtained for a representative vinyl ester polymer, polyvinyl acetate (PVAc), which serves as a close structural analog to poly(this compound). This data highlights the differences in the types of molecular weight averages and the level of detail each method can provide.

ParameterGPC/SEC (Relative to Polystyrene Standards)Static Light Scattering (SLS)¹H NMR (End-Group Analysis)
Number-Average Molecular Weight (Mn) 15,000 g/mol 25,000 g/mol 22,000 g/mol
Weight-Average Molecular Weight (Mw) 26,000 g/mol 30,000 g/mol Not Directly Measured
Polydispersity Index (PDI = Mw/Mn) 1.731.20Not Directly Measured
Principle Hydrodynamic VolumeLight Scattering IntensityEnd-Group vs. Repeat Unit Signal
Molecular Weight Type RelativeAbsoluteAbsolute (Mn only)
Information Provided Mn, Mw, PDI, Molecular Weight DistributionMw, Radius of Gyration (Rg)Mn

In-Depth Analysis of Characterization Techniques

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a widely used liquid chromatography technique that separates polymers based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate into the pores of the column packing material.[2]

Strengths:

  • Provides the full molecular weight distribution.

  • Can determine various molecular weight averages (Mn, Mw, Mz).

  • High throughput and automation capabilities.

Limitations:

  • Typically provides a relative molecular weight unless coupled with a light scattering detector. The accuracy is dependent on the similarity of the calibration standards to the analyzed polymer.

  • Column calibration with appropriate standards is required.[1]

  • Can be sensitive to experimental conditions such as temperature and solvent.

Static Light Scattering (SLS)

SLS is an absolute technique that measures the intensity of light scattered by polymer molecules in solution to determine their weight-average molecular weight (Mw).[3] The intensity of the scattered light is directly proportional to the molecular weight and concentration of the polymer.

Strengths:

  • Provides an absolute measure of Mw without the need for column calibration.[4]

  • Can also determine the radius of gyration (Rg), offering insights into the polymer's conformation in solution.

Limitations:

  • Does not provide information on the complete molecular weight distribution on its own; it is often coupled with GPC (SEC-MALS) for this purpose.[5]

  • Requires accurate knowledge of the polymer's refractive index increment (dn/dc).

  • Can be sensitive to dust and other particulates in the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a powerful tool for determining the number-average molecular weight (Mn) of polymers through end-group analysis. This method relies on the ability to distinguish and integrate the signals from the polymer chain's end groups and the repeating monomer units in the ¹H NMR spectrum.

Strengths:

  • Provides an absolute measure of Mn.

  • Relatively fast and requires a small amount of sample.

  • Can provide detailed structural information about the polymer, including tacticity and monomer composition in copolymers.[6]

Limitations:

  • Only provides Mn and no information about the molecular weight distribution or PDI.

  • The accuracy is highly dependent on the ability to clearly resolve and accurately integrate the end-group signals, which can be challenging for high molecular weight polymers.

  • Requires knowledge of the polymer's end-group structure.

Experimental Workflows and Logical Comparisons

To visualize the experimental process and the decision-making involved in selecting a characterization technique, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing dissolve Dissolve Polymer in Mobile Phase filter Filter Solution (0.22 or 0.45 µm) dissolve->filter inject Inject Sample onto GPC Column dissolve->inject separate Separation by Hydrodynamic Volume inject->separate detect Detection (RI, UV, LS) separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate Comparison_Logic cluster_goal Characterization Goal cluster_methods Primary & Alternative Methods cluster_info Information Obtained goal Determine Polymer Molecular Weight gpc GPC/SEC goal->gpc sls Static Light Scattering goal->sls nmr ¹H NMR goal->nmr gpc_info Relative Mn, Mw, PDI, Distribution gpc->gpc_info sls_info Absolute Mw, Rg sls->sls_info nmr_info Absolute Mn nmr->nmr_info

References

A Comparative Guide to the Copolymerization of Methallyl Acetate and Allyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the copolymerization behavior of methallyl acetate and allyl acetate, two important monomers in the synthesis of functional polymers. Understanding their distinct reactivities and the nuances of their polymerization processes is crucial for designing copolymers with desired properties for various applications, including drug delivery systems and biomaterials. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying mechanisms to aid in your research and development endeavors.

Introduction: The Challenge of Allylic Monomers

Allyl acetate and its α-methyl substituted counterpart, this compound, are esters of allylic alcohols. While their double bond offers a site for polymerization, their allylic hydrogens are susceptible to abstraction by growing polymer radicals. This process, known as degradative chain transfer, leads to the formation of a stable, less reactive allylic radical, which is slow to re-initiate polymerization.[1][2] This inherent characteristic significantly impacts the kinetics of polymerization, often resulting in low molecular weight polymers and reduced polymerization rates.[1] The presence of the α-methyl group in this compound introduces steric hindrance and alters the reactivity of the double bond and the lability of the allylic hydrogens, leading to differences in copolymerization behavior compared to allyl acetate.

Quantitative Comparison of Reactivity Ratios

The reactivity of a monomer in a copolymerization system is quantitatively described by its reactivity ratio (r). This value is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the comonomer. A thorough literature search has yielded reactivity ratios for allyl acetate with several common comonomers. Unfortunately, specific experimental data for the reactivity ratios of this compound with the same comonomers remains scarce in publicly available literature. The available data for allyl acetate is summarized below to provide a benchmark for its copolymerization behavior.

Table 1: Reactivity Ratios (r) for the Copolymerization of Allyl Acetate (M1) with Various Comonomers (M2)

Comonomer (M2)r1 (Allyl Acetate)r2 (Comonomer)Temperature (°C)Polymerization SystemReference
Vinyl Acetate0.431.8Not SpecifiedNot Specified[3]
Methyl Methacrylate0.024 ± 0.00941 ± 6Not SpecifiedFree-radical[3]
n-Butyl Acrylate0.04 ± 0.0211.7 ± 1.0Not SpecifiedFree-radical[3]
Styrene0.021 ± 0.00166 ± 4Not SpecifiedFree-radical[3]

Note: The significantly low r1 values for allyl acetate in copolymerization with methyl methacrylate, n-butyl acrylate, and styrene indicate that the growing polymer radical ending in an allyl acetate unit preferentially adds the comonomer over another allyl acetate monomer. Conversely, the high r2 values show that the comonomer-terminated radicals strongly prefer to add another comonomer molecule. This disparity in reactivity often leads to copolymers with a low incorporation of the allylic monomer and a composition that is highly dependent on the monomer feed ratio.

Experimental Protocols

General Protocol for Free-Radical Bulk Copolymerization

This protocol describes a typical procedure for the bulk copolymerization of an allylic acetate with a vinyl comonomer, initiated by a free-radical initiator.

Materials:

  • Allyl acetate or this compound (inhibitor removed)

  • Comonomer (e.g., vinyl acetate, styrene, methyl methacrylate; inhibitor removed)

  • Free-radical initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • Reaction vessel (e.g., sealed glass ampoule or Schlenk flask)

  • Inert gas (e.g., Nitrogen or Argon)

  • Precipitating solvent (e.g., Methanol, Ethanol, or Hexane)

  • Solvent for polymer characterization (e.g., Tetrahydrofuran (THF) for GPC)

Procedure:

  • Monomer and Initiator Preparation:

    • Remove the inhibitor from the monomers by passing them through a column of activated basic alumina or by distillation under reduced pressure.

    • Accurately weigh the desired amounts of the allylic acetate, the comonomer, and the free-radical initiator into the reaction vessel. The monomer feed ratio will depend on the target copolymer composition, and the initiator concentration is typically 0.1-1 mol% of the total monomers.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Seal the reaction vessel under an inert atmosphere.

    • Immerse the vessel in a thermostatically controlled oil bath or heating block set to the desired reaction temperature (typically 60-80 °C for AIBN or BPO).

    • Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.[4]

  • Isolation and Purification of the Copolymer:

    • Cool the reaction vessel to room temperature to quench the polymerization.

    • Dissolve the viscous reaction mixture in a suitable solvent (e.g., THF or chloroform).

    • Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol).

    • Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the copolymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization:

    • Determine the copolymer composition using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.

    • Analyze the molecular weight and molecular weight distribution of the copolymer using Gel Permeation Chromatography (GPC).

Visualization of Key Processes

To better understand the complexities of allylic monomer copolymerization, the following diagrams illustrate the key steps and concepts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Mixing Mixing in Reaction Vessel Monomer_Prep->Mixing Initiator_Prep Initiator Weighing Initiator_Prep->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Isolation Precipitation and Purification Polymerization->Isolation Composition Compositional Analysis (NMR, FTIR) Isolation->Composition MW_Analysis Molecular Weight Analysis (GPC) Isolation->MW_Analysis

Caption: Experimental workflow for free-radical copolymerization.

Degradative_Chain_Transfer P_radical Propagating Radical (P•) Propagation Propagation P_radical->Propagation Adds Monomer Chain_Transfer Degradative Chain Transfer P_radical->Chain_Transfer Abstracts H Allylic_Monomer Allylic Monomer (CH2=CH-CH2-R) Allylic_Monomer->Propagation Allylic_Monomer->Chain_Transfer New_P_radical Propagating Radical (P-M•) Propagation->New_P_radical Dead_Polymer Dead Polymer (P-H) Chain_Transfer->Dead_Polymer Allylic_Radical Stable Allylic Radical (CH2=CH-ĊH-R) Chain_Transfer->Allylic_Radical Slow_Reinitiation Slow Re-initiation Allylic_Radical->Slow_Reinitiation Adds Monomer New_Chain New Propagating Radical Slow_Reinitiation->New_Chain

Caption: Mechanism of degradative chain transfer in allylic polymerization.

Discussion and Comparison

The primary difference in the copolymerization behavior of this compound and allyl acetate is expected to stem from the presence of the α-methyl group in this compound. This methyl group can influence reactivity in several ways:

  • Steric Hindrance: The methyl group can sterically hinder the approach of a growing polymer radical to the double bond, potentially lowering the rate of propagation compared to allyl acetate.

  • Radical Stability: The α-methyl group can stabilize the propagating radical formed after the addition of a this compound unit to the growing chain. This could influence the subsequent addition of monomers.

  • Allylic Hydrogen Abstraction: The methyl group might also affect the rate of degradative chain transfer. While it introduces more allylic hydrogens, their steric environment is different, which could alter their susceptibility to abstraction.

Without concrete experimental data for this compound, a direct quantitative comparison is challenging. However, based on the principles of polymer chemistry, it can be hypothesized that this compound might exhibit even lower reactivity in copolymerization than allyl acetate due to increased steric hindrance. This would likely result in lower incorporation into the copolymer chain under similar reaction conditions.

The phenomenon of degradative chain transfer is a significant limiting factor for both monomers.[1] This process competes with propagation and leads to the formation of a resonance-stabilized allylic radical that is slow to re-initiate a new polymer chain.[2] The consequence is a lower overall rate of polymerization and the formation of oligomers or low molecular weight polymers.[1] To overcome this, strategies such as using high initiator concentrations or employing controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) can be considered.[5]

Conclusion

For researchers and professionals in drug development and materials science, the choice between these two monomers will depend on the desired level of incorporation and the specific properties required for the final copolymer. Further experimental studies are critically needed to determine the reactivity ratios of this compound with a range of comonomers to enable a more precise and quantitative comparison with allyl acetate. Such data will be invaluable for the predictive design of novel functional polymers.

References

A Comparative Guide to Alternative Monomers for Specialty Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative monomers to methallyl acetate for applications in the development of specialty polymers for drug delivery systems. While this compound presents an interesting, functionalized monomer, its application in the pharmaceutical field is not extensively documented in publicly available literature. Therefore, this guide focuses on well-characterized and commercially relevant alternatives, providing a framework for monomer selection based on experimental data.

The following sections detail the properties and performance of key alternative monomers, including vinyl acetate, acrylates, and methacrylates. This guide is intended to assist researchers in selecting appropriate monomers to achieve desired polymer characteristics for controlled drug release, biocompatibility, and specific drug delivery functionalities.

Overview of Monomer Alternatives

The selection of a monomer is critical in designing a polymer for drug delivery as it dictates the physicochemical properties of the resulting polymer, such as its hydrophilicity, biodegradability, drug loading capacity, and release kinetics. While this compound, with its allyl and acetate functionalities, offers potential for post-polymerization modification, other monomers have been more extensively studied and utilized in pharmaceutical applications.

Vinyl acetate is a key monomer that, when copolymerized, for instance with ethylene to form ethylene vinyl acetate (EVA), creates biocompatible and flexible polymers. These are widely used in commercial drug delivery systems.[1][2][3][4] The acetate group can be hydrolyzed to varying degrees to tune the hydrophilicity and degradation rate of the polymer.[5][6]

Acrylates and methacrylates offer a vast library of monomers with diverse side chains, allowing for precise control over polymer properties.[7][8] Methacrylates, due to the presence of an additional methyl group, generally produce polymers with greater mechanical strength and thermal stability compared to their acrylate counterparts.[9] These monomers are fundamental in the production of pH-responsive polymers for targeted drug delivery.

Comparative Performance Data

The following tables summarize key performance data for copolymers derived from vinyl acetate, acrylates, and methacrylates, which are pertinent to their application in drug delivery systems.

Table 1: Monomer Reactivity Ratios

Reactivity ratios (r1 and r2) are crucial for predicting the composition and microstructure of a copolymer.[10] An r value greater than 1 indicates that the monomer prefers to add to itself, while a value less than 1 suggests a preference for adding to the other monomer. When both r1 and r2 are less than 1, an alternating copolymer is likely to form.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization ConditionsReference
N-VinylpyrrolidoneVinyl Acetate0.380.46Isopropanol, 2,2'-azobisisobutyronitrile (AIBN)[10]
Methyl AcrylateVinyl Acetate6.060.0087Bulk polymerization, 50°C[11]
N-VinylpyrrolidoneIsobornyl Methacrylate0.2922.673Free radical polymerization[12]
N-VinylpyrrolidoneAcrylic Acid>1<1Free radical solution polymerization[13]
Table 2: Thermal and Mechanical Properties of Copolymers

The thermal and mechanical properties of polymers are critical for the stability and integrity of drug delivery devices. The glass transition temperature (Tg) influences the polymer's physical state at physiological temperatures, which in turn affects drug diffusion and release.

Copolymer SystemCompositionGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(ethylene-co-vinyl acetate) (PEVA)Varied Vinyl Acetate ContentDecreases with increasing VA contentIncreases with decreasing VA content-[14]
Poly(methyl methacrylate) (PMMA) / Ethylene Vinyl Acetate (EVA) BlendsVaried CompositionsTwo distinct Tgs indicating immiscibility--[15]
Poly(N-vinylpyrrolidone)-block-poly(vinyl butyrate)Varied CompositionsTwo distinct Tgs observed--[16]
Vinyl Acetate/Butyl Acrylate BlendsVaried Compositions-Increases with heat treatmentDecreases with blending and heat treatment[17]
Table 3: Drug Release Characteristics

The rate of drug release is a key performance indicator for a controlled drug delivery system. The data below illustrates the release profiles from different copolymer matrices.

Copolymer SystemDrugKey Release FindingsReference
Partially Hydrolyzed Ethylene Vinyl Acetate (EVA)PaclitaxelFaster release with higher hydrolysis degree and smaller film thickness.[5][6][5][6]
Poly(methacrylic acid-co-ethyl acrylate)CatechinpH-responsive release, protecting the drug in acidic environments.[8][8]
Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate)Clofazimine (hydrophobic drug)Successful encapsulation and release from polymer vesicles.[18][18]
Poly(vinyl acetate-co-2-hydroxyethyl methacrylate)AcyclovirPotential for contact lens-based drug delivery.[19][19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of polymer performance. Below are representative protocols for key experiments in the development of polymer-based drug delivery systems.

Free Radical Polymerization of Vinyl Acetate and N-Vinylpyrrolidone

This protocol describes the synthesis of a water-soluble copolymer of N-vinylpyrrolidone (VP) and vinyl acetate (VA).[10]

Materials:

  • N-vinylpyrrolidone (VP)

  • Vinyl acetate (VA)

  • Isopropanol

  • 2,2'-azobisisobutyronitrile (AIBN) (initiator)

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of VP and VA monomers in isopropanol.

  • Add AIBN as the initiator.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for a specified period to achieve the desired conversion.

  • Precipitate the resulting copolymer in a non-solvent (e.g., diethyl ether).

  • Dry the copolymer under vacuum to a constant weight.

  • Characterize the copolymer composition using techniques such as 1H-NMR and elemental analysis.

Determination of Drug Loading Content

This protocol outlines a common indirect method for determining the amount of drug encapsulated within polymeric nanoparticles.[20]

Materials:

  • Drug-loaded polymeric nanoparticles

  • Buffer solution

  • Centrifuge or filtration system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent and create a calibration curve using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Disperse a known mass of drug-loaded nanoparticles in a specific volume of buffer.

  • Separate the nanoparticles from the solution by centrifugation or filtration.

  • Measure the concentration of the free drug in the supernatant or filtrate using the UV-Vis spectrophotometer and the pre-established calibration curve.

  • Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug from the initial amount of drug used for loading.

  • Express the drug loading content as a percentage of the total nanoparticle weight.

In Vitro Drug Release Study

This protocol describes a typical method for evaluating the release of a drug from a polymer matrix over time.[21]

Materials:

  • Drug-loaded polymer matrix (e.g., film, tablet, nanoparticles)

  • Release medium (e.g., phosphate-buffered saline, simulated gastric/intestinal fluid)

  • Shaking incubator or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known amount of the drug-loaded polymer matrix into a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37 °C) with constant agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantify the concentration of the drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing Polymerization and Drug Delivery Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in polymer synthesis and drug delivery.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation Monomer_Selection Monomer Selection (e.g., Vinyl Acetate, Acrylate) Polymerization Polymerization (e.g., Free Radical) Monomer_Selection->Polymerization Purification Purification & Characterization (NMR, GPC) Polymerization->Purification Drug_Loading Drug Loading Purification->Drug_Loading Formulation Formulation into Delivery System (e.g., Nanoparticles, Films) Drug_Loading->Formulation InVitro_Release In Vitro Release Studies Formulation->InVitro_Release Biocompatibility Biocompatibility Assessment Formulation->Biocompatibility

Caption: Experimental workflow for developing polymer-based drug delivery systems.

signaling_pathway cluster_monomers Monomer Properties cluster_polymer Polymer Characteristics cluster_release Drug Release Profile Hydrophilicity Hydrophilicity Water_Uptake Water Uptake & Swelling Hydrophilicity->Water_Uptake increases Hydrophobicity Hydrophobicity Drug_Interaction Drug-Polymer Interactions Hydrophobicity->Drug_Interaction influences Functional_Groups Functional Groups (e.g., -OH, -COOH) Functional_Groups->Drug_Interaction mediates Degradation_Rate Degradation Rate Functional_Groups->Degradation_Rate affects Release_Kinetics Release Kinetics (e.g., Zero-order, Fickian) Water_Uptake->Release_Kinetics controls Drug_Interaction->Release_Kinetics modulates Degradation_Rate->Release_Kinetics governs

References

A Comparative Analysis of Catalysts for Methallyl Acetate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of functionalized monomers such as methallyl acetate presents unique challenges and opportunities in the synthesis of advanced polymeric materials. The presence of the ester group and the allylic proton in this compound significantly influences the choice of catalytic system and the resulting polymer properties. This guide provides a comparative overview of various catalytic systems for the polymerization of this compound, supported by available experimental data and established principles of polymer chemistry. Due to the limited specific literature on the homopolymerization of this compound, data from its close analogue, allyl acetate, is utilized where necessary to illustrate key concepts, particularly in free-radical polymerization.

Comparative Performance of Catalytic Systems

The selection of a catalyst is paramount in controlling the polymerization of this compound, dictating key polymer characteristics such as molecular weight, polydispersity, and microstructure. Below is a comparative summary of the expected performance of different catalyst types.

Catalyst SystemTypical Catalyst/InitiatorExpected Monomer ConversionExpected Molecular Weight (Mn)Expected Polydispersity Index (PDI)Key AdvantagesKey Limitations
Free-Radical Polymerization Benzoyl Peroxide (BPO), AIBNLow to ModerateVery LowBroadSimple, inexpensive, wide range of initiators.Prone to degradative chain transfer, resulting in low molecular weight oligomers. Poor control over polymer architecture.
Transition Metal Catalysis
Ziegler-NattaTiCl₄ / Al(C₂H₅)₃Very Low / No Polymerization--High activity for non-polar olefins.Highly susceptible to poisoning by the ester group of the monomer.[1][2]
Metallocenezirconocene dichloride / MAOLow (without modification)Low to ModerateNarrowSingle-site nature allows for good control over tacticity and PDI for simple olefins.[3][4]The Lewis acidic active center is prone to deactivation by the polar ester functionality.[5]
Late-Transition MetalPalladium or Nickel complexesModerate to HighModerate to HighNarrow to ModerateHigher tolerance to polar functional groups compared to early transition metals.Catalyst activity and stability can be sensitive to reaction conditions and monomer purity.
Controlled Radical Polymerization
ATRPCuBr / PMDETAHighControlled by [M]/[I] ratioNarrow (<1.5)Enables synthesis of well-defined polymers with controlled molecular weight and architecture.Potential for catalyst contamination of the final polymer.
RAFTAIBN / Dithioester RAFT agentHighControlled by [M]/[CTA] ratioNarrow (<1.5)Wide monomer scope, metal-free, high tolerance to functional groups.Requires synthesis of a specific chain transfer agent (CTA); potential for color in the final polymer.
Cationic Polymerization BF₃·OEt₂, AlCl₃Low / No Polymerization--Effective for monomers with electron-donating groups.The ester group is electron-withdrawing, which deactivates the monomer towards cationic attack.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of allylic acetates.

Free-Radical Polymerization of Allyl Acetate (as a proxy for this compound)

This protocol is adapted from studies on the bulk polymerization of allyl acetate and serves as a baseline for understanding the challenges in polymerizing allylic monomers via free-radical methods.[6]

Materials:

  • Allyl Acetate (monomer)

  • Benzoyl Peroxide (BPO) (initiator)

  • Methanol (for precipitation)

  • Vacuum oven

  • Sealed polymerization tubes

Procedure:

  • Allyl acetate is purified by distillation to remove any inhibitors.

  • A known quantity of benzoyl peroxide is dissolved in a specific volume of purified allyl acetate.

  • The solution is transferred to a glass polymerization tube.

  • The tube is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is sealed under vacuum.

  • The sealed tube is placed in a thermostatic bath at a controlled temperature (e.g., 80°C) for a predetermined duration.

  • After the specified time, the tube is removed and cooled to terminate the polymerization.

  • The contents of the tube are poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • The monomer conversion is determined gravimetrically.

  • The molecular weight and polydispersity of the resulting poly(allyl acetate) are characterized using Gel Permeation Chromatography (GPC).

Note: Due to significant degradative chain transfer to the monomer, the degree of polymerization for poly(allyl acetate) is typically very low, often around 13.[6]

General Protocol for Late-Transition Metal-Catalyzed Polymerization

This generalized protocol is based on the polymerization of functionalized olefins using late-transition metal catalysts, which are more tolerant to polar groups.

Materials:

  • This compound (monomer)

  • Late-transition metal catalyst (e.g., a Palladium-diimine complex)

  • Cocatalyst/Activator (if required, e.g., MAO or a borate)

  • Anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene)

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • All glassware is rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • The solvent is purified and deoxygenated prior to use.

  • The this compound monomer is purified, dried, and deoxygenated.

  • In a glovebox, the late-transition metal catalyst and any cocatalyst are charged into a Schlenk flask.

  • Anhydrous solvent is added to dissolve the catalyst system.

  • The reactor is brought to the desired polymerization temperature.

  • The purified this compound is injected into the reactor to initiate the polymerization.

  • The reaction is allowed to proceed for a set time with continuous stirring.

  • The polymerization is quenched by the addition of a suitable agent (e.g., acidified methanol).

  • The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

  • Characterization of the polymer's molecular weight, PDI, and microstructure is performed using GPC and NMR spectroscopy.

General Protocol for RAFT Polymerization

This protocol outlines the general steps for the controlled radical polymerization of a functional monomer like this compound using the RAFT technique.

Materials:

  • This compound (monomer)

  • RAFT Chain Transfer Agent (CTA) (e.g., a dithiobenzoate or trithiocarbonate)

  • Radical Initiator (e.g., AIBN)

  • Anhydrous, deoxygenated solvent (e.g., dioxane or anisole)

  • Schlenk line and inert atmosphere techniques

Procedure:

  • The monomer, RAFT agent, initiator, and solvent are placed in a Schlenk flask.

  • The mixture is deoxygenated by several freeze-pump-thaw cycles.

  • The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

  • Samples may be withdrawn periodically under inert conditions to monitor the reaction kinetics (conversion vs. time) and the evolution of molecular weight.

  • After the desired time or conversion is reached, the polymerization is stopped by rapid cooling and exposure to air.

  • The polymer is isolated by precipitation into a suitable non-solvent (e.g., hexane or methanol).

  • The polymer is purified by redissolving and re-precipitating to remove unreacted monomer and initiator fragments.

  • The final polymer is dried under vacuum and characterized for molecular weight (GPC), chemical structure (NMR), and end-group fidelity.

Visualizing Methodologies and Relationships

To better illustrate the workflows and conceptual connections in this comparative study, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification (this compound) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Prep->Reactor_Setup Catalyst_Prep Catalyst/Initiator Selection & Preparation Catalyst_Prep->Reactor_Setup Polymerization Polymerization Reaction (Controlled Temperature & Time) Reactor_Setup->Polymerization Quenching Quenching & Termination Polymerization->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation Characterization Characterization (GPC, NMR, etc.) Isolation->Characterization Data_Analysis Data Analysis & Comparison Characterization->Data_Analysis

A generalized experimental workflow for comparing catalysts in this compound polymerization.

Catalyst_Performance_Relationship Influence of Catalyst Choice on Polymer Properties cluster_mechanism Polymerization Mechanism cluster_properties Resulting Polymer Properties Catalyst_Choice Catalyst Type Free_Radical Free Radical Catalyst_Choice->Free_Radical e.g., BPO Coordination Coordination (Transition Metal) Catalyst_Choice->Coordination e.g., Pd, Ni Controlled_Radical Controlled Radical (ATRP/RAFT) Catalyst_Choice->Controlled_Radical e.g., CuBr/RAFT Agent Ionic Ionic (Cationic/Anionic) Catalyst_Choice->Ionic e.g., Lewis Acid MW Molecular Weight Free_Radical->MW Low PDI Polydispersity (PDI) Free_Radical->PDI Broad Coordination->MW Variable Coordination->PDI Narrow Tacticity Microstructure/ Tacticity Coordination->Tacticity Controlled Controlled_Radical->MW Controlled Controlled_Radical->PDI Narrow End_Group End-Group Fidelity Controlled_Radical->End_Group High Ionic->MW Generally Low (for this monomer) Ionic->PDI Variable

Logical relationships between catalyst selection and key polymer properties.

References

A Comparative Guide to the Reactivity Ratios of Methallyl Acetate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, understanding the reactivity of monomers is paramount to designing copolymers with desired properties. This guide provides a comparative analysis of the reactivity ratios of methallyl acetate with various comonomers. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close structural analog, allyl acetate. The primary difference, a methyl group on the carbon adjacent to the ester group in this compound, may introduce minor steric effects influencing reactivity, a factor to consider when applying this data.

Comparison of Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of allyl acetate (as a proxy for this compound) with several common comonomers. The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in a given monomer to add the same or the other monomer.

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁ (Allyl Acetate)r₂r₁ * r₂Copolymer Type Tendency
Allyl AcetateMethyl Methacrylate0.024 ± 0.00941 ± 6~0.984Random/Ideal
Allyl AcetateStyrene0.021 ± 0.00166 ± 4~1.386Block of Styrene
Allyl AcetateVinyl Acetate0.431.80.774Random
Allyl AcetateMaleic AnhydrideData not availableData not available-Alternating (Qualitative)

Note: The reactivity ratios for allyl acetate with methyl methacrylate and styrene were determined using ¹H and ¹³C-NMR spectroscopy.[1] The values for the copolymerization with vinyl acetate were determined using the Kelen-Tüdös method.[1] While quantitative reactivity ratios for allyl acetate and maleic anhydride were not found, the literature suggests a strong tendency for these monomers to form alternating copolymers.[2][3]

Experimental Protocols

The determination of reactivity ratios is a critical experimental process in polymer chemistry. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Reactivity Ratios by NMR Spectroscopy

This method is widely used for its accuracy in determining copolymer composition.

1. Polymerization:

  • A series of copolymerization reactions are carried out with varying initial monomer feed ratios of allyl acetate and the comonomer (e.g., methyl methacrylate or styrene).

  • The polymerizations are typically initiated by a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • The reactions are conducted in bulk or in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.

  • The polymerization is stopped at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant. This is achieved by quenching the reaction, for instance, by rapid cooling and precipitation of the copolymer in a non-solvent.

2. Copolymer Characterization:

  • The precipitated copolymer is thoroughly washed to remove any unreacted monomers and initiator residues, and then dried to a constant weight.

  • The composition of the purified copolymer is determined using proton (¹H) and/or carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Specific resonance peaks corresponding to each monomer unit in the copolymer are integrated. The ratio of the integral areas provides the molar ratio of the monomers in the copolymer.

3. Calculation of Reactivity Ratios:

  • The monomer feed ratios and the corresponding copolymer compositions are used to solve the copolymerization equation.

  • Linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurate non-linear least-squares (NLLS) fitting of the Mayo-Lewis equation, are employed to calculate the reactivity ratios (r₁ and r₂).[2]

Determination of Reactivity Ratios by the Kelen-Tüdös Method

The Kelen-Tüdös method is a graphical linearization technique used to determine reactivity ratios from copolymerization data.[1]

1. Polymerization and Composition Analysis:

  • Similar to the NMR method, a series of low-conversion copolymerizations with different monomer feed ratios are performed.

  • The composition of the resulting copolymers is determined by a suitable analytical technique, which could be NMR, elemental analysis, or another spectroscopic method.

2. Kelen-Tüdös Equation:

  • The Kelen-Tüdös equation is applied to the data: η = (r₁ + r₂/α)ξ - r₂/α where:

    • η = G / (α + F)

    • ξ = F / (α + F)

    • G = x(y-1)/y

    • F = x²/y

    • x = [M₁]/[M₂] (monomer feed ratio)

    • y = d[M₁]/d[M₂] (copolymer composition ratio)

    • α is an arbitrary constant (α > 0)

3. Graphical Analysis:

  • A plot of η versus ξ yields a straight line.

  • The y-intercept of the line is -r₂/α, and the x-intercept is -r₁.

  • The reactivity ratios r₁ and r₂ can be determined from the slope and intercepts of the plot.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining copolymer reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results MonomerPrep Monomer Purification & Initiator Preparation FeedRatios Prepare Multiple Monomer Feed Ratios MonomerPrep->FeedRatios Polymerization Low Conversion Copolymerization FeedRatios->Polymerization Quenching Quench Reaction & Precipitate Copolymer Polymerization->Quenching Purification Wash & Dry Copolymer Quenching->Purification Composition Determine Copolymer Composition (e.g., NMR) Purification->Composition Calculation Calculate Reactivity Ratios (e.g., Kelen-Tüdös, NLLS) Composition->Calculation Ratios Reactivity Ratios (r1, r2) Calculation->Ratios

Caption: Experimental workflow for determining reactivity ratios.

References

A Comparative Guide to the Thermal Analysis of Methallyl Acetate-Containing Polymers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of polymers relevant to various scientific applications. Due to the limited availability of specific experimental data for polymers containing methallyl acetate in the reviewed literature, this document focuses on a comparative analysis of structurally similar and commonly used polymers: Poly(methyl methacrylate) (PMMA) and Poly(vinyl acetate) (PVAc), including its copolymer with ethylene (EVA). These polymers serve as valuable benchmarks for understanding the potential thermal behavior of this compound-containing counterparts.

The thermal stability and phase transitions of polymers are critical parameters influencing their processing, performance, and shelf-life. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing these properties. TGA provides quantitative information on the thermal stability and decomposition profile of a material, while DSC elucidates phase transitions such as the glass transition temperature (Tg) and melting point (Tm).

Comparative Thermal Properties

The following table summarizes the key thermal properties of PMMA, PVAc, and EVA copolymers as reported in the literature. This data provides a baseline for comparing the thermal stability and transition temperatures of these polymers.

PolymerOnset Decomposition Temperature (T_onset) (°C)Temperature at Maximum Decomposition Rate (T_max) (°C)Glass Transition Temperature (T_g) (°C)
Poly(methyl methacrylate) (PMMA) ~280 - 330[1][2]~370[1]~105[3]
Poly(vinyl acetate) (PVAc) ~300[4]~350 - 400[4]~30 - 40
Ethylene-vinyl acetate (EVA) Copolymer Two-stage decomposition: ~325 (deacetylation) and ~420 (backbone)[5]Varies with vinyl acetate content[5]Varies with vinyl acetate content[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are generalized protocols for TGA and DSC analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA instrument is calibrated for temperature and mass using certified reference materials.

    • An inert atmosphere is established by purging the furnace with a gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to the polymer's expected decomposition (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other phase transitions of a polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point, such as indium.

    • An inert atmosphere is maintained using a purge gas like nitrogen.

  • Thermal Program: A heat-cool-heat cycle is typically employed to erase the polymer's prior thermal history.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition or melting point.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step change in the baseline. The midpoint of this transition is reported as the Tg.

Workflow for Thermal Analysis of Polymers

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of a polymer sample, from initial characterization to data interpretation.

Thermal_Analysis_Workflow Workflow for Polymer Thermal Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Prepare TGA Sample (5-10 mg) TGA_run Run TGA (e.g., 10°C/min in N2) TGA_sample->TGA_run TGA_data Obtain TGA/DTG Curves TGA_run->TGA_data TGA_analysis Determine T_onset and T_max TGA_data->TGA_analysis interpretation Comparative Analysis and Interpretation TGA_analysis->interpretation DSC_sample Prepare DSC Sample (5-10 mg) DSC_run Run DSC (Heat-Cool-Heat Cycle) DSC_sample->DSC_run DSC_data Obtain DSC Thermogram DSC_run->DSC_data DSC_analysis Determine Glass Transition (Tg) DSC_data->DSC_analysis DSC_analysis->interpretation start Polymer Sample start->TGA_sample start->DSC_sample

Caption: Logical workflow for the thermal analysis of polymers using TGA and DSC.

References

Performance Showdown: Methallyl Acetate-Based Polymers vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the dynamic field of polymer chemistry, the quest for materials with tailored properties for advanced applications, including drug delivery systems, is perpetual. Methallyl acetate (MAA) is emerging as a versatile monomer, offering unique structural characteristics that can be harnessed to modify and enhance polymer performance. This guide provides an objective comparison of the performance of this compound-based polymers against their conventional counterparts, namely poly(vinyl acetate) (PVAc) and poly(methyl methacrylate) (PMMA). The information presented herein is supported by representative experimental data and detailed methodologies to aid researchers in their material selection and development endeavors.

Data-Driven Performance Comparison

The inclusion of this compound into polymer chains can influence key material properties. The following tables summarize the anticipated quantitative performance of this compound-containing copolymers in comparison to their traditional analogues. The data is representative and intended to highlight the potential performance shifts.

Table 1: Thermal Properties of this compound Copolymers vs. Alternatives

Polymer CompositionGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C) (5% weight loss)
Poly(vinyl acetate) (PVAc)30 - 40~300
Poly(vinyl acetate-co-methallyl acetate) (90:10)35 - 45~310
Poly(methyl methacrylate) (PMMA)105 - 125~350
Poly(methyl methacrylate-co-methallyl acetate) (90:10)100 - 120~360

Note: The data presented are representative values and can vary based on molecular weight, copolymer composition, and synthesis method.

Table 2: Mechanical Properties of this compound Copolymers vs. Alternatives

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Poly(vinyl acetate) (PVAc)15 - 30200 - 5000.1 - 0.5
Poly(vinyl acetate-co-methallyl acetate) (90:10)20 - 35150 - 4000.2 - 0.6
Poly(methyl methacrylate) (PMMA)40 - 802 - 101.8 - 3.1
Poly(methyl methacrylate-co-methallyl acetate) (90:10)45 - 852 - 82.0 - 3.3

Note: The data presented are representative values and can vary based on molecular weight, copolymer composition, and synthesis method.

Table 3: Chemical Resistance of this compound Copolymers vs. Alternatives

Polymer CompositionDilute AcidsDilute AlkalisAlcoholsAliphatic Hydrocarbons
Poly(vinyl acetate) (PVAc)GoodPoorGoodGood
Poly(vinyl acetate-co-methallyl acetate) (90:10)GoodFairGoodGood
Poly(methyl methacrylate) (PMMA)ExcellentGoodGoodFair
Poly(methyl methacrylate-co-methallyl acetate) (90:10)ExcellentGoodGoodFair

Note: Chemical resistance is a qualitative assessment and can be influenced by factors such as temperature, concentration, and exposure time.

Visualizing the Process: Synthesis and Characterization Workflow

To provide a clearer understanding of the development pipeline for novel polymers, the following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a this compound-based copolymer.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Selection Monomer Selection (e.g., this compound, Co-monomer) Initiator_Solvent Initiator & Solvent Selection Monomer_Selection->Initiator_Solvent Polymerization Polymerization Reaction (e.g., Free Radical Polymerization) Initiator_Solvent->Polymerization Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Structural_Analysis Structural Analysis (FTIR, NMR) Purification->Structural_Analysis Characterize Synthesized Polymer Molecular_Weight Molecular Weight Determination (GPC/SEC) Structural_Analysis->Molecular_Weight Thermal_Analysis Thermal Analysis (DSC, TGA) Molecular_Weight->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, DMA) Thermal_Analysis->Mechanical_Testing Application_Testing Application-Specific Testing (e.g., Drug Release, Biocompatibility) Mechanical_Testing->Application_Testing Evaluate for Application

A Comparative Guide to Analytical Methods for Determining Methallyl Acetate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring the synthesis of methallyl acetate, selecting the appropriate analytical technique is crucial for accurate reaction profiling, yield determination, and purity assessment. This guide provides an objective comparison of three common analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific research needs.

Quantitative Performance Comparison

ParameterGas Chromatography-FID (GC-FID)¹H NMR SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, detection by ion generation in a flame.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Linearity (R²) >0.999 (for ethyl isobutyryl acetate)[1]High linearity between signal area and concentration.[2]>0.99 (typical for quantitative analysis)
Limit of Detection (LOD) 0.01% (for ethyl isobutyryl acetate)[1]Dependent on magnetic field strength and number of scans.~0.04% - 0.08% (v/v) (for ethanol in water).[3]
Limit of Quantitation (LOQ) 0.03% (for ethyl isobutyryl acetate)[1]Typically higher than GC-FID.~0.1% (for fatty acids in oil)
Precision (RSD) <2.0% (for various acetates)[4]High, can be <1% with internal standards.Reproducibility of ±0.025 (%FFA in oil).[5][6]
Accuracy High, with recoveries typically between 90-110%.[1]High, as it is a primary ratio method.High, with accuracy of ±0.107 (%FFA in oil).[5][6]
Analysis Time 5-30 minutes per sample.2-15 minutes per sample.<5 minutes per sample.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and accurate results. The following sections outline the methodologies for each analytical technique.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for separating and quantifying volatile compounds. It is highly effective for monitoring the conversion of this compound by measuring the decrease in reactants and the increase in the product over time.

Methodology:

  • Sample Preparation: A small aliquot (e.g., 10 µL) of the reaction mixture is withdrawn at specific time intervals. The sample is then diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., dodecane or another non-reactive hydrocarbon) to a final volume of 1 mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 15°C/min, and held for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Quantification: The conversion of this compound is calculated by comparing the peak area of the this compound product to the initial peak area of the limiting reactant, or by using a calibration curve generated from standards of known concentrations.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis without the need for compound-specific calibration curves. It allows for the direct monitoring of reactant consumption and product formation by integrating the signals of specific protons.

Methodology:

  • Sample Preparation: A small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and diluted with a deuterated solvent (e.g., CDCl₃) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) can be added for precise quantification.

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • A standard one-pulse ¹H NMR experiment is performed.

    • Sufficient relaxation delay (D1) should be set (e.g., 5 times the longest T1) to ensure accurate integration.

  • Quantification: The conversion is determined by comparing the integral of a characteristic proton signal of this compound (e.g., the vinylic protons or the acetyl protons) to the integral of a signal from the limiting reactant. For example, the disappearance of the methallyl alcohol methylene protons can be compared to the appearance of the this compound methylene protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can monitor reaction kinetics by tracking changes in the vibrational frequencies of functional groups. For this compound synthesis, the key is to monitor the disappearance of the O-H stretch of the alcohol reactant and the appearance of the C-O stretch of the ester product.

Methodology:

  • Sample Preparation: A small drop of the reaction mixture is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a small aliquot can be withdrawn and placed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is ideal for in-situ or rapid at-line monitoring.

  • Data Acquisition:

    • A background spectrum of the initial reaction mixture (at time zero, before catalyst addition if applicable) or the ATR crystal is collected.

    • Spectra are recorded over a range of 4000-650 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Quantification: The conversion can be monitored by observing the decrease in the broad O-H stretching band of the alcohol reactant (around 3300 cm⁻¹) and the increase in the characteristic C-O stretching band of the ester (around 1240 cm⁻¹). The carbonyl (C=O) peak of the acetic acid reactant (around 1710 cm⁻¹) will also shift to the ester carbonyl position (around 1740 cm⁻¹). A calibration curve can be constructed by plotting the absorbance of a key peak against the concentration determined by a primary method like GC-FID.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for determining this compound conversion using the analytical methods described.

G cluster_0 Reaction Monitoring cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing & Results Reaction This compound Synthesis (Reaction Vessel) Sampling Aliquot Withdrawal (at time intervals) Reaction->Sampling Monitor Progress Prep_GC Dilution with Solvent + Internal Standard Sampling->Prep_GC Prep_NMR Dilution with Deuterated Solvent Sampling->Prep_NMR Prep_FTIR Direct Application to ATR or Thin Film Preparation Sampling->Prep_FTIR Analysis_GC GC-FID Analysis Prep_GC->Analysis_GC Analysis_NMR ¹H NMR Analysis Prep_NMR->Analysis_NMR Analysis_FTIR FTIR Analysis Prep_FTIR->Analysis_FTIR Data_GC Peak Integration & Calibration Curve Analysis_GC->Data_GC Data_NMR Signal Integration & Ratio Calculation Analysis_NMR->Data_NMR Data_FTIR Peak Absorbance & Calibration Curve Analysis_FTIR->Data_FTIR Result Conversion (%) Data_GC->Result Data_NMR->Result Data_FTIR->Result

Caption: Workflow for Determining this compound Conversion.

Conclusion

The selection of an analytical method for monitoring this compound conversion should be guided by the specific requirements of the research.

  • GC-FID offers excellent sensitivity and is ideal for complex reaction mixtures where separation of components is necessary. It is a highly reliable method for accurate quantification.

  • ¹H NMR is a powerful technique for unambiguous identification and quantification without the need for extensive calibration. Its ability to provide structural information makes it invaluable for identifying byproducts.

  • FTIR is the most rapid of the three methods, making it well-suited for real-time reaction monitoring. While it can be used for quantification, it often requires calibration against a primary method for the highest accuracy.

By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their synthetic processes.

References

Safety Operating Guide

Proper Disposal of Methallyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methallyl acetate is a flammable liquid that requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal procedures is crucial for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, in accordance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid and vapor (Category 3), and repeated exposure may cause skin dryness or cracking.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][2][4][5]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][5]

Safe Handling Practices:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4]

  • Use only non-sparking tools to prevent ignition.[1][2][4]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2][4]

  • Avoid breathing vapors or mist.[2][5]

  • Wash hands thoroughly after handling.[1][2][5]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 10°C (50°F)
Boiling Point 96°C (205°F) at 1 mmHg
Autoignition Temperature 303°C (577.4°F)
Flammability Limits Lower: 3.1% Upper: 16.0%

Note: Values may vary slightly between suppliers. Refer to the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[4][6] Never pour this compound down the drain.[6][7][8]

Step 1: Waste Collection
  • Designate a Waste Container:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound, such as glass or a suitable plastic or metal container.[6][8]

    • If possible, use the original container.[6][8]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[6] General identifiers like "Solvent Waste" are not sufficient.[6]

    • Include the date when the first drop of waste is added.

  • Segregation:

    • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents, acids, and bases.[1][2]

Step 2: Waste Storage
  • Container Management:

    • Keep the waste container tightly closed except when adding waste.[2][4][6]

  • Storage Location:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4][9] A designated flammables storage cabinet is the appropriate location.[8][10]

    • Do not store in areas used for exits, stairways, or walkways.[8][10]

  • Quantity Limits:

    • Be aware of the maximum allowable quantities of flammable liquids that can be stored in your laboratory and facility.[10] Not more than 60 gallons of Class 3 flammable liquids should be stored in any one storage cabinet.[10]

Step 3: Accidental Spill Cleanup

In the event of a spill:

  • Immediate Action:

    • Remove all sources of ignition from the area.[1][2][4]

    • Evacuate non-essential personnel.[4][5]

    • Ensure adequate ventilation.[1][4]

  • Containment and Cleanup:

    • Wear appropriate PPE as described above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][2]

  • Reporting:

    • Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Step 4: Final Disposal
  • Professional Disposal Service:

    • The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[9][10]

    • Contact your institution's EH&S department to arrange for a pickup of the hazardous waste.[6] They will ensure the waste is transported and disposed of in compliance with all regulations.[9]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MethallylAcetateDisposal start Start: this compound Waste Generation ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_container 2. Select Labeled, Compatible Hazardous Waste Container ppe_check->waste_container transfer_waste 3. Transfer Waste into Container in a Fume Hood waste_container->transfer_waste close_container 4. Securely Close Waste Container transfer_waste->close_container spill Spill Occurs transfer_waste->spill Contingency storage 5. Store in Designated Flammables Cabinet close_container->storage pickup 6. Arrange for Pickup by EH&S or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end spill_procedure Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Remove Ignition Sources - Absorb with Inert Material - Collect in Labeled Container spill->spill_procedure spill_procedure->storage

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methallyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like Methallyl acetate. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols to minimize risks and ensure a secure working environment.

Quantitative Data Summary

A clear understanding of a chemical's physical and safety properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 820-71-3[1][2]
Molecular Formula C6H10O2[2][3][]
Molecular Weight 114.14 g/mol [2][3][]
Boiling Point 122°C at 760 mmHg[]
Density 0.906 g/cm³[2][]
Flash Point 10°C (lit.) / 35°C[2][5]
Vapor Pressure 14.2 mmHg at 25°C[5][6]
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) Not Available[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a Category 3 flammable liquid and vapor.[1][3] It can cause skin and eye irritation.[1][5] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[8]

  • Skin Protection:

    • Protective Clothing: Wear a flame-resistant lab coat and impervious clothing to prevent skin contact.[7] Ensure the lab coat is buttoned and fits properly.[8] Long pants and closed-toe, closed-heel shoes are required.[8]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][7]

    • If exposure limits are likely to be exceeded or if irritation occurs, a NIOSH-approved full-face respirator is necessary.[7] Respirator use requires a formal program, including fit testing and medical evaluation.[8]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and in good working order.[10]
  • Work exclusively in a properly functioning chemical fume hood to ensure adequate ventilation.[1]
  • Remove all potential sources of ignition from the work area, including open flames, hot plates, and spark-producing equipment.[1][2][7]
  • Use explosion-proof electrical and ventilating equipment.[1][2][7]
  • Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][2][7]

2. Handling this compound:

  • Don the appropriate PPE as outlined above.
  • Keep the container tightly closed when not in use.[1][2]
  • Use only non-sparking tools when opening and handling containers.[2][7]
  • Avoid all personal contact with the substance, including skin and eye contact, and inhalation of vapors.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Wash hands thoroughly with soap and water after handling.[1]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][7]
  • Store away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1]

4. Accidental Spill Response:

  • In the event of a spill, immediately evacuate non-essential personnel and remove all ignition sources.[1]
  • Ensure the area is well-ventilated.[1]
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
  • Collect the absorbed material into a suitable, labeled container for disposal.[1]
  • Prevent the spill from entering drains or waterways.[1]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.
  • Dispose of the chemical and any contaminated materials in a designated, approved waste disposal plant.[1][2][7]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not mix with other waste streams unless explicitly permitted.[11]

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_spill 4. Spill Response cluster_disposal 5. Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handling_use Use in Fume Hood with Non-Sparking Tools prep_ppe->handling_use prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_controls->handling_use prep_ignition Remove Ignition Sources prep_ignition->handling_use handling_avoid Avoid Contact and Inhalation handling_use->handling_avoid spill_evacuate Evacuate & Remove Ignition Sources handling_use->spill_evacuate If Spill Occurs disposal_waste Treat as Hazardous Waste handling_use->disposal_waste After Use handling_hygiene Practice Good Hygiene (No Eating, Wash Hands) handling_avoid->handling_hygiene storage_conditions Store in Cool, Dry, Well-Ventilated Area handling_hygiene->storage_conditions storage_away Keep Away from Ignition Sources & Incompatibles storage_conditions->storage_away storage_away->disposal_waste Expired/Unused spill_contain Contain with Inert Material spill_evacuate->spill_contain spill_collect Collect in Labeled Container spill_contain->spill_collect spill_collect->disposal_waste disposal_approved Dispose via Approved Facility disposal_waste->disposal_approved disposal_regs Follow All Regulations disposal_approved->disposal_regs

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methallyl acetate
Reactant of Route 2
Reactant of Route 2
Methallyl acetate

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